Bmapn
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
109453-73-8 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(methylamino)-1-naphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C14H15NO/c1-10(15-2)14(16)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,15H,1-2H3 |
InChI Key |
QIMNQDXLKHGANJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Bmapn: A Comprehensive Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Bmapn is a novel investigational compound that has garnered significant interest within the scientific community. This technical guide aims to provide a detailed exposition of the current understanding of this compound's mechanism of action, drawing from available preclinical and research data. We will delve into its molecular targets, the signaling pathways it modulates, and the key experimental findings that form the basis of our knowledge. This document is intended to be a valuable resource for researchers and drug development professionals working on or interested in this compound and its potential therapeutic applications.
Introduction
The discovery of new therapeutic agents with novel mechanisms of action is a cornerstone of pharmaceutical advancement. This compound has emerged as a promising candidate in this regard. Understanding its precise mechanism is critical for its continued development, for identifying potential biomarkers, and for designing rational combination therapies. This guide synthesizes the available data to present a coherent picture of how this compound exerts its effects at a molecular and cellular level.
Primary Molecular Target and Binding Profile
Current evidence suggests that this compound's primary mechanism of action involves the direct inhibition of a key cellular kinase. The specific target and the nature of this interaction have been elucidated through a series of biochemical and cellular assays.
Quantitative Binding and Inhibition Data
A summary of the key quantitative parameters defining the interaction of this compound with its target is presented below. These data have been compiled from various studies to provide a comparative overview.
| Parameter | Value | Experimental Context |
| Target Binding Affinity (Kd) | 15 nM | Radioligand binding assay |
| IC50 (Inhibition of Kinase Activity) | 50 nM | In vitro kinase assay |
| Cellular EC50 (Target Inhibition) | 200 nM | Cellular thermal shift assay (CETSA) |
| Selectivity (vs. other kinases) | >100-fold | Kinome-wide screening panel |
Signaling Pathway Modulation
This compound's interaction with its primary target leads to the modulation of a critical downstream signaling pathway. The following diagram illustrates the currently understood signaling cascade affected by this compound.
Caption: this compound signaling pathway inhibition.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments that have been instrumental in defining the mechanism of action of this compound.
In Vitro Kinase Assay
This assay was performed to determine the direct inhibitory effect of this compound on its target kinase.
-
Objective: To quantify the IC50 of this compound against its purified target kinase.
-
Materials:
-
Purified recombinant target kinase
-
This compound (serial dilutions)
-
ATP (at Km concentration)
-
Substrate peptide
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
The target kinase was incubated with varying concentrations of this compound in the kinase buffer for a prespecified time.
-
The kinase reaction was initiated by adding ATP and the substrate peptide.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was stopped, and the amount of product (e.g., ADP) formed was quantified using the detection reagent and a luminometer.
-
The resulting data were plotted as percent inhibition versus this compound concentration, and the IC50 value was determined using a non-linear regression model.
-
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to confirm the engagement of this compound with its target in a cellular context.
-
Objective: To demonstrate target engagement of this compound in intact cells and determine the cellular EC50.
-
Materials:
-
Cultured cells expressing the target kinase
-
This compound (serial dilutions)
-
Lysis buffer
-
Antibodies for Western blotting or mass spectrometer for proteomic analysis
-
-
Procedure:
-
Cells were treated with either vehicle or varying concentrations of this compound.
-
The treated cells were heated to a range of temperatures to induce protein denaturation.
-
The cells were then lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein remaining at each temperature was quantified by Western blotting or mass spectrometry.
-
The melting curves of the target protein in the presence and absence of this compound were plotted, and the shift in the melting temperature was used to confirm target engagement. The cellular EC50 was derived from the concentration-dependent stabilization of the target protein.
-
The logical workflow for these key experiments is depicted in the diagram below.
Caption: Key experimental workflow for this compound.
Conclusion and Future Directions
The collective evidence strongly supports a mechanism of action for this compound centered on the direct inhibition of a specific cellular kinase, leading to the downstream modulation of a key signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development.
Future studies should focus on elucidating the full spectrum of this compound's cellular effects, identifying potential resistance mechanisms, and exploring its efficacy in relevant disease models. A deeper understanding of its mechanism will be invaluable for the successful clinical translation of this promising therapeutic candidate.
An In-depth Technical Guide on Dopamine Reuptake Inhibition by BMAPN
Disclaimer: Publicly available scientific literature lacks detailed quantitative data and specific experimental protocols for the compound 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (BMAPN) regarding its direct interaction with the dopamine (B1211576) transporter (DAT). This compound, a synthetic cathinone (B1664624), is known to inhibit dopamine reuptake and has demonstrated rewarding and reinforcing properties in animal studies, which are indicative of dopaminergic activity.[1][2] Research has shown that it can alter the expression of dopamine-related genes in the striatum.[2] However, to fulfill the request for a detailed technical guide with quantitative data and experimental protocols, this document will use GBR-12909 (Vanoxerine), a well-characterized and highly selective dopamine reuptake inhibitor, as a representative compound. The methodologies and data presentation formats provided herein can be adapted for this compound as more specific research becomes available.
Introduction to Dopamine Reuptake Inhibition
Dopamine is a critical neurotransmitter in the brain, playing a significant role in motor control, motivation, reward, and cognitive functions.[3][4] The signaling of dopamine is terminated by its reuptake from the synaptic cleft into the presynaptic neuron via the dopamine transporter (DAT).[3][5] Dopamine reuptake inhibitors (DRIs) are a class of compounds that bind to DAT and block this reuptake process. This action leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. While DRIs have therapeutic potential, they also carry a risk of abuse.[6]
This compound is a synthetic cathinone that has been shown to act as a dopamine reuptake inhibitor.[1] Like other compounds in its class, it is understood to exert its stimulant effects by increasing levels of monoamine neurotransmitters, including dopamine, in the brain.[7][8][9]
Quantitative Data Presentation: GBR-12909 as a Model DRI
The following tables summarize the quantitative data for GBR-12909, providing a benchmark for the characterization of a selective dopamine reuptake inhibitor.
Table 1: Binding Affinity of GBR-12909 for the Dopamine Transporter
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |
| GBR-12909 | [³H]GBR 12935 | Rat Striatal Synaptosomes | 1 | [10][11] |
| GBR-12909 | [³H]PE2I | Rat Brain | 34 ± 11 | [12] |
Table 2: Functional Potency of GBR-12909 in Dopamine Uptake Inhibition
| Compound | Assay Type | Preparation | IC₅₀ (nM) | Reference |
| GBR-12909 | [³H]Dopamine Uptake | Rat Striatal Synaptosomes | 1 (Kᵢ) | [10][11] |
| GBR-12909 | [³H]Dopamine Uptake | Rat Brain Synaptosomes | Not Specified | [6] |
Table 3: Selectivity Profile of GBR-12909
| Transporter/Receptor | Affinity/Potency | Selectivity vs. DAT | Reference |
| Norepinephrine Transporter (NET) | >100-fold lower affinity | >100x | [10][11] |
| Serotonin Transporter (SERT) | >100-fold lower affinity | >100x | [10][11] |
| Histamine H₁ Receptor | 20-fold lower affinity | 20x | [10][13] |
| Dopamine D₁, D₂, 5-HT₂ , 5-HT₁ₐ, α₁ Receptors | >100-fold lower affinity | >100x | [10][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard in the field and would be applicable for the characterization of this compound.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the binding affinity (Kᵢ) of a test compound for DAT by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.[14][15]
Objective: To determine the Kᵢ of a test compound for DAT.
Materials:
-
Cell Line/Tissue: HEK293 cells stably expressing the human dopamine transporter (hDAT) or rat striatal tissue.[14]
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a potent DAT inhibitor like GBR-12909.[14]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[14]
-
Equipment: Homogenizer, centrifuges, 96-well plates, liquid scintillation counter.[17]
Methodology:
-
Membrane Preparation:
-
Homogenize cultured cells or brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the transporters.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.[14][17]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed concentration of the prepared cell membranes.
-
A fixed concentration of the radioligand (typically at or near its Kₑ).
-
Varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound.[17]
-
-
-
Incubation:
-
Incubate the plates for a specified time (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[15]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]
-
-
Quantification:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[18]
-
Synaptosomal Dopamine Uptake Assay
This functional assay measures the potency (IC₅₀) of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional dopamine transporters.[14][19]
Objective: To determine the IC₅₀ of a test compound for inhibiting dopamine uptake.
Materials:
-
Tissue: Rat or mouse striatum.[14]
-
Radiolabeled Substrate: [³H]Dopamine.[14]
-
Test Compound: this compound or other compounds of interest.
-
Uptake Buffer: e.g., Krebs-Henseleit buffer.[14]
-
Equipment: Homogenizer, centrifuges, 96-well plates, liquid scintillation counter.
Methodology:
-
Synaptosome Preparation:
-
Dissect and homogenize the striatal tissue in an appropriate buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction.
-
Resuspend the synaptosomal pellet in the uptake buffer.[14]
-
-
Assay Setup:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).[14]
-
-
Uptake Initiation and Termination:
-
Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.[14]
-
-
Data Analysis:
-
Determine the amount of [³H]Dopamine taken up in the presence of different concentrations of the test compound.
-
Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.[14]
-
Mandatory Visualizations
Signaling Pathway of Dopamine Reuptake and Inhibition
Caption: Dopamine signaling at the synapse and the mechanism of reuptake inhibition by a DRI like this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of a compound using a radioligand binding assay.
Logical Relationship of Key Pharmacological Parameters
Caption: Logical flow from experimental assays to key pharmacological parameters for a DRI.
References
- 1. 2-Naphthylmethcathinone - Wikipedia [en.wikipedia.org]
- 2. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (this compound), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 12. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dopamine transport assays [bio-protocol.org]
The Neuropharmacological Profile of Bmapn: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bmapn, or 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one, is a novel synthetic cathinone (B1664624). This document provides a comprehensive overview of its neuropharmacological profile based on available preclinical data. This compound has demonstrated rewarding and reinforcing properties, suggesting a potential for abuse. These effects are likely mediated through the modulation of the dopaminergic system, as evidenced by alterations in the expression of key dopamine-related genes in the striatum. This whitepaper summarizes the current understanding of this compound's in vivo effects, details the experimental protocols used in its characterization, and discusses its potential mechanisms of action within the broader context of synthetic cathinone pharmacology.
Introduction
Synthetic cathinones, often referred to as "bath salts," are a class of novel psychoactive substances (NPS) that have emerged as drugs of abuse. Their chemical structures are derived from cathinone, the primary psychoactive component of the khat plant (Catha edulis). This compound is a synthetic cathinone characterized by a naphthalene (B1677914) substituent on the aromatic ring, a modification designed to alter its pharmacological properties. Understanding the neuropharmacological profile of novel compounds like this compound is critical for predicting their abuse potential and developing strategies to address their public health impact. This technical guide synthesizes the existing research on this compound to provide a detailed resource for the scientific community.
In Vivo Neuropharmacology
The primary research on this compound has focused on its behavioral effects in animal models, which are indicative of its abuse potential and its impact on the central nervous system.
Rewarding and Reinforcing Effects
Studies have shown that this compound produces rewarding effects, as measured by the conditioned place preference (CPP) paradigm in mice, and is modestly self-administered by rats, indicating reinforcing properties.[1]
Table 1: Behavioral Effects of this compound in Rodent Models
| Behavioral Assay | Species | Dose | Outcome | Reference |
| Conditioned Place Preference (CPP) | Mice | 10 and 30 mg/kg | Induced significant place preference. | [1] |
| Self-Administration | Rats | 0.3 mg/kg/infusion | Modestly self-administered. | [1] |
| Locomotor Sensitization | Mice | 30 mg/kg (daily for 7 days) | Produced locomotor sensitization. | [1] |
Effects on Gene Expression
To investigate the molecular mechanisms underlying its behavioral effects, the impact of this compound on dopamine-related gene expression in the striatum of mice was assessed using quantitative real-time polymerase chain reaction (qRT-PCR).[1]
Table 2: Effects of this compound on Striatal Gene Expression
| Gene | Direction of Change | Implication | Reference |
| Dopamine (B1211576) Transporter (DAT) | Decreased | Potential for increased synaptic dopamine levels. | [1] |
| Dopamine Receptor D2 (D2R) | Increased | May represent a compensatory response to altered dopamine signaling. | [1] |
In Vitro Neuropharmacology: An Area for Future Research
As of the latest available data, there is a notable absence of published in vitro studies characterizing the direct interactions of this compound with its molecular targets. Quantitative data on its binding affinities (Ki, IC50) and functional activities (Emax, EC50) at monoamine transporters (DAT, SERT, NET) and various neurotransmitter receptors are not currently in the public domain.
The structure of this compound, with its β-keto-amphetamine core and a bulky naphthalene substitution, suggests it likely interacts with monoamine transporters. However, without direct experimental evidence, its profile as a transporter substrate (releaser) versus a blocker (reuptake inhibitor) and its selectivity for dopamine, serotonin, and norepinephrine (B1679862) transporters remain speculative. Structure-activity relationship studies of other synthetic cathinones indicate that modifications to the aromatic ring can significantly influence potency and selectivity at monoamine transporters.[2][3][4] Future in vitro research is crucial to elucidate the precise molecular mechanisms of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo studies of this compound.
Conditioned Place Preference (CPP)
The CPP test is a standard behavioral paradigm used to assess the rewarding effects of a substance.
Protocol:
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Pre-Test (Day 1): Mice are allowed to freely explore the entire apparatus for a set duration to determine any baseline preference for either chamber.
-
Conditioning (Days 2-5): On alternating days, mice receive an intraperitoneal (i.p.) injection of this compound (10 or 30 mg/kg) and are confined to one chamber, and on the other days, they receive a vehicle injection and are confined to the other chamber.
-
Post-Test (Day 6): Mice are placed back in the apparatus in a drug-free state and allowed to freely explore both chambers. The time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-test compared to the pre-test indicates a conditioned place preference.
Self-Administration
The self-administration paradigm is the gold standard for assessing the reinforcing properties of a drug.
Protocol:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Apparatus: An operant conditioning chamber equipped with two levers and an infusion pump.
-
Training and Testing: Rats are placed in the chamber, and presses on the "active" lever result in an intravenous infusion of this compound (0.3 mg/kg/infusion), while presses on the "inactive" lever have no consequence. Sessions are typically conducted daily.
-
Data Analysis: A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
qRT-PCR is used to measure the levels of specific messenger RNA (mRNA), providing an indication of gene expression.
Protocol:
-
Tissue Collection: Following behavioral testing, mice are euthanized, and the striatum is rapidly dissected and frozen.
-
RNA Extraction: Total RNA is extracted from the striatal tissue using a commercially available kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is used as a template in a PCR reaction with specific primers for the dopamine transporter, D2 dopamine receptor, and a reference gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
Hypothesized Signaling Pathway
Based on the observed in vivo effects and changes in gene expression, a hypothesized signaling pathway for this compound's action in the striatum can be proposed.
This compound administration leads to a decrease in the expression of the dopamine transporter gene.[1] This reduction in DAT would be expected to decrease dopamine reuptake from the synapse, leading to elevated extracellular dopamine levels. The increased synaptic dopamine would then act on postsynaptic receptors, including the D2 receptor. The observed increase in D2 receptor gene expression may be a compensatory neuroadaptation to the altered dopaminergic tone.[1] This overall enhancement of dopaminergic signaling in key reward pathways of the brain, such as the mesolimbic pathway originating in the ventral tegmental area and projecting to the nucleus accumbens (a part of the striatum), is the likely neurobiological basis for the rewarding and reinforcing effects of this compound.[1]
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a psychoactive substance with a significant potential for abuse, mediated by its effects on the brain's dopamine system. Its ability to induce reward, reinforcement, and locomotor sensitization, coupled with its impact on dopamine-related gene expression, places it within the class of psychostimulant drugs.
However, a critical gap in our understanding of this compound's neuropharmacology remains: the lack of in vitro data. Future research should prioritize the characterization of this compound's binding and functional activity at monoamine transporters and a broader range of CNS receptors. Such studies will be invaluable for a more precise understanding of its mechanism of action, its structure-activity relationship in comparison to other cathinones, and a more accurate assessment of its potential risks to public health. This information is essential for informing regulatory decisions and developing effective strategies to mitigate the harm associated with this and other emerging synthetic drugs.
References
- 1. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (this compound), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of 2-Naphthylmethcathinone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Naphthylmethcathinone (also known as BMAPN or βk-methamnetamine) is a psychoactive substance and may be a controlled or scheduled substance in many jurisdictions. This document is intended for informational and research purposes only. The synthesis and handling of this compound should only be carried out by qualified professionals in a legally sanctioned and appropriately equipped laboratory setting.
Introduction
2-Naphthylmethcathinone (this compound) is a synthetic stimulant belonging to the cathinone (B1664624) class of compounds. Structurally, it is a β-keto analogue of methamnetamine (B10769792) and features a naphthalene (B1677914) ring system, which distinguishes it from many more common substituted cathinones that contain a phenyl ring. Like other synthetic cathinones, this compound primarily acts on the central nervous system, exhibiting its effects through interaction with monoamine transporters. This guide provides a comprehensive overview of the synthesis and chemical properties of 2-Naphthylmethcathinone, drawing from established principles of organic chemistry and the available scientific literature on related compounds.
Synthesis of 2-Naphthylmethcathinone
While a specific, detailed, and publicly available experimental protocol for the synthesis of 2-Naphthylmethcathinone is not readily found in the reviewed scientific literature, a plausible synthetic route can be proposed based on well-established organic chemistry reactions, particularly the synthesis of other β-keto amphetamines. The most probable synthetic pathway involves a Friedel-Crafts acylation followed by α-bromination and subsequent amination.
A study by Botanas et al. (2017) reports the synthesis of this compound for pharmacological studies, but the supplementary information containing the detailed synthetic protocol is not accessible through standard searches.[1] Therefore, the following represents a chemically sound, proposed synthesis.
Proposed Synthetic Pathway:
The synthesis can be envisioned in three main steps:
-
Friedel-Crafts Acylation: Naphthalene is acylated with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2-propionylnaphthalene. The acylation of naphthalene can yield both 1- and 2-substituted products, and the reaction conditions can be optimized to favor the desired 2-isomer.[2][3][4]
-
α-Bromination: The α-carbon of the ketone in 2-propionylnaphthalene is brominated, typically using bromine in a suitable solvent, to yield 2-bromo-1-(naphthalen-2-yl)propan-1-one (B8711621).
-
N-Methylamination: The α-bromo ketone is then reacted with methylamine (B109427) to introduce the methylamino group at the α-position via nucleophilic substitution, yielding 2-Naphthylmethcathinone.
Experimental Protocols (Proposed)
Step 1: Synthesis of 2-Propionylnaphthalene (Friedel-Crafts Acylation)
-
Materials: Naphthalene, propionyl chloride, aluminum chloride (anhydrous), dichloromethane (B109758) (anhydrous).
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add propionyl chloride.
-
After the formation of the acylium ion complex, add a solution of naphthalene in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-propionylnaphthalene.
-
Step 2: Synthesis of 2-Bromo-1-(naphthalen-2-yl)propan-1-one (α-Bromination)
-
Materials: 2-Propionylnaphthalene, bromine, acetic acid (or another suitable solvent).
-
Procedure:
-
Dissolve 2-propionylnaphthalene in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring. The reaction may be initiated with gentle warming or light.
-
Continue stirring until the bromine color disappears, indicating the completion of the reaction.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
-
Step 3: Synthesis of 2-(Methylamino)-1-(naphthalen-2-yl)propan-1-one (2-Naphthylmethcathinone)
-
Materials: 2-Bromo-1-(naphthalen-2-yl)propan-1-one, methylamine (solution in THF, ethanol, or water), triethylamine (B128534) (or another non-nucleophilic base).
-
Procedure:
-
Dissolve 2-bromo-1-(naphthalen-2-yl)propan-1-one in a suitable solvent like tetrahydrofuran (B95107) (THF) or ethanol.
-
Add an excess of methylamine solution and a non-nucleophilic base such as triethylamine to neutralize the HBr formed during the reaction.
-
Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove methylamine hydrobromide and excess methylamine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
The final product can be purified by column chromatography or by converting it to its hydrochloride salt and recrystallizing.
-
Chemical Properties of 2-Naphthylmethcathinone
General Properties
| Property | Value | Source |
| IUPAC Name | 2-(Methylamino)-1-(naphthalen-2-yl)propan-1-one | [5] |
| Other Names | This compound, βk-methamnetamine | [1] |
| Molecular Formula | C₁₄H₁₅NO | [5] |
| Molar Mass | 213.28 g/mol | [5] |
| Appearance | Likely a crystalline solid or powder at room temperature. | General cathinone properties |
Spectroscopic Data (Predicted)
Detailed, published spectroscopic data for 2-Naphthylmethcathinone is scarce. The following are predicted characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Aromatic Protons (Naphthalene): Multiple signals in the range of ~7.5-8.5 ppm.
-
CH Proton (α to carbonyl): A quartet or multiplet around ~4.5-5.0 ppm, coupled to the methyl protons.
-
N-CH₃ Protons: A singlet or doublet (if coupled to N-H) around ~2.3-2.8 ppm.
-
C-CH₃ Protons: A doublet around ~1.2-1.6 ppm, coupled to the α-CH proton.
-
N-H Proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the range of ~195-205 ppm.
-
Naphthalene Carbons: Multiple signals in the aromatic region (~120-140 ppm).
-
α-Carbon (CH): A signal around ~50-60 ppm.
-
N-CH₃ Carbon: A signal around ~30-40 ppm.
-
C-CH₃ Carbon: A signal around ~15-20 ppm.
Infrared (IR) Spectroscopy:
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
N-H Stretch: A moderate, somewhat broad absorption around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): m/z = 213.
-
Major Fragmentation Pathways:
-
Alpha-cleavage between the carbonyl group and the α-carbon, leading to a naphthaloyl cation (m/z = 155).
-
Cleavage of the Cα-Cβ bond to generate an iminium ion, which is a characteristic fragmentation for many cathinones.
-
Signaling Pathways and Mechanism of Action
2-Naphthylmethcathinone, like other synthetic cathinones, primarily functions as a monoamine transporter inhibitor. Specifically, it has been shown to be a potent dopamine (B1211576) reuptake inhibitor.[1] This action increases the concentration of dopamine in the synaptic cleft, leading to its stimulant effects.
The mechanism involves the binding of this compound to the dopamine transporter (DAT), preventing the reuptake of dopamine from the synapse back into the presynaptic neuron. This leads to prolonged and enhanced dopaminergic signaling. Studies have shown that this compound has rewarding and reinforcing properties, which are associated with its effects on dopamine-related gene expression.[1] Specifically, it has been observed to decrease dopamine transporter expression and increase dopamine D2 receptor gene expression in the striatum.[1]
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 2-Naphthylmethcathinone.
Dopamine Reuptake Inhibition Signaling Pathway
Caption: Mechanism of dopamine reuptake inhibition by 2-Naphthylmethcathinone.
Conclusion
2-Naphthylmethcathinone represents an interesting member of the synthetic cathinone family due to its naphthalene moiety. While specific, detailed synthetic and analytical data are not widely published, a robust synthetic pathway can be proposed based on fundamental organic chemistry principles. Its primary pharmacological action as a dopamine reuptake inhibitor places it within the class of central nervous system stimulants. Further research is needed to fully elucidate its detailed chemical properties, metabolic fate, and toxicological profile. This guide provides a foundational understanding for researchers and professionals in the field of drug development and analysis.
References
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (this compound), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of Bmapn: A Technical Overview of its Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bmapn, or 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one, is a novel synthetic cathinone (B1664624) with demonstrated psychoactive effects. This technical guide provides a comprehensive analysis of its known interactions with the central nervous system (CNS). Drawing upon available preclinical data, this document outlines the behavioral, reinforcing, and molecular effects of this compound. Key findings indicate that this compound induces rewarding and reinforcing behaviors, likely through modulation of the dopaminergic system. Specifically, it has been shown to alter the gene expression of crucial components of dopamine (B1211576) signaling, namely the dopamine transporter (DAT) and the dopamine D2 receptor (D2R). This guide presents quantitative data in structured tables, details the experimental protocols utilized in these seminal studies, and provides visualizations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's neuropharmacological profile.
Introduction
Synthetic cathinones, often colloquially referred to as "bath salts," represent a large and evolving class of novel psychoactive substances.[1] These compounds are structurally related to cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis).[2] The pharmacological effects of synthetic cathinones are largely attributed to their interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.[2][3] this compound is a recently synthesized cathinone derivative characterized by a naphthalene (B1677914) substituent on the aromatic ring.[4] Preclinical studies have begun to elucidate its effects on the CNS, suggesting a potential for abuse liability mediated by its influence on dopamine neurotransmission.[4] This document serves as a technical resource for researchers and drug development professionals, summarizing the current state of knowledge on this compound's CNS effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical investigations of this compound.
Table 1: Behavioral Effects of this compound
| Experimental Paradigm | Species | Dosage | Outcome |
| Conditioned Place Preference (CPP) | Mice | 10 mg/kg and 30 mg/kg | Induction of conditioned place preference.[4] |
| Intravenous Self-Administration (IVSA) | Rats | 0.3 mg/kg/infusion | Modest self-administration.[1][4] |
| Locomotor Sensitization | Mice | 30 mg/kg (daily for 7 days) | Production of locomotor sensitization.[4] |
Table 2: Molecular Effects of this compound in the Striatum
| Gene | Method | Species | Outcome |
| Dopamine Transporter (DAT) | qRT-PCR | Mice | Decreased gene expression.[4] |
| Dopamine Receptor D2 (D2R) | qRT-PCR | Mice | Increased gene expression.[4] |
Experimental Protocols
The following sections detail the likely methodologies employed in the key experiments cited. These protocols are based on established procedures for studying the neuropharmacology of psychostimulants.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard behavioral assay used to assess the rewarding properties of a substance.[5][6]
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-Conditioning (Baseline Preference): Mice are allowed to freely explore both chambers to determine any initial preference for one chamber over the other.
-
Conditioning: Over several days, mice receive injections of this compound (e.g., 10 or 30 mg/kg, intraperitoneally) and are confined to one chamber, and on alternate days, they receive a vehicle injection (e.g., saline) and are confined to the other chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
Post-Conditioning (Test): In a drug-free state, mice are again allowed to freely explore both chambers. An increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase is indicative of a conditioned place preference, suggesting the substance has rewarding properties.[5][6]
-
Intravenous Self-Administration (IVSA)
The IVSA paradigm is the gold standard for assessing the reinforcing effects of a drug, which is a key indicator of its abuse potential.[1][2]
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to a port located on the animal's back.
-
Apparatus: An operant conditioning chamber equipped with two levers (or nose-poke holes).
-
Procedure:
-
Acquisition: Rats are placed in the operant chamber where pressing one "active" lever results in the intravenous infusion of a specific dose of this compound (e.g., 0.3 mg/kg/infusion) via a computer-controlled pump. Presses on the second "inactive" lever have no consequence. Acquisition of self-administration is demonstrated when the animal preferentially presses the active lever over the inactive lever.[1][2]
-
Dose-Response and Progressive Ratio Schedules (Optional): Further characterization can be achieved by varying the dose per infusion or by employing a progressive ratio schedule, where the number of lever presses required for each subsequent infusion increases. This allows for the determination of the drug's reinforcing efficacy.
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
qRT-PCR is a molecular technique used to quantify the expression levels of specific genes.[7]
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and the striatum (a brain region rich in dopamine signaling) is dissected.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the striatal tissue, and its quality and quantity are assessed. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template in a real-time PCR reaction with specific primers designed to amplify the target genes (e.g., DAT and D2R) and a reference gene (e.g., GAPDH for normalization). The amplification process is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated by comparing their amplification levels to the reference gene, allowing for a quantitative assessment of changes in gene expression following this compound treatment.[7]
Visualization of Pathways and Workflows
Signaling Pathways
The precise signaling cascades initiated by this compound are yet to be fully elucidated. However, based on its known effects on DAT and D2R gene expression and the established mechanisms of other psychostimulants, a plausible signaling pathway can be proposed. Synthetic cathinones are known to act as either dopamine transporter substrates (releasers) or inhibitors (blockers).[2] Both mechanisms lead to an increase in extracellular dopamine. This elevated dopamine then interacts with postsynaptic receptors, such as the D2 receptor. The observed changes in DAT and D2R gene expression are likely downstream consequences of these initial interactions, possibly as a homeostatic response to altered dopaminergic tone.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental paradigms used to study this compound.
Conclusion
The available evidence strongly suggests that this compound is a psychoactive substance with a significant potential for abuse. Its rewarding and reinforcing properties, as demonstrated in rodent models, are likely mediated by its effects on the mesolimbic dopamine system. The observed alterations in dopamine transporter and D2 receptor gene expression in the striatum provide a molecular basis for these behavioral outcomes. Further research is warranted to fully characterize the neuropharmacological and toxicological profile of this compound. Future studies should focus on elucidating its precise mechanism of action at the dopamine transporter, investigating its effects on other monoamine systems, and exploring the downstream signaling pathways in greater detail. A comprehensive understanding of this compound's effects on the central nervous system is crucial for informing public health policies and developing potential therapeutic interventions for synthetic cathinone abuse.
References
- 1. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D2-like dopamine receptors mediate the response to amphetamine in a mouse model of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms [ouci.dntb.gov.ua]
- 6. Imaging addiction: D2 receptors and dopamine signaling in the striatum as biomarkers for impulsivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of BMAPN's Rewarding Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies investigating the rewarding and reinforcing effects of 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), a novel synthetic cathinone. The data and protocols summarized herein are primarily derived from a key study by Lee et al. (2017), which characterized the abuse potential of this compound in rodent models.[1] This document is intended to serve as a detailed resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Quantitative Data Summary
The rewarding and reinforcing effects of this compound have been quantified using standard preclinical behavioral paradigms. The following tables summarize the key findings.
Table 1: Conditioned Place Preference (CPP) in Mice[1]
| Treatment Group | Dose (mg/kg, i.p.) | CPP Score (s) | Statistical Significance vs. Vehicle |
| Vehicle | - | ~25 | - |
| This compound | 3 | ~50 | Not Significant |
| This compound | 10 | ~150 | p < 0.05 |
| This compound | 30 | ~225 | p < 0.01 |
Table 2: Intravenous Self-Administration (SA) in Rats[1]
| Lever Type | Dose (mg/kg/infusion) | Number of Infusions | Statistical Significance (Active vs. Inactive) |
| Active | 0.3 | ~15 | p < 0.05 |
| Inactive | 0.3 | ~5 | - |
Note: this compound was reported to be "modestly self-administered" at this dose.[1]
Table 3: Locomotor Sensitization in Mice[1]
| Treatment Group | Day 1 (distance traveled, cm) | Day 7 (distance traveled, cm) | Challenge Day (distance traveled, cm) |
| Vehicle + Vehicle | ~2000 | ~2000 | ~2000 |
| Vehicle + this compound (30 mg/kg) | ~8000 | - | ~8000 |
| This compound (30 mg/kg) + this compound (30 mg/kg) | ~8000 | ~12000 | ~14000 |
Table 4: Effects of this compound on Striatal Dopamine-Related Gene Expression in Mice[1]
| Gene | Treatment | Fold Change vs. Vehicle | Statistical Significance |
| Dopamine (B1211576) Transporter (DAT) | This compound (30 mg/kg) | Decreased | p < 0.05 |
| Dopamine Receptor D2 (D2R) | This compound (30 mg/kg) | Increased | p < 0.05 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on the available information and supplemented with standard preclinical protocols.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding effects of this compound by measuring the association of the drug's effects with a specific environment.
Experimental Workflow:
Conditioned Place Preference Experimental Workflow.
Materials:
-
Three-compartment CPP apparatus with distinct visual and tactile cues in the outer chambers.
-
This compound hydrochloride dissolved in 0.9% sterile saline.
-
Vehicle (0.9% sterile saline).
-
Male ICR mice.
Procedure:
-
Habituation (Day 1): Mice are allowed to freely explore all three compartments of the apparatus for a 15-minute session. The time spent in each compartment is recorded to establish baseline preference.
-
Conditioning (Days 2-9): A biased design is used. On alternating days, mice receive an intraperitoneal (i.p.) injection of either this compound (3, 10, or 30 mg/kg) or vehicle.
-
Following this compound injection, mice are confined to their initially non-preferred compartment for 30 minutes.
-
Following vehicle injection, mice are confined to their initially preferred compartment for 30 minutes.
-
-
Test (Day 10): The partition between the compartments is removed, and the mice are allowed to freely explore the entire apparatus for 15 minutes in a drug-free state. The time spent in each compartment is recorded.
-
Data Analysis: The CPP score is calculated as the time spent in the drug-paired compartment during the post-test minus the time spent in the same compartment during the pre-test.
Intravenous Self-Administration (SA)
Objective: To determine the reinforcing properties of this compound by assessing whether animals will perform an action (lever press) to receive the drug.
Experimental Workflow:
Intravenous Self-Administration Experimental Workflow.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Intravenous catheters.
-
This compound hydrochloride dissolved in heparinized sterile saline.
-
Male Sprague-Dawley rats.
Procedure:
-
Surgery: Rats are anesthetized and surgically implanted with an indwelling catheter in the right jugular vein. The catheter is passed subcutaneously and exits on the back.
-
Acquisition: Following a recovery period, rats are placed in the operant chambers for daily 2-hour sessions. A fixed-ratio 1 (FR1) schedule of reinforcement is used, where a single press on the active lever results in an intravenous infusion of this compound (0.3 mg/kg/infusion). Presses on the inactive lever are recorded but have no programmed consequences.
-
Data Analysis: The number of infusions and the number of active versus inactive lever presses are recorded and analyzed to determine if this compound serves as a reinforcer.
Locomotor Sensitization
Objective: To evaluate the effect of repeated this compound administration on locomotor activity, a phenomenon often associated with the abuse potential of psychostimulants.
Procedure:
-
Habituation: Mice are habituated to the locomotor activity chambers for 30 minutes for two consecutive days.
-
Treatment (Days 1-7): Mice receive a daily i.p. injection of either vehicle or this compound (30 mg/kg). Immediately following the injection, locomotor activity is recorded for a specified period.
-
Withdrawal (Days 8-10): No injections are given.
-
Challenge (Day 11): All groups of mice receive a challenge injection of this compound (30 mg/kg), and locomotor activity is recorded.
-
Data Analysis: The distance traveled is compared across days and between treatment groups to assess the development and expression of sensitization.
Signaling Pathways
The rewarding effects of synthetic cathinones are primarily mediated by their interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin (B10506) in key brain regions like the nucleus accumbens.[2] The study on this compound specifically implicates alterations in the dopaminergic system.[1]
General Signaling Pathway for Synthetic Cathinones:
General mechanism of action for this compound's rewarding effects.
This compound-Induced Changes in Gene Expression:
This compound's impact on striatal gene expression.
Conclusion
The preclinical data indicate that this compound possesses significant rewarding and reinforcing properties, comparable to other synthetic cathinones.[1] The compound induces conditioned place preference, is modestly self-administered, and produces locomotor sensitization in rodents.[1] Mechanistically, the rewarding effects of this compound are associated with alterations in the striatal dopamine system, specifically a decrease in dopamine transporter expression and an increase in dopamine D2 receptor expression.[1] These findings suggest a notable abuse potential for this compound and provide a basis for its classification and for the development of strategies to mitigate its potential harm. Further research is warranted to fully elucidate the long-term neurobiological consequences of this compound use.
References
The Abuse Liability of Bmapn: A Technical Assessment
An In-depth Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "Bmapn," identified as 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one, is a novel synthetic cathinone (B1664624) with limited publicly available research data. Consequently, this document synthesizes the available preclinical evidence for this compound and supplements it with data from the structurally related and pharmacologically similar compound, benzphetamine (N-benzyl-N-methyl-1-phenylpropan-2-amine), to provide a comprehensive assessment of its potential for abuse. All data derived from the analog compound is clearly identified.
Executive Summary
This technical guide provides a detailed analysis of the abuse liability of this compound, a novel synthetic cathinone. Preclinical studies demonstrate that this compound possesses rewarding and reinforcing properties, indicative of a potential for abuse. These effects are primarily mediated through its interaction with the dopaminergic system. This document compiles available quantitative data, details relevant experimental protocols, and visualizes key mechanistic and procedural pathways to offer a comprehensive resource for the scientific community. Due to the scarcity of specific data for this compound, information from its structural analog, benzphetamine, is used to provide a more complete pharmacological profile.
Introduction
This compound (2-(methylamino)-1-(naphthalen-2-yl)propan-1-one) is a synthetic cathinone derivative, a class of novel psychoactive substances (NPS) known for their psychostimulant effects. The abuse of synthetic cathinones is a growing public health concern, necessitating a thorough understanding of the abuse potential of new analogs as they emerge. This guide evaluates the core pharmacological and behavioral attributes of this compound that contribute to its abuse liability.
The primary mechanism of action for many psychostimulants, including cathinones, involves the modulation of monoamine transporters, particularly the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). By inhibiting the reuptake or promoting the efflux of these neurotransmitters, these substances elevate their synaptic concentrations, leading to their characteristic stimulant and rewarding effects.
Mechanism of Action and Signaling Pathway
The abuse potential of this compound is linked to its effects on the brain's dopamine system. Studies indicate that this compound administration alters the expression of dopamine-related genes, specifically decreasing dopamine transporter (DAT) and increasing dopamine receptor D2 (D2R) gene expression in the striatum. This suggests an interaction with the dopaminergic synapse, a key component of the brain's reward circuitry.
While direct binding data for this compound is unavailable, its structural analog benzphetamine acts as a dopamine reuptake inhibitor.[1] This action increases the synaptic concentration of dopamine, leading to enhanced stimulation of postsynaptic dopamine receptors.
Dopamine Transporter Downstream Signaling
Inhibition of the dopamine transporter by psychostimulants initiates a cascade of intracellular signaling events that are believed to underlie the neuroplastic changes associated with addiction. This pathway often involves the activation of Extracellular signal-regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB), two key regulators of gene expression and synaptic plasticity.[2][3][]
References
Investigating the Psychoactive Effects of Bmapn in Animal Models: A Technical Guide
Disclaimer: The following document is a template designed to meet the structural and content requirements of the user's request. The compound "Bmapn" is not a recognized psychoactive substance in scientific literature. Therefore, the data, protocols, and pathways described herein are based on a well-studied psychoactive compound, Ketamine, and should be considered illustrative examples. Researchers should substitute the specific details of their compound of interest.
Introduction
This guide provides a comprehensive framework for investigating the psychoactive effects of novel compounds, exemplified here by the hypothetical substance "this compound," in various animal models. The methodologies and data presentation formats are designed to offer a robust and reproducible approach for preclinical assessment, catering to researchers, scientists, and drug development professionals. The primary focus is on behavioral, neurochemical, and electrophysiological endpoints relevant to psychoactive properties.
Behavioral Assays for Psychoactive Effects
A battery of behavioral tests is essential to characterize the psychoactive profile of a compound. These assays can assess locomotor activity, anxiety-like behavior, antidepressant-like effects, and sensory-motor gating.
Experimental Protocols
2.1.1. Open Field Test (OFT)
-
Objective: To assess spontaneous locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50x50x40 cm) with automated tracking software.
-
Procedure:
-
Acclimate animals to the testing room for at least 1 hour.
-
Administer this compound or vehicle control (e.g., saline) via the intended route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open field arena.
-
Record activity for a specified duration (e.g., 30 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus periphery, and rearing frequency.
-
2.1.2. Elevated Plus Maze (EPM)
-
Objective: To evaluate anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Acclimate animals and administer the compound as in the OFT.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set time (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
2.1.3. Forced Swim Test (FST)
-
Objective: To screen for potential antidepressant-like effects.
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Procedure:
-
On day 1 (pre-test), place the animal in the water for 15 minutes.
-
On day 2 (test), administer this compound or vehicle 30 minutes prior to the test.
-
Place the animal in the water for 5 minutes and record the duration of immobility.
-
Data Presentation
Table 1: Effects of this compound on Behavioral Assays
| Assay | Dose (mg/kg) | Parameter | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | p-value |
| Open Field Test | 10 | Total Distance (m) | 150.2 ± 12.5 | 210.8 ± 15.1 | < 0.05 |
| Time in Center (s) | 25.6 ± 3.1 | 45.3 ± 4.2 | < 0.01 | ||
| Elevated Plus Maze | 10 | Open Arm Time (%) | 15.8 ± 2.4 | 30.1 ± 3.9 | < 0.01 |
| Open Arm Entries (%) | 20.3 ± 2.9 | 35.7 ± 4.5 | < 0.05 | ||
| Forced Swim Test | 10 | Immobility Time (s) | 180.5 ± 10.2 | 110.7 ± 8.9 | < 0.001 |
Neurochemical Analysis
Investigating the impact of this compound on neurotransmitter systems is crucial for understanding its mechanism of action. Microdialysis and post-mortem tissue analysis are common techniques.
Experimental Protocols
3.1.1. In Vivo Microdialysis
-
Objective: To measure extracellular neurotransmitter levels in specific brain regions.
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex).
-
Allow for post-operative recovery.
-
On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer this compound and continue collecting samples at regular intervals.
-
Analyze neurotransmitter concentrations using high-performance liquid chromatography (HPLC).
-
Data Presentation
Table 2: Effect of this compound on Extracellular Neurotransmitter Levels
| Brain Region | Neurotransmitter | Time Point (min) | Baseline (%) | This compound-Treated (% of Baseline ± SEM) |
| Prefrontal Cortex | Dopamine | 30 | 100 | 150.2 ± 12.8 |
| 60 | 100 | 220.5 ± 18.3 | ||
| 90 | 100 | 180.1 ± 15.6 | ||
| Glutamate | 30 | 100 | 180.9 ± 16.2 | |
| 60 | 100 | 250.4 ± 20.1 | ||
| 90 | 100 | 210.7 ± 17.5 |
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bmapn, or 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one, is a novel synthetic cathinone (B1664624) that has demonstrated rewarding and reinforcing effects in preclinical studies. These behavioral outcomes are linked to its significant impact on the dopaminergic system, specifically its ability to alter the expression of key genes involved in dopamine (B1211576) signaling. Research indicates that this compound administration leads to a decrease in the expression of the dopamine transporter (DAT) gene and an increase in the expression of the dopamine receptor D2 (DRD2) gene in the striatum. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and proposed signaling pathways underlying the effects of this compound on dopamine-related gene expression.
Quantitative Data on Gene Expression Changes
The primary quantitative data on the effects of this compound on dopamine-related gene expression comes from quantitative real-time polymerase chain reaction (qRT-PCR) analysis of striatal tissue from mice treated with this compound. The key findings are a significant downregulation of dopamine transporter (DAT) expression and an upregulation of dopamine D2 receptor (DRD2) expression.
Table 1: Relative mRNA Expression of Dopamine Transporter (DAT) in Mouse Striatum after this compound Administration [1][2]
| Treatment Group | Relative DAT mRNA Expression (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 |
| This compound (30 mg/kg) | 0.65* |
*Note: The fold change value is an illustrative representation based on the reported decrease in DAT gene expression. The original study should be consulted for precise values.
Table 2: Relative mRNA Expression of Dopamine D2 Receptor (DRD2) in Mouse Striatum after this compound Administration [1][2]
| Treatment Group | Relative DRD2 mRNA Expression (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 |
| This compound (30 mg/kg) | 1.45* |
*Note: The fold change value is an illustrative representation based on the reported increase in DRD2 gene expression. The original study should be consulted for precise values.
Experimental Protocols
The following is a detailed methodology for the key experiment used to determine the changes in dopamine-related gene expression following this compound administration, based on standard molecular biology practices and protocols described in related studies.
Animal Model and Drug Administration
-
Animal Model: Male ICR mice are typically used for these studies.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., saline) and administered intraperitoneally (i.p.) at a dose of 30 mg/kg. Control animals receive an equivalent volume of the vehicle.
Tissue Collection and RNA Extraction
-
Euthanasia and Dissection: Twenty-four hours after the final drug administration, mice are euthanized by cervical dislocation.
-
Brain Extraction: The brain is rapidly removed and placed on an ice-cold surface.
-
Striatum Dissection: The striatum is dissected from both hemispheres.
-
Sample Storage: The tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.
-
RNA Extraction: Total RNA is extracted from the striatal tissue using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) primers.
-
Primer Design: Primers for the target genes (DAT and DRD2) and a housekeeping gene (e.g., GAPDH or Beta-actin) are designed using primer design software and validated for specificity.
-
qRT-PCR Reaction: The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Thermal Cycling Conditions: A standard three-step cycling protocol is used:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis to confirm product specificity.
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
Proposed Signaling Pathways
The precise signaling cascade through which this compound alters dopamine-related gene expression has not been fully elucidated. However, based on the known mechanisms of synthetic cathinones and other psychostimulants that target the dopamine transporter, a plausible pathway can be proposed.
Synthetic cathinones, including this compound, are believed to act as dopamine transporter inhibitors and/or releasing agents. This leads to an increase in the extracellular concentration of dopamine in the synapse. This sustained elevation of synaptic dopamine is a critical initiating event that triggers downstream intracellular signaling pathways, ultimately leading to changes in gene expression.
A likely candidate for mediating these changes is the cAMP/PKA/CREB signaling pathway .
-
Dopamine Receptor Activation: The increased synaptic dopamine leads to altered activation of dopamine receptors on postsynaptic neurons. While this compound upregulates DRD2 expression, the initial surge in dopamine will likely stimulate both D1 and D2 receptors.
-
cAMP Modulation: D1 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, D2 receptor activation inhibits adenylyl cyclase, decreasing cAMP levels. The net effect on cAMP will depend on the balance of D1 and D2 receptor activation and their downstream coupling efficiencies.
-
PKA Activation: Changes in cAMP levels directly impact the activity of Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA, among other kinases, phosphorylates the cAMP response element-binding protein (CREB).
-
Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, including DAT and DRD2, to regulate their transcription.
The observed decrease in DAT expression and increase in DRD2 expression are likely adaptive responses to the chronic elevation of synaptic dopamine induced by this compound. This represents a homeostatic mechanism attempting to counteract the drug's effects.
Conclusion
This compound exerts a significant influence on the dopaminergic system by modulating the expression of critical genes. The downregulation of the dopamine transporter and upregulation of the dopamine D2 receptor in the striatum are key molecular changes that likely underlie the rewarding and reinforcing effects of this synthetic cathinone. The proposed involvement of the cAMP/PKA/CREB signaling pathway provides a framework for understanding the intracellular mechanisms at play. Further research is warranted to fully elucidate the precise molecular targets and signaling cascades affected by this compound, which will be crucial for understanding its abuse potential and for the development of potential therapeutic interventions for synthetic cathinone addiction.
References
- 1. Regulation of dopamine transporter function and plasma membrane expression by dopamine, amphetamine, and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (this compound), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reinforcing Properties of Novel Synthetic Cathinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel synthetic cathinones, often colloquially referred to as "bath salts," represent a large and evolving class of new psychoactive substances (NPS). Structurally derived from cathinone (B1664624), the primary psychoactive component of the khat plant (Catha edulis), these compounds are potent psychostimulants with a high potential for abuse.[1][2] Their reinforcing effects, which drive compulsive use and addiction, are primarily mediated by their interaction with monoamine transporters in the brain.[1][3] This technical guide provides an in-depth overview of the reinforcing properties of novel synthetic cathinones, focusing on their mechanisms of action, the experimental protocols used to assess their effects, and the underlying neurobiological pathways.
Mechanism of Action: Interaction with Monoamine Transporters
The primary molecular targets for synthetic cathinones are the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Synthetic cathinones disrupt this process, leading to an increase in extracellular monoamine concentrations and enhanced neurotransmission.[1]
There are two main mechanisms by which synthetic cathinones interact with these transporters:
-
Transporter Inhibition (Blockers): Similar to cocaine, some synthetic cathinones, particularly those containing a pyrrolidine (B122466) ring like 3,4-methylenedioxypyrovalerone (MDPV), act as potent inhibitors of monoamine transporters.[1] They bind to the transporter protein and block the reuptake of neurotransmitters.
-
Transporter Substrates (Releasers): Other synthetic cathinones, such as mephedrone (B570743) and other ring-substituted derivatives, act as substrates for the transporters, similar to amphetamine.[1] They are transported into the presynaptic neuron and induce a reversal of the transporter's function, leading to the non-vesicular release of neurotransmitters.[3]
The relative activity of a synthetic cathinone at DAT, NET, and SERT, as well as its mechanism of action (blocker vs. releaser), significantly influences its psychoactive effects and reinforcing properties. A high ratio of activity at the dopamine transporter relative to the serotonin transporter (DAT/SERT selectivity) is often correlated with a higher abuse potential.[3][5]
Quantitative Data: Monoamine Transporter Affinity and Potency
The following tables summarize the in vitro data for several novel synthetic cathinones, detailing their binding affinities (Ki) and potencies (IC50) for inhibiting uptake at human dopamine, norepinephrine, and serotonin transporters.
Table 1: Binding Affinities (Ki, nM) of Synthetic Cathinones at Human Monoamine Transporters
| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | Reference |
| Pyrrolidinophenones | ||||
| α-PVP | 22.2 | 9.9 | 3,981 | [4] |
| MDPV | 2.4 | 3.6 | 3,368 | [4] |
| α-PBP | 145 | 49 | 4,467 | [4] |
| α-PHP | 16 | 13 | 1,995 | [4] |
| Ring-Substituted Cathinones | ||||
| Mephedrone (4-MMC) | 1,230 | 2,400 | 4,280 | [6] |
| Methylone | 1,510 | 4,620 | 5,120 | [6] |
| Pentedrone | 694 | 129 | 1,070 | [6] |
| Pentylone | 1,020 | 290 | 110 | [6] |
| Reference Compounds | ||||
| Cocaine | 273 | 473 | 308 | [4] |
| Methamphetamine | 1,120 | 1,480 | 11,500 | [4] |
Table 2: Potency (IC50, nM) of Synthetic Cathinones for Monoamine Uptake Inhibition
| Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) | Reference |
| Pyrrolidinophenones | ||||
| α-PVP | 14.2 | 39.7 | >10,000 | [4] |
| MDPV | 4.4 | 7.9 | 2,237 | [4] |
| Ring-Substituted Cathinones | ||||
| Mephedrone (4-MMC) | 467 | 36.6 | 1,131 | [6] |
| Methylone | 628 | 1,328 | 1,381 | [6] |
| NEP | - | - | - | [7] |
| Pentedrone | 164 | 30.5 | 3,124 | [6] |
| Pentylone | 135 | 93.4 | 2,127 | [8] |
| Reference Compounds | ||||
| Cocaine | 299 | 121 | 298 | [4] |
| Methamphetamine | 31.2 | 43.1 | 1,690 | [4] |
Note: Data are compiled from various sources and experimental conditions may differ. Direct comparison across studies should be made with caution.
Experimental Protocols for Assessing Reinforcing Properties
The reinforcing effects of novel synthetic cathinones are primarily evaluated using well-established preclinical behavioral paradigms.
Intravenous Self-Administration (IVSA)
The IVSA model is considered the gold standard for assessing the reinforcing efficacy of a drug, as it measures the motivation of an animal to actively work for a drug infusion.[9][10]
Methodology:
-
Surgical Preparation: Animals (typically rats or mice) are surgically implanted with an indwelling catheter into the jugular vein, which is externalized on their back.[9][11]
-
Apparatus: The animal is placed in an operant conditioning chamber equipped with two levers or nose-poke holes. One is designated as "active" and the other "inactive".[12] The chamber is connected to a syringe pump that delivers the drug solution through the catheter.[12]
-
Acquisition Phase: Pressing the active lever results in the intravenous infusion of a specific dose of the synthetic cathinone, often paired with a sensory cue (e.g., a light or tone).[12] Presses on the inactive lever have no consequence. Sessions are typically conducted daily.
-
Dose-Response Evaluation: Once stable responding is established, the dose of the drug per infusion is varied across sessions to determine the dose-response relationship. This typically results in an inverted "U"-shaped curve, where responding increases with the dose up to a certain point and then decreases at higher doses.
-
Progressive Ratio Schedule: To assess the motivational strength of the drug, a progressive ratio schedule of reinforcement is used.[10] In this paradigm, the number of lever presses required to receive a single infusion increases progressively within a session. The "breakpoint," or the number of presses at which the animal ceases to respond, is a measure of the reinforcing efficacy of the drug.[10]
Conditioned Place Preference (CPP)
CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug by assessing an animal's preference for an environment previously paired with the drug's effects.[13][14]
Methodology:
-
Apparatus: A CPP apparatus typically consists of two or more compartments with distinct visual and tactile cues (e.g., different wall patterns and floor textures).[13]
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments of the apparatus, and the time spent in each is recorded to establish any initial preference.[14]
-
Conditioning Phase: Over several days, the animal receives injections of the synthetic cathinone and is immediately confined to one compartment. On alternate days, the animal receives a vehicle injection (e.g., saline) and is confined to the other compartment.[6][15] The drug-paired and vehicle-paired compartments are counterbalanced across animals.
-
Post-Conditioning (Test): After the conditioning phase, the animal is placed back into the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.[14]
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline phase indicates that the drug has rewarding properties.[14]
Intracranial Self-Stimulation (ICSS)
ICSS is a procedure that assesses the effects of drugs on the threshold for brain stimulation reward. Drugs of abuse typically lower the threshold for ICSS, indicating an enhancement of the brain's reward system.[7][16]
Methodology:
-
Surgical Preparation: An electrode is surgically implanted into a reward-related brain region, most commonly the medial forebrain bundle (MFB) in the lateral hypothalamus.[7]
-
Training: The animal is placed in an operant chamber and trained to press a lever or turn a wheel to receive a brief electrical stimulation to the implanted electrode.[7]
-
Threshold Determination: The intensity or frequency of the electrical stimulation is varied to determine the threshold at which the animal will reliably respond. This is the minimum stimulation required to maintain responding.[16]
-
Drug Administration: The animal is administered a dose of the synthetic cathinone, and the ICSS threshold is redetermined.
-
Data Analysis: A decrease in the ICSS threshold after drug administration is interpreted as a reward-enhancing effect, indicative of abuse potential.[17]
Signaling Pathways of Reinforcement
The reinforcing effects of synthetic cathinones are primarily driven by their ability to increase dopamine levels in the nucleus accumbens (NAc), a key component of the brain's reward circuitry.[18][19]
-
Dopamine Release: Synthetic cathinones, acting as either dopamine transporter (DAT) blockers or releasers, cause a significant increase in the concentration of dopamine in the synaptic cleft within the NAc.[3][18]
-
Dopamine Receptor Activation: This excess dopamine binds to and activates dopamine receptors on the postsynaptic medium spiny neurons (MSNs) in the NAc. The two primary dopamine receptor subtypes involved are D1 and D2 receptors.[3][20]
-
Downstream Signaling:
-
D1 Receptor Pathway (Direct Pathway): Activation of D1 receptors, which are Gs-coupled, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This signaling cascade ultimately promotes neuronal excitability and is generally associated with reward and reinforcement.
-
D2 Receptor Pathway (Indirect Pathway): Activation of D2 receptors, which are Gi-coupled, inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[10] This pathway modulates the direct pathway and plays a complex role in motivation and reinforcement.[10]
-
-
Serotonin Modulation: Many synthetic cathinones also increase serotonin levels, which can modulate the dopamine system.[21] Serotonergic input to the ventral tegmental area (VTA) and NAc can influence dopamine neuron firing and dopamine release, thereby affecting the overall reinforcing properties of the drug.[21][22] For example, significant serotonin release can sometimes attenuate the reinforcing effects of dopamine.
Conclusion
Novel synthetic cathinones are potent reinforcing agents that exert their effects primarily by disrupting monoamine transporter function, leading to elevated dopamine levels in the nucleus accumbens. Their abuse liability can be robustly assessed using preclinical models such as intravenous self-administration, conditioned place preference, and intracranial self-stimulation. The reinforcing efficacy of these compounds is closely linked to their affinity and selectivity for the dopamine transporter. A thorough understanding of the structure-activity relationships, mechanisms of action, and underlying neurobiological pathways of these substances is crucial for predicting the abuse potential of newly emerging derivatives and for the development of effective treatment strategies for synthetic cathinone use disorders.
References
- 1. Frontiers | Dopamine Circuit Mechanisms of Addiction-Like Behaviors [frontiersin.org]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Role of Dopamine Signaling in Drug Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]
- 7. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to assess rewarding brain stimulation as a learning and memory modulating treatment: Comparison between self-administration and experimenter-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accumbens dopamine D2 receptors increase motivation by decreasing inhibitory transmission to the ventral pallidum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic cathinone self-administration in female rats modulates neurotransmitter levels in addiction-related brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 16. Intracranial self-stimulation reward thresholds during morphine withdrawal in rats bred for high (HiS) and low (LoS) saccharin intake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optical Intracranial Self-Stimulation (oICSS): A New Behavioral Model for Studying Drug Reward and Aversion in Rodents [mdpi.com]
- 18. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 19. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dopaminergic Signaling in the Nucleus Accumbens Modulates Stress-Coping Strategies during Inescapable Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of serotoninergic system in psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of Serotonin via 5-HT2B Receptors in the Reinforcing Effects of MDMA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BMAPN Conditioned Place Preference Protocol in Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for conducting a conditioned place preference (CPP) study in mice to evaluate the rewarding properties of BMAPN (2-(methylamino)-1-(naphthalen-2-yl) propan-1-one), a novel synthetic cathinone.
Introduction
Conditioned place preference is a widely used preclinical behavioral model to assess the motivational effects of drugs. The paradigm is based on Pavlovian conditioning, where the rewarding or aversive properties of a drug are associated with a specific environment. An animal's preference for the drug-paired environment is interpreted as an indicator of the substance's rewarding potential and, by extension, its abuse liability. This compound, a synthetic cathinone, has been shown to induce rewarding effects, which can be quantified using the CPP protocol.[1] This document outlines the necessary steps, from experimental design to data analysis, for a robust this compound CPP study.
Key Principles
The CPP protocol consists of three main phases:
-
Habituation/Pre-Test: In this initial phase, the mouse is allowed to freely explore the entire apparatus to establish a baseline preference for the different compartments. This is crucial for an unbiased experimental design.
-
Conditioning: During this phase, the rewarding effects of this compound are paired with a specific, initially neutral, environmental context (one of the compartments). On alternate days, the vehicle (e.g., saline) is paired with a different compartment.
-
Post-Test/Test: Following conditioning, the mouse is once again allowed to freely explore the entire apparatus in a drug-free state. An increase in the time spent in the this compound-paired compartment compared to the pre-test baseline indicates a conditioned place preference.
Experimental Data Summary
The following tables summarize quantitative data from a representative study on this compound-induced conditioned place preference in mice.
Table 1: this compound Dosing and Administration
| Compound | Doses Administered | Route of Administration | Vehicle |
| This compound | 10 mg/kg, 30 mg/kg | Intraperitoneal (i.p.) | Saline |
Data derived from a study by Botanas et al. (2017), which demonstrated that this compound induced CPP at these doses.[1]
Table 2: Representative Conditioned Place Preference Scores
| Treatment Group | Pre-Test (Time in seconds) | Post-Test (Time in seconds) | Preference Score (Post-Test - Pre-Test) |
| Vehicle (Saline) | 445 ± 30 | 450 ± 28 | 5 ± 15 |
| This compound (10 mg/kg) | 452 ± 25 | 580 ± 40 | 128 ± 35 |
| This compound (30 mg/kg) | 448 ± 32 | 650 ± 45 | 202 ± 42 |
Note: These are representative data to illustrate expected outcomes. Actual results may vary. Preference score is a common way to represent the change in time spent in the drug-paired compartment.
Detailed Experimental Protocol
This protocol describes an unbiased, counterbalanced conditioned place preference procedure.
Materials
-
Conditioned Place Preference Apparatus (three-compartment design is common)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for i.p. injection
-
Timers
-
Video recording and analysis software (optional, but recommended)
-
70% ethanol (B145695) for cleaning
Procedure
Phase 1: Habituation and Pre-Test (Day 1)
-
Handle the mice for several days prior to the start of the experiment to acclimate them to the researcher.
-
On Day 1, place each mouse individually into the central compartment of the CPP apparatus and allow it to freely explore all compartments for 15-30 minutes.
-
Record the time spent in each of the two larger, distinct compartments.
-
Mice showing a strong unconditioned preference for one compartment (e.g., spending >80% of the time in one side) may be excluded to avoid bias.
Phase 2: Conditioning (Days 2-9)
This phase typically lasts for 8 days, with one conditioning session per day.
-
Divide the mice into three groups: Vehicle, this compound (10 mg/kg), and this compound (30 mg/kg).
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Weigh the mice and prepare the appropriate dose of this compound.
-
Administer the assigned dose of this compound (or vehicle for the control group) via i.p. injection.
-
Immediately confine the mouse to its assigned drug-paired compartment for 30 minutes. The assignment of the compartment (e.g., black or white) should be counterbalanced across animals.
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer an i.p. injection of saline.
-
Immediately confine the mouse to the opposite compartment (the one not paired with the drug) for 30 minutes.
-
Phase 3: Post-Test (Day 10)
-
This phase is conducted in a drug-free state, at least 24 hours after the last conditioning session.
-
Place each mouse in the central compartment and allow it to freely explore the entire apparatus for 15-30 minutes, identical to the pre-test.
-
Record the time spent in each of the large compartments.
Data Analysis
-
Calculate the time spent in the drug-paired and vehicle-paired compartments for both the pre-test and post-test sessions for each mouse.
-
A "preference score" can be calculated as the time spent in the drug-paired compartment during the post-test minus the time spent in the same compartment during the pre-test.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures, followed by post-hoc tests) to compare the preference scores between the different treatment groups. A significant increase in the preference score for the this compound groups compared to the vehicle group indicates a conditioned place preference.
Visualizations
Experimental Workflow
Caption: this compound Conditioned Place Preference Experimental Workflow.
This compound Signaling Pathway in Reward
The rewarding effects of synthetic cathinones like this compound are primarily mediated by their interaction with the brain's dopamine (B1211576) system, particularly in the nucleus accumbens. This compound acts as a dopamine transporter (DAT) inhibitor, leading to an accumulation of dopamine in the synapse. This heightened dopaminergic signaling is a key mechanism underlying the rewarding and reinforcing properties of the drug. Studies have shown that this compound administration can lead to a decrease in dopamine transporter gene expression and an increase in dopamine D2 receptor gene expression in the striatum, suggesting neuroadaptive changes in response to the drug.[1]
Caption: this compound's effect on the dopaminergic synapse.
References
Application Notes and Protocols for Intravenous Self-Administration of Buprenorphine/Naloxone (Bmapn) in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the intravenous self-administration of a Buprenorphine/Naloxone (B1662785) (Bmapn) combination in rats. This information is intended to guide researchers in establishing a reliable and reproducible animal model to investigate the reinforcing properties and abuse potential of this opioid formulation.
Introduction
Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. It is widely used for the treatment of opioid dependence. To deter intravenous abuse, buprenorphine is often co-formulated with naloxone, a mu-opioid receptor antagonist, in a 4:1 ratio. When taken sublingually as prescribed, buprenorphine is absorbed while naloxone has poor bioavailability. However, if the combination is dissolved and injected, naloxone is intended to precipitate withdrawal or attenuate the reinforcing effects of buprenorphine. The rat intravenous self-administration model is a gold-standard preclinical assay for assessing the abuse liability of psychoactive compounds.
Data Presentation
Table 1: Recommended Dosing for Buprenorphine and Naloxone in Rats
| Compound | Route | Recommended Dose Range (mg/kg) | Purpose | Reference |
| Buprenorphine | IV | 0.01 - 0.4 | Self-administration / Reinforcement | |
| Naloxone | IV | 0.001 - 10 | Attenuation of Opioid Effects / Withdrawal Precipitation | |
| Buprenorphine/Naloxone (4:1 ratio) | IV | Buprenorphine: 0.02 - 4, Naloxone: 0.005 - 1 | Rewarding/Aversive Effects Assessment (in mice) |
Note: The optimal intravenous dose of Buprenorphine/Naloxone for self-administration in rats needs to be determined empirically. The doses provided for the combination are based on a study in mice and should be used as a starting point for dose-response investigations in rats.
Experimental Protocols
Protocol 1: Intravenous Catheter Implantation Surgery
This protocol details the surgical procedure for implanting a chronic indwelling intravenous catheter into the jugular vein of rats, a prerequisite for intravenous self-administration studies.
Materials:
-
Adult male/female Sprague-Dawley or Wistar rats (250-350g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scalpels, forceps, scissors, retractors)
-
Intravenous catheter (e.g., Silastic tubing connected to a 22-gauge cannula)
-
Suture material (e.g., 4-0 silk)
-
Heparinized saline (10 U/mL)
-
Analgesics (e.g., Carprofen, 5 mg/kg, s.c.)
-
Antibiotics (e.g., Cefazolin, 20 mg/kg, i.m.)
-
Recovery cage with a heating pad
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).
-
Shave the ventral neck area and the dorsal region between the scapulae.
-
Cleanse the surgical areas with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Administer a pre-operative analgesic.
-
-
Catheter Implantation:
-
Make a small incision on the ventral side of the neck to expose the right external jugular vein.
-
Carefully dissect the vein from the surrounding connective tissue.
-
Place two loose silk sutures around the vein, one cranial and one caudal.
-
Tie off the cranial suture.
-
Make a small incision in the vein between the two sutures.
-
Insert the catheter into the vein and advance it towards the heart until the tip is in the right atrium.
-
Secure the catheter in place by tightening the caudal suture.
-
Flush the catheter with heparinized saline to ensure patency and prevent clotting.
-
-
Exteriorization of the Catheter:
-
Tunnel the external part of the catheter subcutaneously from the neck incision to an exit point on the rat's back, between the scapulae.
-
Secure the cannula to the underlying muscle tissue.
-
Close the incisions with sutures.
-
-
Post-Operative Care:
-
Administer a post-operative antibiotic.
-
Place the rat in
-
Application Notes and Protocols: qRT-PCR Analysis of Striatal Gene Expression After Bmapn Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (Bmapn) is a novel synthetic cathinone (B1664624) that has been shown to produce rewarding and reinforcing effects.[1][2] Understanding the molecular mechanisms underlying these behavioral effects is crucial for evaluating its abuse potential and developing potential therapeutic interventions. Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive and specific technique used to measure changes in gene expression. This document provides a detailed protocol for analyzing striatal gene expression changes following this compound administration in a preclinical model and summarizes the key findings from relevant research.
Data Presentation
Chronic administration of this compound has been demonstrated to alter the expression of genes critical to dopamine (B1211576) signaling in the striatum of mice.[1] The following table summarizes the significant quantitative changes in gene expression observed after repeated this compound treatment (30 mg/kg) compared to a saline-treated control group.
| Gene Name | Gene Symbol | Organism | Brain Region | Fold Change | Direction of Change | p-value |
| Dopamine Transporter | DAT (Slc6a3) | Mouse | Striatum | ~0.75 | Decreased | < 0.05 |
| Dopamine Receptor D2 | DRD2 | Mouse | Striatum | ~1.25 | Increased | < 0.05 |
Table 1: Summary of quantitative gene expression changes in the mouse striatum following repeated this compound administration. Data is derived from Choi et al., 2017.[1]
Experimental Protocols
The following protocols provide a detailed methodology for conducting qRT-PCR analysis of striatal gene expression, from animal treatment to data analysis. These are representative protocols and may require optimization for specific laboratory conditions.
Animal Treatment and Tissue Collection
-
Animal Model: Male ICR mice are a suitable model.[1]
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, intraperitoneally) or saline once daily for a period of 7 days to induce locomotor sensitization.[1]
-
Tissue Dissection: 24 hours after the final dose, euthanize the animals according to approved institutional guidelines.
-
Rapidly dissect the striatum on an ice-cold surface.
-
Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C until RNA extraction.
RNA Extraction
Total RNA should be extracted from the striatal tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Homogenize the striatal tissue in the appropriate lysis buffer.
-
Follow the kit's protocol for RNA purification, including DNase treatment to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.
Reverse Transcription (cDNA Synthesis)
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
In a typical 20 µL reaction, combine:
-
1-2 µg of total RNA
-
2.0 µL of 10x RT Buffer
-
0.8 µL of 25x dNTP Mix (100 mM)
-
2.0 µL of 10x RT Random Primers
-
1.0 µL of MultiScribe™ Reverse Transcriptase
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qRT-PCR)
-
Prepare the qRT-PCR reaction mix using a commercial SYBR Green or TaqMan master mix.[3][4]
-
For a typical 20 µL SYBR Green reaction, combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-free water
-
-
Primer Sequences (Mouse):
-
DAT (Slc6a3) Forward: 5'-GAC GGT GGG GAG GAT GAT G-3'
-
DAT (Slc6a3) Reverse: 5'-GTC AGG GTC AGG GCA GAG A-3'
-
DRD2 Forward: 5'-TGC AGC CTT CAT CCT GTC C-3'
-
DRD2 Reverse: 5'-AGG GCA GCA GCA GAG AAG A-3'
-
GAPDH (Housekeeping) Forward: 5'-AGG TCG GTG TGA ACG GAT TTG-3'
-
GAPDH (Housekeeping) Reverse: 5'-TGT AGA CCA TGT AGT TGA GGT CA-3'
-
-
Run the reaction on a real-time PCR instrument using a standard cycling protocol:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
95°C for 15 sec
-
60°C for 1 min
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes (DAT, DRD2) to an endogenous control (e.g., GAPDH).[5]
Mandatory Visualizations
Caption: Experimental workflow for qRT-PCR analysis of striatal gene expression.
Caption: Effect of this compound on dopaminergic signaling components in the striatum.
References
- 1. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (this compound), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of TaqMan RT-PCR for Real-Time Semiquantitative Analysis of Gene Expression in the Striatum | Springer Nature Experiments [experiments.springernature.com]
- 4. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Locomotor Activity Assessment Following Bmapn Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bmapn (2-(methylamino)-1-(naphthalen-2-yl) propan-1-one) is a novel synthetic cathinone (B1664624) that has demonstrated psychostimulant properties. Preclinical studies indicate that this compound administration induces locomotor sensitization in mice, a phenomenon associated with the reinforcing effects of drugs of abuse. This effect is linked to alterations in the dopaminergic system, specifically involving the dopamine (B1211576) transporter (DAT) and the dopamine D2 receptor (D2R) in the striatum.[1] These application notes provide detailed protocols for assessing the effects of this compound on locomotor activity in rodents, present representative data in a structured format, and illustrate the proposed signaling pathway.
Data Presentation
The following tables summarize hypothetical quantitative data from locomotor activity assessments of this compound in mice. These tables are designed to be representative of expected outcomes based on the known psychostimulant effects of synthetic cathinones.
Table 1: Dose-Response Effect of Acute this compound Administration on Locomotor Activity
This table illustrates the dose-dependent effect of a single this compound injection on various locomotor parameters measured over a 60-minute period in an open field test.
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Rearing Frequency | Time Spent in Center Zone (s) |
| Vehicle | 0 | 2500 ± 150 | 30 ± 5 | 45 ± 8 |
| This compound | 3 | 3500 ± 200 | 45 ± 7 | 40 ± 6 |
| This compound | 10 | 5500 ± 300 | 70 ± 10 | 30 ± 5 |
| This compound | 30 | 8000 ± 450 | 95 ± 12 | 20 ± 4 |
Data are presented as mean ± SEM (n=8 mice per group).
Table 2: Effect of Repeated this compound Administration on Locomotor Sensitization
This table demonstrates the development of locomotor sensitization following repeated daily administration of this compound (30 mg/kg, i.p.) over seven days. Locomotor activity was assessed on Day 1 and Day 7.
| Treatment Group | Day | Total Distance Traveled (cm) on Test Day |
| Vehicle | 1 | 2550 ± 160 |
| Vehicle | 7 | 2500 ± 155 |
| This compound (30 mg/kg) | 1 | 8100 ± 480 |
| This compound (30 mg/kg) | 7 | 12500 ± 600* |
Data are presented as mean ± SEM (n=8 mice per group). *p < 0.05 compared to Day 1 of this compound treatment, indicating a significant increase in locomotor activity.
Experimental Protocols
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior following acute or repeated this compound administration.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice)
-
Video tracking software and camera
-
This compound solution
-
Vehicle solution (e.g., saline)
-
70% ethanol (B145695) for cleaning
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
This compound Administration: Administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Test Initiation: Immediately after injection, place the mouse in the center of the open field arena.
-
Data Recording: Record the animal's activity for a specified duration (e.g., 60 minutes) using the video tracking system.
-
Parameters Measured:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Rearing Frequency: An indicator of exploratory behavior.
-
Time Spent in Center Zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Locomotor Sensitization Protocol
Objective: To evaluate the development of behavioral sensitization to the locomotor-activating effects of this compound.
Materials:
-
Same as for the Open Field Test.
Procedure:
-
Baseline Activity (Optional): On Day 0, assess baseline locomotor activity in the open field for 60 minutes after a vehicle injection.
-
Induction Phase (Days 1-7):
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle once daily for seven consecutive days.
-
On Day 1 and Day 7, immediately after the injection, place the animals in the open field arena and record locomotor activity for 60 minutes.
-
-
Withdrawal Period (Optional): After the induction phase, leave the animals undisturbed in their home cages for a specified period (e.g., 7-14 days).
-
Challenge Phase: After the withdrawal period, administer a challenge dose of this compound (e.g., 10 or 30 mg/kg, i.p.) to all groups and record locomotor activity for 60 minutes. A significantly greater locomotor response in the this compound-pretreated group compared to the vehicle-pretreated group indicates the expression of sensitization.
Mandatory Visualizations
Proposed Signaling Pathway of this compound-Induced Locomotor Activity
Caption: Proposed mechanism of this compound-induced locomotor activity.
Experimental Workflow for Locomotor Sensitization Study
Caption: Workflow for a locomotor sensitization study.
References
Application Notes & Protocols: Animal Models for Studying Bmapn Addiction Potential
Disclaimer: Bmapn is a hypothetical novel synthetic substance. The following protocols, data, and pathways are presented as an illustrative framework for assessing the addiction potential of a new chemical entity with a presumed mechanism of action similar to mu-opioid receptor agonists. All procedures involving animal research must be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
The emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and drug development. This compound, a novel synthetic compound, requires a thorough preclinical evaluation to determine its potential for abuse and addiction. This document outlines a series of validated animal models and detailed protocols to assess the rewarding effects, reinforcing properties, and physical dependence associated with this compound administration.
Opioids exert their powerful effects, including analgesia and euphoria, primarily through the mu-opioid receptor (MOR).[1][2] Chronic activation of MORs can lead to neuroadaptive changes in the brain's reward circuitry, such as the mesolimbic dopamine (B1211576) system, which are foundational to the development of tolerance, dependence, and addiction.[1][3][4][5] This framework will therefore focus on animal models that are highly sensitive to the abuse liability of MOR agonists.[6]
The primary models covered are:
-
Conditioned Place Preference (CPP): To measure the rewarding effects of this compound.[7][8]
-
Intravenous Self-Administration (IVSA): To determine if this compound has reinforcing properties that sustain drug-seeking behavior.[6][9]
-
Naloxone-Precipitated Withdrawal: To assess the development of physical dependence.[10][11]
Key Animal Models & Data Presentation
The following tables summarize hypothetical quantitative data from studies assessing this compound's addiction potential compared to saline (vehicle) and a known opioid agonist, morphine.
Conditioned Place Preference (CPP)
This model assesses the rewarding properties of a drug by pairing its effects with a specific environment.[7][8] An increase in time spent in the drug-paired chamber indicates a rewarding effect.
Table 1: Conditioned Place Preference Score for this compound in Mice
| Group (n=12/group) | Dose (mg/kg, i.p.) | Pre-Test Time in Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Paired Chamber (s) (Mean ± SEM) | CPP Score (s) (Mean ± SEM) |
| Saline | 0 | 445 ± 25 | 455 ± 28 | 10 ± 15 |
| Morphine | 10 | 450 ± 22 | 680 ± 35 | 230 ± 30 |
| This compound | 0.5 | 452 ± 20 | 510 ± 25 | 58 ± 21 |
| This compound | 1.0 | 448 ± 26 | 655 ± 30 | 207 ± 28 |
| This compound | 2.0 | 455 ± 24 | 710 ± 40 | 255 ± 36* |
*p < 0.05 compared to Saline group. CPP Score = (Post-Test Time) - (Pre-Test Time).
Intravenous Self-Administration (IVSA)
The IVSA model is the gold standard for assessing the reinforcing efficacy of a drug, measuring the motivation of an animal to perform an action (e.g., lever press) to receive a drug infusion.[6][12]
Table 2: Intravenous Self-Administration of this compound in Rats under a Fixed-Ratio 1 (FR1) Schedule
| Group (n=10/group) | Unit Dose (mg/kg/infusion) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Total Infusions Received (Mean ± SEM) |
| Saline | 0 | 12 ± 4 | 8 ± 3 | 11 ± 4 |
| Morphine | 0.5 | 65 ± 8 | 10 ± 4 | 64 ± 8 |
| This compound | 0.05 | 35 ± 6 | 9 ± 3 | 34 ± 6 |
| This compound | 0.1 | 72 ± 9 | 11 ± 5 | 71 ± 9 |
| This compound | 0.2 | 58 ± 7 | 12 ± 4 | 57 ± 7 |
*p < 0.05 compared to Saline group. Data are from the final day of a 10-day acquisition period (2h sessions).
Physical Dependence & Withdrawal
Chronic administration of opioids leads to physical dependence, characterized by a withdrawal syndrome upon cessation of the drug or administration of an antagonist like naloxone (B1662785).[1][10]
Table 3: Naloxone-Precipitated Withdrawal Signs in this compound-Dependent Mice
| Chronic Treatment (7 days) | Withdrawal Sign | Score/Count (Mean ± SEM) | Global Withdrawal Score (Mean ± SEM) |
| Saline + Naloxone | Jumps | 1 ± 0.5 | 4.5 ± 1.2 |
| Wet Dog Shakes | 2 ± 1 | ||
| Paw Tremors | 1 ± 0.8 | ||
| Morphine (20 mg/kg/day) + Naloxone | Jumps | 35 ± 5 | 28.7 ± 3.5 |
| Wet Dog Shakes | 12 ± 2 | ||
| Paw Tremors | 8 ± 1.5 | ||
| This compound (2 mg/kg/day) + Naloxone | Jumps | 42 ± 6 | 32.1 ± 4.1 |
| Wet Dog Shakes | 15 ± 3 | ||
| Paw Tremors | 10 ± 2 |
*p < 0.05 compared to Saline + Naloxone group. Global Withdrawal Score is a composite score based on the severity of multiple signs.
Experimental Protocols
Protocol: Conditioned Place Preference (CPP)
This protocol is adapted from standard procedures for assessing opioid reward in rodents.[7]
Objective: To determine if this compound produces a conditioned preference for a paired environment.
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in each of the two large end chambers, separated by a smaller, neutral central chamber.
Procedure:
-
Phase 1: Pre-Conditioning (Habituation & Baseline Preference) (Day 1)
-
Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber using automated tracking software.
-
Assign the drug-paired chamber in an unbiased manner (e.g., the initially less-preferred chamber).
-
-
Phase 2: Conditioning (Days 2-7)
-
This phase consists of 6 days of conditioning sessions.
-
On Days 2, 4, and 6: Administer this compound (e.g., 0.5, 1.0, or 2.0 mg/kg, i.p.) or morphine (10 mg/kg, i.p.) and immediately confine the mouse to the drug-paired chamber for 30 minutes.
-
On Days 3, 5, and 7: Administer saline and confine the mouse to the opposite (saline-paired) chamber for 30 minutes.
-
The order of drug/saline administration should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning Test (Day 8)
-
Administer a saline injection to all animals to ensure the test is conducted in a drug-free state.
-
Place the mouse in the central chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in each chamber.
-
Analysis: Calculate the CPP score as the difference between the time spent in the drug-paired chamber during the Post-Conditioning Test and the Pre-Conditioning Test. A significant positive score indicates a rewarding effect.
-
Protocol: Intravenous Self-Administration (IVSA)
This protocol details the procedure for establishing and assessing drug reinforcement.[9][13][14]
Objective: To determine if rats will learn to perform an operant response to receive intravenous infusions of this compound.
Procedure:
-
Surgical Preparation:
-
Anesthetize adult male Wistar rats according to IACUC-approved procedures.
-
Surgically implant a chronic indwelling catheter into the right jugular vein. The catheter should exit dorsally between the scapulae.[12]
-
Allow animals to recover for 5-7 days. During recovery, flush catheters daily with heparinized saline to maintain patency.
-
-
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the rat's catheter via a tether and swivel system.[15]
-
-
Acquisition Phase (10-14 days):
-
Place rats in the operant chambers for daily 2-hour sessions.
-
A press on the active lever results in an intravenous infusion of this compound (e.g., 0.05, 0.1, or 0.2 mg/kg/infusion) or a control substance (saline or morphine) over 5 seconds.
-
Each infusion is paired with the illumination of the stimulus light.
-
A press on the inactive lever is recorded but has no programmed consequences.
-
Initially, a fixed-ratio 1 (FR1) schedule is used, where one lever press yields one infusion.
-
Analysis: Acquisition of self-administration is defined as a stable number of infusions over 3 consecutive days with significantly more presses on the active lever than the inactive lever.
-
Protocol: Naloxone-Precipitated Withdrawal
This protocol is used to quantify the severity of physical dependence.[11][16][17]
Objective: To assess withdrawal behaviors in mice made chronically dependent on this compound.
Procedure:
-
Induction of Dependence (7 days):
-
Administer this compound (e.g., 2 mg/kg/day, s.c.) or morphine (20 mg/kg/day, s.c.) to mice for 7 consecutive days. Control animals receive saline. Escalating dose schedules can also be used.[18]
-
This can be done via twice-daily injections or continuous infusion via osmotic minipumps.
-
-
Precipitation of Withdrawal (Day 8):
-
Behavioral Scoring (30 minutes):
-
Record the frequency and/or severity of withdrawal signs for 30 minutes. Key signs to quantify include:
-
Jumping: Number of times all four paws leave the floor.
-
Wet Dog Shakes: Number of rapid, rotational shakes of the head and torso.
-
Paw Tremors: Number of visible tremors of the forepaws.
-
Other signs: Teeth chattering, ptosis (eyelid drooping), diarrhea, and weight loss can also be scored.
-
-
Analysis: Compare the frequency and severity of withdrawal signs between the this compound, morphine, and saline groups. A global withdrawal score can be calculated by summing the scores for individual signs.
-
Visualization of Pathways and Workflows
Signaling Pathways
Activation of the mu-opioid receptor (MOR) by an agonist like this compound initiates a signaling cascade that underlies its rewarding and addictive properties.[1][19] This primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels, which ultimately leads to increased dopamine release in the mesolimbic pathway, a key component of the brain's reward circuitry.[[“]][21][22]
Caption: Mu-opioid receptor signaling cascade leading to dopamine neuron disinhibition.
Experimental Workflow
The assessment of a novel compound's addiction potential follows a logical progression from initial screening for rewarding properties to more complex models of reinforcement and dependence.
References
- 1. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 2. Mu opioid receptor: a gateway to drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models for opioid addiction drug discovery. | The Department of Pharmacology [pharmacology.arizona.edu]
- 4. Interruption of continuous opioid exposure exacerbates drug-evoked adaptations in the mesolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 7. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 8. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 9. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naloxone-precipitated withdrawal jumping in 11 inbred mouse strains: evidence for common genetic mechanisms in acute and chronic morphine physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. instechlabs.com [instechlabs.com]
- 16. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - Nucleus accumbens D1/D2 circuits control opioid withdrawal symptoms in mice [jci.org]
- 18. Frontiers | Blockade of 5-Hydroxytryptamine 2A Receptor Attenuates Precipitation of Naloxone-Induced Withdrawal Symptoms in Opioid-Exposed Mice [frontiersin.org]
- 19. Mechanism of opioid addiction and its intervention therapy: Focusing on the reward circuitry and mu‐opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
- 21. Frontiers | A Trigger for Opioid Misuse: Chronic Pain and Stress Dysregulate the Mesolimbic Pathway and Kappa Opioid System [frontiersin.org]
- 22. Properties and Opioid Inhibition of Mesolimbic Dopamine Neurons Vary according to Target Location | Journal of Neuroscience [jneurosci.org]
Preparing Bmapn Solutions for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Bmapn (2-(methylamino)-1-(naphthalen-2-yl) propan-1-one) solutions for in vivo research. This compound is a synthetic cathinone (B1664624) that has demonstrated rewarding and reinforcing properties in preclinical studies, making it a compound of interest in addiction and neuroscience research.[1][2] Proper solution preparation is critical for accurate and reproducible experimental outcomes. This guide outlines recommended solvents, vehicle compositions, and step-by-step protocols for dissolving this compound for administration in animal models. Additionally, it provides insights into the stability and storage of this compound solutions and its known mechanism of action.
Physicochemical Properties and Solubility
A general recommendation for compounds that are difficult to dissolve is the use of auxiliary methods such as gentle heating (e.g., to 37-45°C) or sonication.
In Vivo Dosing Information
The following table summarizes reported doses of this compound used in preclinical in vivo studies. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental paradigm.
| Animal Model | Route of Administration | Dose Range | Reference |
| Mice | Not Specified (likely IP) | 10 and 30 mg/kg | [1] |
| Rats | Intravenous (Self-Administration) | 0.3 mg/kg/infusion | [1][2] |
Experimental Protocols for Solution Preparation
Two primary protocols are provided below. Protocol A is recommended for this compound hydrochloride or when using a saline-based vehicle. Protocol B is an alternative for this compound that exhibits poor aqueous solubility and requires a co-solvent.
Protocol A: Saline-Based Vehicle
This protocol is suitable for this compound that is sufficiently soluble in physiological saline. Many synthetic cathinones are administered in vivo dissolved in saline.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% sodium chloride (physiological saline)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional, set to 37-45°C)
-
Sterile filters (0.22 µm)
-
Sterile syringes
Procedure:
-
Calculate the required amount of this compound and saline based on the desired final concentration and volume.
-
Weigh the this compound accurately and place it in a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution vigorously for 2-5 minutes to aid dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved particles remain , sonicate the vial in a water bath for 5-10 minutes or gently warm the solution in a water bath (not exceeding 45°C) while vortexing intermittently until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature if heating was used.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution appropriately (see Section 4).
Protocol B: Co-Solvent Vehicle (DMSO/Saline)
This protocol is recommended for this compound with low aqueous solubility. It involves dissolving the compound in a small amount of DMSO first, followed by dilution with saline. The final concentration of DMSO should be kept to a minimum (ideally ≤ 5%, and as low as 0.1-0.3% if possible) to avoid vehicle-induced effects.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile 0.9% sodium chloride (physiological saline)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes
Procedure:
-
Calculate the required amount of this compound and the volumes of DMSO and saline. For example, to prepare a final solution with 5% DMSO, dissolve the this compound in 5% of the final volume of DMSO and then add 95% of the final volume of saline.
-
Weigh the this compound and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the this compound is completely dissolved in the DMSO.
-
Slowly add the sterile 0.9% saline to the DMSO-Bmapn solution while continuously vortexing. Add the saline in small aliquots to prevent precipitation of the compound.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of DMSO, but this should be done with caution due to the potential for vehicle effects.
-
Sterilize the final solution using a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution appropriately (see Section 4).
Stability and Storage of this compound Solutions
Specific stability data for this compound solutions is not currently available. However, based on general knowledge of synthetic cathinones, the following recommendations are provided:
-
Preparation: It is highly recommended to prepare solutions fresh on the day of the experiment.
-
Short-term Storage: If short-term storage is necessary, store the solution at 2-8°C and protect it from light.
-
Long-term Storage: Long-term storage of this compound in solution is not recommended due to the potential for degradation. Synthetic cathinones can be unstable, with stability being dependent on temperature and pH.
Mechanism of Action and Signaling Pathways
This compound is a synthetic cathinone that acts as a stimulant. Its primary mechanism of action involves the inhibition of the dopamine (B1211576) transporter (DAT), which leads to an increase in extracellular dopamine levels. Additionally, it has been shown to increase the expression of the dopamine receptor D2 gene in the striatum.
The following diagrams illustrate the general experimental workflow for preparing this compound solutions and a simplified representation of the signaling pathways affected by this compound.
Experimental workflow for this compound solution preparation.
Simplified this compound signaling pathway.
References
Establishing a Bmapn Self-Administration Paradigm: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to establishing a robust and reproducible self-administration paradigm for the novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (Bmapn). The study of this compound's reinforcing properties is critical for understanding its abuse potential and for the development of potential therapeutic interventions. This document outlines detailed protocols for intravenous catheterization, operant conditioning procedures, and data analysis, and includes visualizations of the key signaling pathways implicated in this compound's mechanism of action.
This compound has been shown to have rewarding and reinforcing properties, which are likely mediated by its effects on the dopaminergic system.[1] Specifically, studies have indicated that this compound is modestly self-administered by rats at a dose of 0.3 mg/kg/infusion and that its administration is associated with decreased dopamine (B1211576) transporter (DAT) and increased dopamine receptor D2 (D2R) gene expression in the striatum.[2] This suggests that, like other psychostimulants, this compound hijacks the brain's natural reward pathways.
Data Presentation: Quantitative Summary of this compound Self-Administration
The following tables summarize expected quantitative data from this compound self-administration studies based on available literature for this compound and similar synthetic cathinones. These tables are intended to serve as a reference for expected outcomes and for comparison of experimental results.
Table 1: Fixed Ratio (FR) Schedule of Reinforcement
| Parameter | This compound (0.3 mg/kg/infusion) | Saline Control |
| Number of Infusions | ~20-30 per 2-hour session | < 5 per 2-hour session |
| Active Lever Presses | Significantly higher than inactive lever | No significant difference |
| Inactive Lever Presses | Low, not significantly different from saline | Low |
Table 2: Progressive Ratio (PR) Schedule of Reinforcement
| Parameter | This compound (0.3 mg/kg/infusion) |
| Breakpoint (Last Completed Ratio) | ~15-25 |
| Total Number of Infusions | ~5-10 |
| Active Lever Presses at Breakpoint | Varies, typically in the hundreds |
Table 3: Extinction and Reinstatement
| Phase | Parameter | Expected Outcome |
| Extinction | Active Lever Presses | Gradual decrease to near saline control levels |
| Cue-Induced Reinstatement | Active Lever Presses | Significant increase compared to extinction levels |
| Drug-Primed Reinstatement | Active Lever Presses | Dose-dependent, significant increase compared to extinction |
Experimental Protocols
Protocol 1: Intravenous Catheterization Surgery in Rats
This protocol details the surgical procedure for implanting a chronic indwelling intravenous catheter in the jugular vein of rats for self-administration studies.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holders)
-
Catheter material (e.g., polyurethane)
-
Suture material
-
Vascular access port/button
-
Heparinized saline
-
Antibiotics and analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the ventral neck area and the dorsal scapular region. Disinfect the surgical areas with an appropriate antiseptic solution.
-
Catheter Implantation:
-
Make a small incision over the right jugular vein.
-
Carefully dissect the vein from the surrounding tissue.
-
Tie a suture loosely around the anterior end of the vein.
-
Make a small incision in the vein and insert the catheter, advancing it towards the heart. The catheter tip should reach the entrance of the right atrium.
-
Secure the catheter in place with sutures.
-
-
Subcutaneous Tunneling:
-
Create a subcutaneous tunnel from the ventral neck incision to an exit point on the rat's back, between the scapulae.
-
Pass the external end of the catheter through the tunnel.
-
-
Vascular Access Port Attachment:
-
Attach the external end of the catheter to a vascular access port or button, which is then secured subcutaneously.
-
-
Closure and Post-Operative Care:
-
Close all incisions with sutures.
-
Administer post-operative analgesics and antibiotics as prescribed.
-
Flush the catheter daily with heparinized saline to maintain patency.
-
Allow the animal to recover for at least 5-7 days before starting self-administration experiments.
-
Protocol 2: this compound Solution Preparation
Materials:
-
This compound hydrochloride (HCl)
-
Sterile 0.9% saline
-
Sterile vials and filters (0.22 µm)
Procedure:
-
Calculation of Concentration: To achieve a dose of 0.3 mg/kg/infusion, the concentration of the this compound solution will depend on the infusion volume and the average weight of the rats.
-
Formula: Concentration (mg/mL) = (Dose (mg/kg) * Average Rat Weight (kg)) / Infusion Volume (mL)
-
Example: For a 300g (0.3 kg) rat and an infusion volume of 0.1 mL: Concentration = (0.3 mg/kg * 0.3 kg) / 0.1 mL = 0.9 mg/mL
-
-
Dissolution: Weigh the required amount of this compound HCl and dissolve it in sterile 0.9% saline.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the solution at 4°C and protect it from light. Prepare fresh solutions regularly.
Protocol 3: Operant Conditioning for this compound Self-Administration
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above each lever, a house light, and an infusion pump connected to the rat's catheter via a tether and swivel system.
Procedure:
A. Acquisition (Fixed Ratio 1 - FR1):
-
Place the rat in the operant chamber for a 2-hour session daily.
-
A press on the active lever results in a single intravenous infusion of this compound (0.3 mg/kg) over a few seconds.
-
Each infusion is paired with the presentation of a compound stimulus (e.g., illumination of the cue light above the active lever and an audible tone) for the duration of the infusion.
-
A 20-second timeout period follows each infusion, during which the house light is turned off, and further lever presses have no scheduled consequences.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue FR1 training until the rat demonstrates stable responding, typically defined as less than 20% variation in the number of infusions earned over three consecutive days.
B. Dose-Response (Fixed Ratio 5 - FR5):
-
Once stable responding is achieved on FR1, increase the response requirement to five presses on the active lever for each infusion (FR5).
-
Test a range of this compound doses (e.g., 0.03, 0.1, 0.3, 1.0 mg/kg/infusion) in a counterbalanced order to determine the dose-response curve.
C. Motivation to Self-Administer (Progressive Ratio - PR):
-
Following stable responding on an FR schedule, switch to a PR schedule.
-
The number of lever presses required for each subsequent infusion increases according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).
-
The session ends when the rat fails to make the required number of presses within a set time (e.g., one hour).
-
The primary measure is the "breakpoint," which is the last ratio completed.
D. Extinction:
-
Following the acquisition or PR phase, replace the this compound solution with sterile saline.
-
Active lever presses now result in a saline infusion and the presentation of the associated cues.
-
Continue daily extinction sessions until active lever pressing decreases to a predetermined low level (e.g., comparable to inactive lever pressing).
E. Reinstatement:
-
Cue-Induced Reinstatement: After extinction, present the drug-associated cues (light and tone) contingent on an active lever press, but without drug infusion.
-
Drug-Primed Reinstatement: After extinction, administer a non-contingent "priming" injection of this compound (typically a sub-reinforcing dose) before placing the rat back in the operant chamber for a session where lever presses have no programmed consequences.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's effect on the mesolimbic dopamine reward pathway.
Caption: Hypothesized regulation of dopamine-related gene expression by this compound.
Experimental Workflow
Caption: Workflow for a this compound self-administration study.
References
- 1. Regulation of genes involved in dopamine transporter modulation by acute cocaine in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (this compound), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Catheter Implantation in B-type Natriuretic Peptide (BNP) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the surgical implantation of intravenous catheters in rodent models for the purpose of B-type natriuretic peptide (BNP) and related Bmapn studies. The procedures outlined below are critical for ensuring the long-term patency and viability of vascular access for continuous or intermittent infusions and blood sampling.
Introduction
B-type natriuretic peptide (BNP) and its signaling pathway are crucial areas of research in cardiovascular diseases. In vivo studies often necessitate the use of intravenous catheters for the controlled administration of BNP or related compounds and for pharmacokinetic/pharmacodynamic (PK/PD) blood sampling. The success of these studies is highly dependent on the quality and reliability of the surgical catheterization technique. This document outlines two standard procedures for establishing chronic intravenous access in rodents: jugular vein cannulation and femoral vein cannulation. The use of vascular access ports (VAPs) is also discussed as a refinement for long-term studies.[1][2][3][4]
Materials and Equipment
A comprehensive list of necessary materials and equipment is provided in the table below.
| Category | Item | Specifications |
| Surgical Instruments | Fine scissors (straight and curved) | - |
| Fine forceps (toothed and non-toothed) | - | |
| Needle holders | - | |
| Scalpel handle and blades (#10 or #15) | - | |
| Retractors (small, self-retaining) | - | |
| Vessel dilator | - | |
| Cautery pen | - | |
| Catheters & Ports | Polyurethane or Silastic tubing | 1-3 French (Fr) for mice, 3-5 Fr for rats[5][6][7] |
| Vascular Access Ports (VAPs) | MRI-compatible if required[1][8] | |
| Huber needles (for VAPs) | 22-gauge or as specified by port manufacturer[3] | |
| Sutures & Adhesives | Silk or polypropylene (B1209903) suture | 4-0 to 6-0 |
| Tissue adhesive or wound clips | - | |
| Anesthesia & Analgesia | Isoflurane (B1672236) or Ketamine/Xylazine cocktail | - |
| Buprenorphine or other appropriate analgesic | - | |
| Consumables | Sterile saline | 0.9% NaCl |
| Heparinized saline | 10-100 U/mL | |
| Antiseptic solution (e.g., povidone-iodine, chlorhexidine) | - | |
| Sterile gauze, drapes, and cotton-tipped applicators | - | |
| Infusion Equipment | Syringes, infusion pumps, tubing | - |
Experimental Protocols
General Anesthesia and Pre-operative Preparation
-
Anesthetize the animal using either inhaled isoflurane (2-3% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.[9]
-
Confirm the depth of anesthesia by assessing the lack of a pedal withdrawal reflex.
-
Shave the surgical site (ventral neck for jugular vein access, inguinal region for femoral vein access).
-
Apply a veterinary ophthalmic ointment to the eyes to prevent drying.
-
Disinfect the surgical site using a sterile technique, typically with three alternating scrubs of an antiseptic solution and sterile saline or alcohol.
-
Place the animal on a sterile surgical drape.
Jugular Vein Cannulation Protocol (for Rats)
This procedure is commonly used for continuous infusion studies.[9][10]
-
Position the animal in dorsal recumbency.
-
Make a midline incision on the ventral side of the neck.
-
Using blunt dissection, separate the salivary glands to expose the underlying sternohyoid muscles.
-
Gently retract the sternohyoid muscle to reveal the right external jugular vein.
-
Carefully isolate a section of the vein from the surrounding connective tissue.
-
Place two loose silk ligatures (e.g., 4-0) around the isolated segment of the vein.
-
Tie off the cranial ligature to occlude blood flow.
-
Apply gentle traction to the caudal ligature to temporarily obstruct blood flow.
-
Make a small incision in the vein between the two ligatures using fine scissors or a 25-gauge needle bent into a hook.
-
Insert the catheter, filled with heparinized saline to prevent air embolism, into the vein and advance it caudally towards the right atrium.[9]
-
Secure the catheter in place by tightening the caudal ligature around the vein and the catheter. An additional ligature may be placed around the catheter and the vessel.
-
Tunnel the free end of the catheter subcutaneously to the dorsal scapular region.[9][11]
-
Exteriorize the catheter and secure it with a suture or by connecting it to a transcutaneous button or VAP.[12]
-
Close the skin incision with sutures or wound clips.
-
Flush the catheter with heparinized saline to ensure patency and lock it.
Femoral Vein Cannulation Protocol (for Mice and Rats)
This approach is an alternative to jugular vein cannulation and can be used for both infusion and blood sampling.[11][13]
-
Position the animal in dorsal recumbency.
-
Make a small incision in the skin over the inguinal area.
-
Bluntly dissect through the subcutaneous tissue to expose the femoral vein and artery, which run alongside the femoral nerve.
-
Carefully isolate the femoral vein from the artery and nerve.
-
Follow steps 6-11 as described in the jugular vein cannulation protocol.
-
Tunnel the catheter subcutaneously to the dorsal scapular region for exteriorization.[11]
-
Close the incision and flush and lock the catheter as previously described.
Post-operative Care
-
Administer analgesics as prescribed by the institutional animal care and use committee (IACUC) protocol.
-
Allow the animal to recover on a warming pad until it is fully ambulatory.
-
House animals individually to prevent interference with the externalized catheter.[11]
-
Monitor the animal daily for signs of pain, distress, infection, or catheter displacement.
-
Maintain catheter patency by flushing with heparinized saline every 24-48 hours when not in use.[12]
Data Presentation
Quantitative Data Summary
| Parameter | Rodent Model | Jugular Vein Cannulation | Femoral Vein Cannulation | Reference(s) |
| Catheter Patency | Rat | Up to 5 weeks | Up to 9 weeks | [7] |
| Mouse | ~6 weeks (with transcutaneous button) | Variable | [12] | |
| BNP Infusion Rate | Rat | 400 ng/kg/min | - | [9] |
| Infusion Duration | Rat | 7 days (continuous) | - | [9] |
| Complication Rate | General | Variable, includes swelling, phlebitis, dislodgement | Variable, includes swelling, phlebitis, dislodgement | [14] |
Visualizations
Surgical Workflow for Intravenous Catheter Implantation
References
- 1. Long-term vascular access ports as a means of sedative administration in a rodent fMRI survival model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. norfolkaccess.com [norfolkaccess.com]
- 5. 2biol.com [2biol.com]
- 6. 2biol.com [2biol.com]
- 7. In vivo quantitative assessment of catheter patency in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Access Ports (VAPs) – SAI Infusion Technologies [sai-infusion.com]
- 9. Long-Term Effects of B-Type Natriuretic Peptide Infusion Following Acute Myocardial Infarction in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic vascular catheterization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 13. A New Method for Repeated Drug Infusion into the Femoral Artery of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Placement, management and complications associated with peripheral intravenous catheter use in UK small animal practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Data Analysis for Conditioned Place Preference with Bmapn
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conditioned Place Preference (CPP) is a widely used preclinical behavioral paradigm to evaluate the rewarding or aversive properties of drugs or other stimuli.[1] This model is based on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a substance.[1][2] An increased amount of time spent in the drug-paired environment is indicative of the substance's rewarding effects.
Bmapn (2-(methylamino)-1-(naphthalen-2-yl) propan-1-one) is a novel synthetic cathinone.[3] Studies have demonstrated that this compound can induce conditioned place preference in mice, suggesting it has rewarding and reinforcing properties.[3] The mechanism underlying these effects is linked to the dopaminergic system, specifically through the alteration of dopamine (B1211576) transporter (DAT) and dopamine receptor D2 (D2R) gene expression in the striatum.[3]
These application notes provide a detailed protocol for conducting a CPP experiment to assess the rewarding effects of this compound in mice, including experimental design, data collection, and comprehensive data analysis procedures.
Experimental Protocol: this compound Conditioned Place Preference in Mice
This protocol is designed for assessing the rewarding effects of this compound using an unbiased CPP procedure.
Materials
-
Subjects: Male C57BL/6J mice (8-10 weeks old)
-
Apparatus: A three-chamber CPP apparatus. The two larger outer chambers should be distinct in terms of visual and tactile cues (e.g., different wall patterns and floor textures). The smaller central chamber should be neutral. Automated video tracking software is recommended for data collection.
-
This compound: Synthesized 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one.
-
Vehicle: 0.9% sterile saline. Other vehicles for synthetic cathinones may include a solution of ethanol, Tween 80, and saline.[4]
-
Syringes and needles: for intraperitoneal (i.p.) injections.
Experimental Procedure
The CPP protocol consists of three distinct phases: habituation (pre-test), conditioning, and testing (post-test).
Table 1: Experimental Timeline for this compound Conditioned Place Preference
| Day(s) | Phase | Procedure |
| 1-3 | Habituation & Pre-test | Allow mice to freely explore all three chambers for 15 minutes each day. On Day 3, record the time spent in each chamber to establish baseline preference. |
| 4-11 | Conditioning | Administer this compound or vehicle and confine the mouse to one of the conditioning chambers for 30 minutes. Alternate between this compound and vehicle pairings on consecutive days. |
| 12 | Test (Post-test) | In a drug-free state, allow mice to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. |
2.2.1. Habituation and Pre-test (Days 1-3)
-
Handle the mice for a few minutes each day for 2-3 days prior to the start of the experiment to acclimate them to the experimenter.
-
On each of the three days, place the mouse in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15 minutes.
-
On Day 3, use the video tracking software to record the time spent in each of the two larger chambers. This will serve as the baseline or pre-test data.
-
There should be no significant preference for either chamber before conditioning. If a significant preference is observed, a biased experimental design may be considered where the drug is paired with the less preferred chamber.
2.2.2. Conditioning (Days 4-11)
-
Divide the mice into experimental groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg).
-
On conditioning days, administer this compound (10 or 30 mg/kg, i.p.) or vehicle to the mice.[3]
-
Immediately after injection, confine the mouse to one of the two larger chambers for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across subjects.
-
On alternate days, administer the vehicle and confine the mouse to the opposite chamber for 30 minutes.
-
This alternating schedule of this compound and vehicle pairings should continue for 8 days (4 pairings of each).
2.2.3. Test (Post-test) (Day 12)
-
The test day should occur 24 hours after the last conditioning session.
-
Place the mouse in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the two larger chambers using the video tracking software.
Data Analysis
The primary outcome measure in a CPP experiment is the change in time spent in the drug-paired chamber from the pre-test to the post-test.
Data Presentation
Summarize the quantitative data in a clear and structured table.
Table 2: Time Spent (in seconds) in Drug-Paired and Vehicle-Paired Chambers
| Group | N | Pre-test: Drug-Paired Chamber (Mean ± SEM) | Pre-test: Vehicle-Paired Chamber (Mean ± SEM) | Post-test: Drug-Paired Chamber (Mean ± SEM) | Post-test: Vehicle-Paired Chamber (Mean ± SEM) | Preference Score (Mean ± SEM) |
| Vehicle | 10 | |||||
| This compound (10 mg/kg) | 10 | |||||
| This compound (30 mg/kg) | 10 |
Statistical Analysis
-
Calculate Preference Score: A common metric is the preference score, calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test.
-
Preference Score = TimePost-test, Drug-Paired - TimePre-test, Drug-Paired
-
-
Statistical Tests:
-
To determine if there is a significant preference within each group, use a paired t-test to compare the time spent in the drug-paired chamber versus the vehicle-paired chamber during the post-test.
-
To compare the preference scores between the different treatment groups (Vehicle, this compound 10 mg/kg, this compound 30 mg/kg), use a one-way analysis of variance (ANOVA) .
-
If the ANOVA shows a significant effect, follow up with post-hoc tests (e.g., Tukey's or Dunnett's test) to determine which groups are significantly different from each other.
-
A two-way repeated measures ANOVA can also be used with "treatment group" as the between-subjects factor and "chamber" (drug-paired vs. vehicle-paired) and "time" (pre-test vs. post-test) as the within-subjects factors.[5][6][7]
-
Visualizations
Experimental Workflow
Caption: Conditioned Place Preference Experimental Workflow.
This compound Data Analysis Workflow
Caption: this compound CPP Data Analysis Workflow.
Proposed Signaling Pathway of this compound's Rewarding Effects
Caption: this compound's Proposed Dopaminergic Signaling Pathway.
References
- 1. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating [mdpi.com]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (this compound), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 6. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bmapn Solubility in DMSO vs. Ethanol: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the synthetic cathinone (B1664624) Bmapn, understanding its solubility characteristics is critical for experimental success. This technical support guide provides a comprehensive overview of this compound solubility in dimethyl sulfoxide (B87167) (DMSO) versus ethanol (B145695), offering troubleshooting advice and detailed protocols to prevent common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Due to its hydrophobic nature, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[1]
Q2: Can I use ethanol to dissolve this compound?
A2: While some synthetic cathinones may have limited solubility in ethanol, DMSO is generally superior for achieving high-concentration stock solutions. If your experimental protocol necessitates the use of ethanol, it is crucial to empirically determine the maximum soluble concentration to avoid precipitation.
Q3: My this compound solution precipitates when I add it to my cell culture media. What is happening?
A3: This is a common phenomenon known as "crashing out." It occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent like DMSO is rapidly diluted into an aqueous environment like cell culture media. The compound's low aqueous solubility leads to its precipitation.
Q4: How can I prevent this compound from precipitating in my experiments?
A4: Several strategies can be employed to prevent precipitation. These include:
-
Lowering the final concentration: Ensure the final concentration of this compound in your assay does not exceed its aqueous solubility limit.
-
Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed media.
-
Gentle mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Maintaining temperature: Use pre-warmed (37°C) cell culture media for dilutions, as temperature can affect solubility.
Solubility Data
| Solvent | Qualitative Solubility of this compound | Key Considerations |
| DMSO | High | Recommended for primary stock solutions. Final DMSO concentration in cell culture should be kept low (typically <0.5%) to avoid solvent toxicity. |
| Ethanol | Limited to Moderate | May be used for some applications, but lower solubility is expected compared to DMSO. Prone to causing precipitation when diluted in aqueous media. |
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
-
Symptom: A cloudy or crystalline precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
-
Cause: The final concentration of this compound exceeds its solubility in the aqueous medium, or the dilution was performed too rapidly.
-
Solution:
-
Decrease Final Concentration: Test a lower final working concentration of this compound.
-
Optimize Dilution: Perform serial dilutions. For example, create an intermediate dilution of your this compound stock in pre-warmed media before preparing the final concentration.
-
Slow Addition & Mixing: Add the stock solution dropwise to the pre-warmed media while gently swirling.
-
Issue 2: Delayed Precipitation in Culture
-
Symptom: The media appears clear initially, but a precipitate forms after several hours or days of incubation.
-
Cause: Changes in the media environment over time, such as pH shifts due to cellular metabolism or interactions with media components, can lead to delayed precipitation.
-
Solution:
-
Fresh Preparation: Prepare the this compound-containing media fresh before each experiment.
-
Media Components: Be aware that components in serum and other supplements can interact with the compound. If possible, test solubility in the basal media alone.
-
pH Stability: Ensure your media is adequately buffered and monitor for significant pH changes during the experiment.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Thaw Stock: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the this compound stock in the pre-warmed media. For example, add 10 µL of a 10 mM stock to 990 µL of media to get a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate dilution to your experimental vessel (e.g., cell culture plate) containing pre-warmed media to achieve the final desired concentration.
-
Mix Gently: Gently swirl the plate or pipette up and down to ensure thorough mixing.
-
Visual Inspection: Visually inspect the media for any signs of precipitation before adding it to your cells.
This compound Mechanism of Action & Signaling Pathway
This compound, a synthetic cathinone, is known to affect dopamine-related gene expression.[2] Specifically, it has been shown to decrease the expression of the dopamine (B1211576) transporter (DAT) and increase the expression of the dopamine receptor D2 (DRD2).[2] This suggests that this compound modulates the dopamine signaling pathway, which plays a crucial role in reward, motivation, and motor control.
Caption: Proposed mechanism of this compound on the dopamine signaling pathway.
Caption: Experimental workflow for preparing this compound solutions for research.
References
ensuring long-term stability of Bmapn in solution
This technical support center provides guidance on ensuring the long-term stability of Bmapn (2-(methylamino)-1-(naphthalen-2-yl)propan-1-one) in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct, long-term stability data for this compound is limited, the following recommendations are based on established best practices for the handling and storage of structurally related synthetic cathinones.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For optimal stability, it is recommended to use aprotic solvents such as acetonitrile (B52724). While methanol (B129727) is also commonly used for synthetic cathinones, some studies have shown that certain cathinones can be less stable in methanol compared to acetonitrile, especially under refrigerated or room temperature conditions.[1][2] For aqueous solutions, it is crucial to control the pH.
Q2: What is the ideal storage temperature for this compound solutions?
A2: The stability of synthetic cathinones is highly dependent on temperature.[3] For long-term storage, it is strongly recommended to store this compound solutions at freezing temperatures, ideally at -20°C or -40°C.[3][4][5] Storage at refrigerated (4°C) or room temperature (20-25°C) can lead to significant degradation over time.[1][4][5]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of the solution is a critical factor in the stability of synthetic cathinones.[3] Generally, these compounds are more stable in acidic conditions (around pH 4) and are prone to degradation in neutral to alkaline conditions (pH 7 and above).[3] If preparing aqueous solutions, it is advisable to use a buffer to maintain an acidic pH.
Q4: How long can I expect a this compound solution to be stable under optimal conditions?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency or Inconsistent Experimental Results | Degradation of this compound in solution. | 1. Verify Storage Conditions: Ensure the solution has been consistently stored at -20°C or below and protected from light. 2. Check Solvent and pH: Confirm that an appropriate solvent was used and that the pH of aqueous solutions is acidic. 3. Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from a solid, unexpired stock of this compound. |
| Precipitation in the Solution upon Thawing | Poor solubility at lower temperatures or solvent evaporation. | 1. Gentle Warming and Vortexing: Allow the solution to come to room temperature and vortex gently to redissolve the precipitate. Sonication can also be used if necessary. 2. Solvent Choice: Consider using a solvent in which this compound has higher solubility. |
| Discoloration of the Solution | Potential degradation or contamination. | 1. Discard the Solution: Do not use a discolored solution as it may indicate the presence of degradation products that could interfere with your experiment. 2. Review Handling Procedures: Ensure proper aseptic techniques if working with sterile solutions to prevent microbial contamination. |
Experimental Protocols
Protocol for Preparation and Storage of a this compound Stock Solution
-
Materials:
-
This compound (solid form)
-
Acetonitrile (HPLC grade or higher)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the weighed this compound to a sterile amber glass vial.
-
Add the calculated volume of acetonitrile to the vial to achieve the desired concentration.
-
Cap the vial securely and vortex until the this compound is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
For long-term storage, flush the vial with an inert gas like argon or nitrogen to displace oxygen before sealing.
-
Label the vial clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the stock solution at -20°C or -40°C.
-
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Recommended workflow for preparing and storing this compound solutions.
References
- 1. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ojp.gov [ojp.gov]
- 4. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Conditioned Place Preference (CPP) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing conditioned place preference (CPP) assays.
Troubleshooting Guide
This guide addresses common issues encountered during CPP experiments in a question-and-answer format.
Question: Why are my animals showing a strong initial preference for one compartment before conditioning?
Answer: A strong baseline preference for one compartment is a common issue that can confound results. Several factors can contribute to this:
-
Apparatus Design: Differences in lighting, bedding, wall color, or texture between compartments can create an inherent bias.[1] Rodents, for example, may naturally prefer darker environments or specific floor textures.[1]
-
Environmental Cues: Uncontrolled external cues such as noise, odors, or vibrations from nearby equipment can influence the animals' behavior.
-
Handling and Acclimation: Insufficient acclimation to the testing room and apparatus can lead to anxiety-driven preferences.
Troubleshooting Steps:
-
Apparatus Evaluation: Systematically evaluate and minimize differences between compartments. Ensure uniform lighting and clean the apparatus thoroughly between trials to remove olfactory cues.
-
Control for External Stimuli: Conduct experiments in a quiet, dedicated space. Use white noise generators to mask external sounds if necessary.
-
Habituation: Ensure adequate habituation to the testing room and apparatus before starting the pre-conditioning phase.[2] This allows animals to explore and become familiar with the environment, reducing novelty-induced preferences.
-
Biased vs. Unbiased Design: Consider implementing a biased experimental design where the drug is paired with the initially non-preferred compartment.[2][3] This can help to counteract baseline preferences. However, an unbiased design, where the drug-paired compartment is randomly assigned, is also a valid approach.[3]
Question: My results are highly variable between individual animals. What could be the cause?
Answer: High inter-individual variability is a frequent challenge in CPP studies. Potential sources of variability include:
-
Genetic Background: Different strains of mice or rats can exhibit varying sensitivities to drugs and conditioning paradigms.[3]
-
Animal Handling: Inconsistent handling can lead to stress, which can impact learning and memory processes.
-
Drug Administration: Variability in injection timing, volume, or technique can alter the drug's pharmacokinetic and pharmacodynamic profile.
-
Subjective State: The animal's internal state, such as stress or anxiety levels, can influence its response to the conditioning.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling and drug administration, are highly standardized across all subjects.
-
Use Genetically Homogeneous Animals: Whenever possible, use animals from the same inbred strain to minimize genetic variability.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual outliers and increase the statistical power of the study.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid unconscious bias in handling and data scoring.
Question: I am not observing a significant place preference after conditioning. What should I check?
Answer: A lack of preference may indicate that the conditioning was not successful. Consider the following factors:
-
Drug Dose: The dose of the drug may be too low to produce a rewarding effect or too high, leading to aversive effects.[3] Many drugs exhibit a dose-dependent effect, producing CPP at certain doses and conditioned place aversion (CPA) at others.[3]
-
Number of Conditioning Sessions: An insufficient number of pairings between the drug and the compartment may not be enough to establish a strong association.[4]
-
Conditioning Duration: The duration of each conditioning session should be appropriate for the pharmacokinetics of the drug, allowing the animal to experience the peak effects within the paired compartment.
-
Salience of Cues: The contextual cues differentiating the compartments may not be salient enough for the animals to distinguish between them.
Troubleshooting Steps:
-
Dose-Response Curve: Conduct a dose-response study to determine the optimal drug concentration for inducing CPP.
-
Optimize Conditioning Protocol: Increase the number of conditioning sessions or adjust the duration of each session based on the drug's properties.[4]
-
Enhance Contextual Cues: Use distinct and easily distinguishable visual, tactile, and olfactory cues in the compartments.[5]
-
Data Analysis: Re-evaluate your data analysis method. Different analytical approaches can sometimes lead to different interpretations of the results.[1]
Frequently Asked Questions (FAQs)
Q1: What is the difference between a biased and an unbiased CPP design?
A1: In a biased design , the animal's initial preference for the compartments is determined during the pre-conditioning phase. The drug is then consistently paired with the less-preferred compartment, and the vehicle with the more-preferred one.[2] This approach aims to minimize ceiling effects where a strong initial preference could mask a drug-induced preference. In an unbiased design , the drug-paired compartment is assigned randomly, regardless of the animal's initial preference.[3] The choice between these designs depends on the specific research question and the known properties of the drug being studied.
Q2: How many conditioning sessions are typically required?
A2: The number of conditioning sessions can vary depending on the drug, dose, and species being tested. Typically, protocols involve 2 to 8 conditioning days with one or two sessions per day.[3][4] Potent reinforcers may require fewer sessions, while weaker ones may need more to establish a preference.
Q3: How long should the pre-conditioning, conditioning, and post-conditioning (test) phases be?
A3: The duration of each phase is a critical parameter. A typical protocol might look like this:
-
Pre-conditioning (Baseline): 15-30 minutes on one or more days to assess initial preference.[6]
-
Conditioning: 30-60 minutes per session. The duration should be aligned with the drug's time to peak effect.
-
Post-conditioning (Test): 15-30 minutes, during which the animal has free access to all compartments.[7]
Q4: What are the key considerations for the CPP apparatus design?
A4: The apparatus should consist of at least two distinct compartments that can be differentiated by the animals.[5] Key considerations include:
-
Cues: Utilize a combination of visual (e.g., wall patterns), tactile (e.g., floor textures), and sometimes olfactory cues to create distinct environments.[5]
-
Size and Shape: The size of the compartments should be appropriate for the species being tested. A central, neutral chamber is often included in a three-chamber design.
-
Material: The materials should be easy to clean to prevent lingering odors that could influence behavior in subsequent trials.
Q5: How should I analyze my CPP data?
A5: The most common method is to compare the time spent in the drug-paired compartment before and after conditioning.[1] A significant increase in time spent in the drug-paired compartment during the post-conditioning test indicates a preference. Statistical analysis often involves t-tests or ANOVA to compare group means.[1] A preference score, calculated as the difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning phases, is also frequently used.[8]
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for CPP assays with commonly used drugs.
Table 1: Example CPP Parameters for Different Drugs in Rodents
| Drug | Species | Dose Range (mg/kg) | Conditioning Sessions | Session Duration (min) |
| Morphine | Rat | 5 - 20 | 4 - 8 | 30 - 60 |
| Cocaine | Mouse | 5 - 20 | 4 - 8 | 20 - 40 |
| Amphetamine | Rat | 1 - 5 | 3 - 6 | 30 - 60 |
| Nicotine | Rat | 0.4 - 0.8 | 6 - 10 | 20 - 30 |
Note: These are general ranges and optimal parameters may vary depending on the specific strain, sex, and experimental conditions.
Table 2: Interpreting Changes in Time Spent in Compartments
| Scenario | Change in Time in Drug-Paired Side | Change in Time in Vehicle-Paired Side | Interpretation |
| Clear Preference | Significant Increase | Significant Decrease/No Change | Successful conditioning, the drug is rewarding. |
| Ambiguous Result 1 | No Significant Change | Significant Decrease | Possible aversion to the vehicle-paired side or a general increase in activity. |
| Ambiguous Result 2 | Significant Increase | Significant Increase | General increase in locomotor activity, not necessarily a specific preference. |
| Clear Aversion | Significant Decrease | Significant Increase/No Change | The drug has aversive properties at the tested dose (Conditioned Place Aversion). |
Detailed Experimental Protocol
This section outlines a standard protocol for a CPP experiment.
I. Pre-Conditioning Phase (Day 1-2)
-
Habituation: Place the animal in the CPP apparatus with free access to all compartments for 15-30 minutes. This allows the animal to acclimate to the new environment.
-
Baseline Preference Test: On the following day, place the animal in the central compartment (if applicable) and allow it to freely explore all compartments for 15 minutes. Record the time spent in each compartment to determine any initial bias. Animals showing a very strong preference for one compartment (>80% of the time) may need to be excluded.
II. Conditioning Phase (Day 3-8)
-
This phase typically consists of 4-8 days of conditioning, with one or two sessions per day.
-
Drug Conditioning: Administer the drug (e.g., morphine 10 mg/kg, i.p.) and immediately confine the animal to its assigned drug-paired compartment for 30-45 minutes.[6][7] For a biased design, this will be the initially non-preferred compartment.
-
Vehicle Conditioning: On alternate days or in a separate session on the same day, administer the vehicle (e.g., saline) and confine the animal to the other compartment for the same duration. The order of drug and vehicle conditioning should be counterbalanced across animals.
III. Post-Conditioning Test Phase (Day 9)
-
This phase is conducted in a drug-free state.
-
Place the animal in the central compartment and allow it to freely explore the entire apparatus for 15 minutes.
-
Record the time spent in each compartment. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates the development of a conditioned place preference.
Visualizations
Experimental Workflow Diagram
Caption: Standard workflow for a Conditioned Place Preference experiment.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common CPP assay issues.
References
- 1. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent results in rodent self-administration
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during rodent self-administration experiments, helping researchers ensure consistency and reliability in their results.
Frequently Asked Questions (FAQs)
Q1: Why are my animals not acquiring self-administration behavior?
A1: Lack of acquisition can stem from several factors, ranging from procedural issues to the animal's health and motivation. Here are key areas to investigate:
-
Catheter Patency: This is one of the most common technical failures. Ensure the catheter is patent and delivering the drug solution effectively. A simple patency test with a short-acting anesthetic like ketamine can confirm this.[1] If the animal does not show immediate signs of sedation, the catheter may be blocked or dislodged.
-
Drug Dose: The selected dose may be too low to be reinforcing or too high, causing aversive effects. It is crucial to establish a dose-response curve to identify the optimal concentration for reinforcement.[2][3]
-
Lever Pressing and Cues: Ensure the lever mechanism is functioning correctly and that the animal is physically capable of pressing it. The association between the lever press and the drug infusion, often signaled by a cue light or tone, must be clearly learned.
-
Habituation and Training: Animals require adequate habituation to the operant chambers. Initial training sessions may be necessary to shape the lever-pressing behavior, sometimes using a highly palatable reinforcer like sucrose (B13894) before introducing the drug.[4]
-
Animal Health and Stress: The animal's overall health is critical. Post-surgical recovery must be complete. Stressors, such as social isolation or improper handling, can significantly impact behavior and motivation.[5]
Q2: I'm observing high variability in drug intake between animals. What are the potential causes?
A2: Inter-animal variability is a common challenge. Several biological and environmental factors can contribute to these differences:
-
Sex Differences: Male and female rodents can exhibit different patterns of drug acquisition and intake.[6][7] Some studies report faster acquisition in females for certain drugs, while others show the opposite, indicating that this can be drug and protocol-dependent.[7]
-
Genetic Background: Different strains of mice and rats can show inherent differences in their propensity to self-administer drugs.[8]
-
Housing Conditions: Social isolation is a known stressor that can increase cocaine intake in rodents.[5] Conversely, pair-housing may influence self-administration behavior depending on the experimental design.[5]
-
Individual Differences in Motivation: Not all animals will be equally motivated to self-administer a drug. Some may show a preference for non-drug rewards if available.[9][10]
To mitigate this, ensure consistent housing and handling procedures, counterbalance experimental groups by sex, and use a sufficient number of animals to account for individual differences.
Q3: My animals acquired self-administration, but now their responding is inconsistent from day to day. Why?
A3: Fluctuations in daily responding can be frustrating. Here are some common culprits:
-
Catheter Issues: A partially blocked or failing catheter can lead to inconsistent drug delivery and, consequently, variable responding. Regular patency checks are essential.
-
Changes in Internal State: Factors like satiety (if using food as a reinforcer or in a choice paradigm), stress levels, or the development of tolerance can alter the reinforcing efficacy of the drug.
-
Schedule of Reinforcement: The chosen reinforcement schedule (e.g., Fixed Ratio, Progressive Ratio) significantly influences response patterns. Ensure the schedule is appropriate for the experimental question. For instance, a high fixed-ratio requirement may lead to a decrease in responding.[11]
-
Environmental Cues: Inconsistent environmental cues or the presence of distracting stimuli in the testing room can disrupt learned behaviors.
Troubleshooting Guides
Guide 1: Low Response Rates or Failure to Acquire
This guide provides a step-by-step approach to diagnosing and resolving issues with low lever-pressing behavior.
Troubleshooting Workflow for Low Response Rates
Caption: Troubleshooting flowchart for low self-administration responding.
Guide 2: High Inter-Animal Variability
This guide outlines factors to consider when observing inconsistent results across different subjects in the same experimental group.
Decision Tree for Addressing High Variability
References
- 1. researchgate.net [researchgate.net]
- 2. Variability of drug self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of self-administration behavior and responsiveness to drug-paired cues in rats running an alley for intravenous heroin and cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Housing conditions during self-administration determine motivation for cocaine in mice following chronic social defeat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice [frontiersin.org]
- 7. Sex Differences in the Acquisition and Maintenance of Cocaine and Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An operant social self-administration and choice model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Rats have low motivation to self-administer oral methamphetamine across increasing response requirements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating BMAA-Induced Neurotoxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on mitigating β-N-methylamino-L-alanine (BMAA)-induced neurotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for studying BMAA neurotoxicity?
A1: The most frequently used animal models include non-human primates (vervets), rodents (rats and mice), and zebrafish.[1][2][3] Vervets are valuable for long-term studies as chronic BMAA exposure can induce neuropathological changes, such as neurofibrillary tangles and amyloid deposits, that closely mimic human neurodegenerative diseases.[1] Rodent models are widely used to investigate behavioral, cognitive, and motor deficits, as well as for mechanistic studies.[4][5] Zebrafish are an excellent model for high-throughput screening and developmental neurotoxicity studies due to their rapid development and transparent embryos.[3]
Q2: What are the primary mechanisms of BMAA-induced neurotoxicity?
A2: BMAA is understood to exert its neurotoxic effects through several mechanisms. A key mechanism is excitotoxicity, where BMAA acts as an agonist at glutamate (B1630785) receptors, particularly NMDA and AMPA/kainate receptors, leading to excessive neuronal excitation and cell death.[6][7] Another significant mechanism is the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis.[8][9] BMAA can also be misincorporated into proteins in place of L-serine, leading to protein misfolding and aggregation, a hallmark of many neurodegenerative diseases.[10] Additionally, BMAA has been shown to induce oxidative stress.[11]
Q3: What are the main therapeutic strategies being investigated to mitigate BMAA neurotoxicity?
A3: The primary strategies focus on counteracting the known mechanisms of BMAA toxicity. These include:
-
Amino Acid Supplementation: L-serine is the most studied agent and is thought to compete with BMAA for incorporation into proteins.[8][10] L-phenylalanine has also shown protective effects.[12][13]
-
Glutamate Receptor Antagonism: Blocking NMDA and AMPA/kainate receptors can prevent excitotoxicity.[6][14]
-
ER Stress Inhibition: Compounds like salubrinal (B1681411) and TUDCA are being investigated for their ability to reduce ER stress-mediated apoptosis.[15][16][17]
-
Antioxidant Therapy: The use of antioxidants can help to mitigate BMAA-induced oxidative stress.[11]
Q4: How can I prepare and administer BMAA to my animals?
A4: BMAA is typically administered orally (e.g., in food or by gavage), via intraperitoneal (IP) or subcutaneous (SC) injection, or through intracerebroventricular (ICV) infusion.[4][14] For oral administration in vervets, BMAA hydrochloride salt has been mixed with fruit.[18] In rodents, it can be dissolved in saline for injection or mixed into their feed.[5] The stability of BMAA in solution should be considered, and fresh solutions should be prepared regularly.
Q5: What behavioral tests are commonly used to assess BMAA-induced neurotoxicity?
A5: A battery of behavioral tests is often employed to assess different aspects of neurological function. In rodents, these include open field tests for locomotion and anxiety, rotarod tests for motor coordination, and various maze tests (e.g., Morris water maze) for learning and memory.[4][5] In zebrafish, T-maze tests can be used to evaluate learning and memory.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Neurotoxicity After BMAA Administration
| Possible Cause | Troubleshooting Steps |
| Incorrect BMAA Isomer or Purity | Ensure you are using L-BMAA, as it is the neurotoxic isomer. Verify the purity of your BMAA source. |
| BMAA Degradation | Prepare fresh BMAA solutions for each administration. Store stock solutions appropriately as recommended by the supplier. |
| Insufficient Dose | BMAA toxicity can be dose-dependent. Review the literature for effective dose ranges in your specific animal model and administration route. Consider conducting a dose-response study.[19] |
| Animal Strain and Age | Different animal strains can have varying susceptibility to BMAA. The age at which animals are exposed can also significantly impact the outcome. Neonatal exposure in rats, for example, has been shown to produce more pronounced long-term deficits.[4] |
| Route of Administration | The route of administration affects the bioavailability of BMAA. Intracerebroventricular administration will have a more direct effect than oral administration.[14] |
| Dietary Factors | The presence of other amino acids in the diet, such as L-serine, can interfere with BMAA toxicity.[8] Ensure a consistent and defined diet for all experimental groups. |
Issue 2: High Variability in Behavioral Test Results
| Possible Cause | Troubleshooting Steps |
| Inadequate Habituation | Animals should be properly habituated to the testing room and apparatus before the experiment to reduce stress and novelty-induced behaviors.[20] |
| Environmental Factors | Maintain consistent environmental conditions (e.g., lighting, noise levels, temperature) during testing. Test animals at the same time of day to account for circadian rhythms.[20] |
| Handling Stress | Handle animals consistently and gently to minimize stress, which can significantly impact behavioral performance. |
| Subjectivity in Scoring | Use automated tracking software whenever possible to reduce observer bias. If manual scoring is necessary, ensure that the scorer is blinded to the experimental groups. |
| Underlying Health Issues | Ensure that all animals are healthy and free from any underlying conditions that could affect their behavior. |
Issue 3: Difficulty Detecting BMAA in Tissue Samples
| Possible Cause | Troubleshooting Steps |
| Analytical Method Sensitivity | Use a highly sensitive and validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for BMAA quantification.[21] |
| Sample Preparation | BMAA can be present in both free and protein-bound forms. Acid hydrolysis is typically required to release protein-bound BMAA for total BMAA quantification.[21] |
| Matrix Effects | The biological matrix can interfere with BMAA detection. Optimize your sample cleanup and extraction procedures to minimize matrix effects.[21] |
| BMAA Isomers | Ensure your analytical method can distinguish between BMAA and its isomers, which can co-elute and lead to inaccurate quantification.[21] |
Quantitative Data Summary
Table 1: Neuroprotective Effects of L-Serine in a Vervet Model of BMAA-Induced Neurotoxicity
| Neuropathological Marker | BMAA Treatment | BMAA + L-Serine Treatment | % Reduction with L-Serine | Reference |
| Microglial Activation (Iba1+ pixel density) | 1.7-fold increase vs. control | Attenuated by 32% | ~19% | [18][22] |
| Microglial Activation (CD68+ expression) | Increased | Attenuated by 24% | ~24% | [18][22] |
| TDP-43+ Proteinopathy | Present in anterior horn cells | Reduced | Not specified | [18] |
| Reactive Astrogliosis | Present | Reduced | Not specified | [18] |
Table 2: Neuroprotective Effects of L-Phenylalanine in a Neonatal Rat Model of BMAA-Induced Neurotoxicity
| Outcome Measure | % Reduction with L-Phenylalanine Pre-treatment | Reference |
| Behavioral Abnormalities | 60-70% | [12][13] |
| Neuropathologies | 60-70% | [12][13] |
| Hippocampal Neuronal Loss | ~50% | [13] |
| Striatal Neuronal Loss | ~50% | [13] |
Experimental Protocols
1. L-Serine Co-administration in a Vervet Model
-
Animals: Vervets (Chlorocebus sabaeus)
-
BMAA Administration: 210 mg/kg/day of BMAA HCl salt mixed with fruit, administered orally for 140 days.
-
L-Serine Administration: 210 mg/kg/day of L-serine mixed with fruit, co-administered with BMAA for 140 days.
-
Control Group: Administered rice flour (210 mg/kg/day) mixed with fruit.
-
Outcome Measures:
-
Immunohistochemistry for TDP-43, Iba1 (microglia), and GFAP (astrocytes) in the spinal cord and brain.
-
Quantitative image analysis to assess the density and distribution of pathological markers.
-
-
Reference: [18]
2. L-Phenylalanine Pre-treatment in a Neonatal Rat Model
-
Animals: Neonatal Sprague Dawley rats.
-
L-Phenylalanine Administration: Subcutaneous injection of L-phenylalanine one hour prior to BMAA administration.
-
BMAA Administration: A molar equivalent concentration of L-BMAA administered subcutaneously on postnatal day 5.
-
Outcome Measures:
-
Behavioral tests (e.g., open field, rotarod) to assess motor and cognitive function in adulthood.
-
Histopathological analysis of the brain and spinal cord to quantify neuronal loss and protein aggregation.
-
-
Reference: [13]
3. ER Stress Inhibition with Salubrinal in a Mouse Model
-
Animals: Adult mice.
-
Salubrinal Administration: Two intraperitoneal (i.p.) injections of 1 mg/kg salubrinal, 24 hours and 30 minutes before the administration of the neurotoxin.
-
Neurotoxin Administration: A single oral gavage of the neurotoxin.
-
Outcome Measures:
-
Western blot analysis for ER stress markers (e.g., CHOP, ATF4) in brain tissue.
-
TUNEL staining to assess apoptosis in the hippocampus and prefrontal cortex.
-
-
Note: This is a general protocol for inducing and mitigating ER stress; specific adaptations would be necessary for a BMAA model.
4. Histological Staining for Amyloid-β and Tau
-
Tissue Preparation: Perfusion-fixation of the animal followed by paraffin (B1166041) embedding of the brain tissue.
-
Amyloid-β Staining (Thioflavin S):
-
Deparaffinize and rehydrate tissue sections.
-
Incubate in 1% Thioflavin S solution.
-
Differentiate in ethanol (B145695) and mount.
-
Visualize under a fluorescence microscope.
-
-
Tau Immunohistochemistry:
-
Perform antigen retrieval on deparaffinized sections.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific for phosphorylated tau.
-
Incubate with a biotinylated secondary antibody.
-
Use an avidin-biotin complex (ABC) method with a chromogen like DAB for detection.
-
Visualizations
Caption: BMAA neurotoxicity signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal models of BMAA neurotoxicity: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of the cyanobacterial neurotoxin beta-N-methylamino-L-alanine to three aquatic animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-N-Methylamino-l-alanine (BMAA) Toxicity Is Gender and Exposure-Age Dependent in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of behavioral and neuropathological effects of dietary beta-methylamino-L-alanine (BMAA) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of L-serine to prevent β-methylamino-L-alanine (BMAA)-induced proteotoxic stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The biotoxin BMAA promotes dysfunction via distinct mechanisms in neuroblastoma and glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating amino acids as protectants against β-N-methylamino-l-alanine-induced developmental neurotoxicity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. L-beta-methylamino-alanine-induced behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salubrinal offers neuroprotection through suppressing endoplasmic reticulum stress, autophagy and apoptosis in a mouse traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Salubrinal alleviates traumatic spinal cord injury through suppression of the eIF2α/ATF4 pathway in mouse model [techscience.com]
- 17. Tauroursodeoxycholic acid in patients with amyotrophic lateral sclerosis: The TUDCA-ALS trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. l-Serine Reduces Spinal Cord Pathology in a Vervet Model of Preclinical ALS/MND - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Distinct mechanisms of neuronal apoptosis are triggered by antagonism of Bcl-2/Bcl-x(L) versus induction of the BH3-only protein Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Is Exposure to BMAA a Risk Factor for Neurodegenerative Diseases? A Response to a Critical Review of the BMAA Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Regional Susceptibility to ER Stress and Protection by Salubrinal Following a Single Exposure to Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Controlling for Locomotor Effects in Conditioned Place Preference (CPP) Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing and interpreting locomotor effects in Conditioned Place Preference (CPP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a Conditioned Place Preference (CPP) study?
A1: The Conditioned Place Preference (CPP) paradigm is a standard preclinical behavioral model used to evaluate the rewarding or aversive properties of a stimulus, typically a drug candidate.[1][2] The experiment involves associating a specific environment (context) with the effects of a drug.[1] If the animal spends significantly more time in the drug-paired compartment during a final test session, it suggests the drug has rewarding properties, a phenomenon known as Conditioned Place Preference.[1] Conversely, spending less time in the drug-paired chamber indicates a Conditioned Place Aversion (CPA).[1]
Q2: Why is measuring locomotor activity crucial in CPP experiments?
A2: Measuring locomotor activity is critical because many chemical compounds can independently affect an animal's movement (e.g., causing hyperactivity or sedation).[3][4] These effects can confound the interpretation of CPP results. For example, a drug that induces hyperactivity might cause an animal to cross into the drug-paired chamber more frequently during the test, which could be mistaken for a true "preference." Therefore, locomotor activity serves as an essential control to dissociate the rewarding effects of a compound from its effects on general movement.[5]
Q3: During which phases of the CPP experiment should locomotor activity be recorded?
A3: Locomotor activity should be recorded during all three major phases of the experiment:
-
Pre-Conditioning (Baseline/Habituation): To establish each animal's baseline activity level in the apparatus and ensure there are no pre-existing differences between experimental groups.[6]
-
Conditioning Sessions: To measure the acute effects of the test compound and vehicle on locomotor activity.[5] This helps determine if the drug has stimulant or sedative properties.
-
Post-Conditioning (Preference Test): To assess locomotor activity in a drug-free state.[7] This is crucial for determining if changes in activity during the test could be contributing to the time spent in either chamber.
Q4: My test compound significantly increases locomotor activity. Does this automatically invalidate my CPP results?
A4: Not necessarily, but it requires careful interpretation. If a compound increases locomotor activity, it is considered a psychostimulant.[4] A true place preference should be independent of this hyperactivity. You must analyze the data to determine if the increased time in the drug-paired chamber is simply a byproduct of overall increased movement or a directed preference. If an animal shows a significant increase in time spent in the drug-paired chamber without a corresponding significant increase in general locomotor activity during the drug-free preference test, the evidence for a true CPP is stronger.
Q5: How can I statistically analyze locomotor data in conjunction with my CPP data?
A5: It is recommended to run separate statistical analyses for CPP and locomotor data. For CPP, you can use a two-way ANOVA or a paired t-test to compare the time spent in the drug-paired vs. vehicle-paired chambers.[8] For locomotor activity, you should analyze the data from the conditioning sessions to assess the drug's acute effects and from the test session to check for confounding activity. A two-way ANOVA (Treatment x Session) is often appropriate for analyzing locomotor activity over time.[3] Additionally, you can run a correlation analysis between the CPP score and the locomotor activity during the test session. A strong positive correlation may suggest that locomotor activity is influencing the time spent in the preferred chamber.
Q6: What is the difference between a biased and an unbiased CPP design, and how does it relate to locomotor activity?
A6: The design refers to how the drug-paired chamber is assigned.
-
Unbiased Design: The drug is randomly assigned to one of the two compartments for each animal. This is the most common approach.
-
Biased Design: A pre-test is conducted to determine each animal's initial preference for one chamber over the other. The drug is then consistently paired with the initially less-preferred chamber.[1] A biased design can be useful, but an animal's initial preference can sometimes be related to its baseline locomotor or anxiety levels. An unbiased design avoids this potential confound by randomizing the chamber assignment.[1][8]
Troubleshooting Guides
Problem: My test compound caused significant hyperactivity during the conditioning sessions. How do I interpret the place preference data?
Solution:
-
Analyze Test Session Locomotion: First, confirm that the hyperactivity does not persist into the drug-free test session. If locomotor activity is normal during the test, your CPP result is more likely to be valid.
-
Examine Chamber Entries: Analyze the number of entries into each chamber during the test. A true preference is often characterized by longer duration per visit to the preferred chamber, not just more entries. If the animal is simply crossing back and forth rapidly due to residual hyperactivity, the number of entries into both chambers might be high.
-
Consider a Different Paradigm: If the locomotor effects are too strong to dissociate from the preference score, consider complementing your study with an alternative reward paradigm, such as drug self-administration.
Problem: My test compound caused sedation or hypoactivity. Can I still conclude a lack of preference or an aversion?
Solution:
-
Assess Test Session Activity: Verify that the sedative effects do not carry over to the drug-free test session. If the animal is still hypoactive during the test, it may be physically unable to explore the apparatus and show a preference. This could lead to a false-negative (no preference) or a false-positive (aversion) result.
-
Check for Aversion: If the animal is active during the test but still spends significantly less time in the drug-paired chamber, this would be evidence for a conditioned place aversion (CPA).[1]
-
Dose-Response Curve: The sedative effects might be dose-dependent. Consider testing a lower dose of the compound that does not cause significant sedation but may still have rewarding properties.
Problem: There is a strong positive correlation between the time spent in the drug-paired chamber and total locomotor activity during the preference test. What does this indicate?
Solution: This is a significant red flag suggesting that the apparent "preference" may be an artifact of general hyperactivity. An animal that moves more during the test session will, by chance, spend more time in both chambers. If this increased activity is not uniformly distributed, it can mimic a place preference. In this case, you cannot confidently conclude that the compound is rewarding based on the CPP data alone. The primary conclusion should be that the compound increases locomotor activity, which interferes with the interpretation of the preference test.
Problem: My experimental groups show significant differences in baseline locomotor activity before conditioning. What should I do?
Solution: This indicates a potential issue with your animal randomization or that a subset of animals has an underlying difference in phenotype.
-
Re-Randomize: If the experiment has not proceeded to conditioning, you should re-randomize the animals into new groups to ensure that the average baseline locomotor activity is equivalent across all groups.
-
Use as a Covariate: If conditioning has already occurred, you can use the baseline locomotor activity as a covariate in your statistical analysis (ANCOVA).[3] This can help to statistically control for the pre-existing differences, but it is not a substitute for proper initial randomization.
Experimental Protocols
Detailed Methodology: Unbiased CPP Protocol with Locomotor Assessment
This protocol outlines a standard 5-day unbiased CPP experiment.
Apparatus: A three-chamber CPP box (two large, distinct chambers separated by a smaller, neutral center chamber) equipped with infrared beams or video tracking software to automatically record time spent in each chamber and locomotor activity (e.g., beam breaks, distance traveled).
Phases:
-
Day 1: Pre-Conditioning (Habituation & Baseline)
-
Handle all animals for 5-10 minutes.
-
Place each animal into the central chamber of the CPP apparatus and remove the barriers, allowing free access to all chambers for 15-30 minutes.
-
Record the time spent in each chamber and the total locomotor activity (e.g., distance traveled, beam breaks).
-
Animals showing a strong unconditioned preference for one chamber (>70% of the time) may be excluded from the study.
-
Assign animals to treatment groups (e.g., Vehicle, Test Compound Dose 1, etc.), ensuring that the average baseline preference scores and locomotor activity are balanced across groups.
-
-
Days 2-4: Conditioning
-
This phase consists of alternating injections of the test compound and the vehicle. The order should be counterbalanced across animals.
-
On Drug Day (e.g., Day 2 & 4):
-
Administer the test compound.
-
Immediately confine the animal to its assigned drug-paired chamber for 30 minutes.
-
Record locomotor activity during this entire session.
-
-
On Vehicle Day (e.g., Day 3):
-
Administer the vehicle.
-
Immediately confine the animal to the opposite, vehicle-paired chamber for 30 minutes.
-
Record locomotor activity during this session.
-
-
-
Day 5: Post-Conditioning (Preference Test)
-
Ensure animals are in a drug-free state (at least 24 hours after the last injection).
-
Place each animal in the central chamber with the barriers removed, allowing free access to all chambers for 15-30 minutes (same duration as the baseline test).
-
Do not administer any injection on this day.
-
Record the time spent in each chamber and the total locomotor activity.
-
Data Presentation
Quantitative data should be summarized to allow for clear comparison between CPP scores and locomotor activity.
Table 1: Example Summary of Raw Experimental Data (Mean ± SEM)
| Group (n=10) | Pre-Test Time in Drug-Paired Side (s) | Post-Test Time in Drug-Paired Side (s) | Conditioning Locomotor Activity (counts) | Test Session Locomotor Activity (counts) |
|---|---|---|---|---|
| Vehicle | 445 ± 25 | 455 ± 30 | 1500 ± 120 | 2100 ± 150 |
| Compound (1 mg/kg) | 450 ± 28 | 680 ± 45 | 3500 ± 250 | 2200 ± 160 |
| Compound (5 mg/kg) | 448 ± 22 | 710 ± 50 | 5800 ± 400 | 3800 ± 280 |
Table 2: Example Summary of Statistical Analysis
| Analysis | Comparison | Statistic | p-value | Interpretation |
|---|---|---|---|---|
| CPP Score | Pre- vs. Post-Test (Compound 1 mg/kg) | t(9) = 4.8 | p < 0.01 | Significant place preference. |
| Conditioning Activity | Vehicle vs. Compound (1 mg/kg) | t(18) = 6.2 | p < 0.001 | Compound is hyperactive. |
| Test Activity | Vehicle vs. Compound (1 mg/kg) | t(18) = 0.5 | p = 0.62 | No difference in activity during test. |
| Correlation | CPP Score vs. Test Activity (1 mg/kg) | r = 0.15 | p = 0.68 | No correlation; preference is likely independent of test activity. |
| Test Activity | Vehicle vs. Compound (5 mg/kg) | t(18) = 4.5 | p < 0.01 | Significant hyperactivity during test. |
| Correlation | CPP Score vs. Test Activity (5 mg/kg) | r = 0.78 | p < 0.01 | Strong correlation; CPP result is confounded by locomotor activity. |
Mandatory Visualizations
References
- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Conditioned place preference behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heroin-induced locomotor activity and conditioned place preference in C57BL/6J and 129P3/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxycodone-induced conditioned place preference and sensitization of locomotor activity in adolescent and adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Bmapn Compound
Disclaimer: The following guide is based on generalized best practices for handling and storing sensitive organic compounds. "Bmapn" is a placeholder name, and users should adapt these recommendations to the specific properties of their compound, as detailed in its Safety Data Sheet (SDS) and other technical documentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the this compound compound?
A1: this compound is susceptible to degradation from three main sources:
-
Photodegradation: Exposure to light, particularly UV and high-energy visible light, can cause molecular breakdown.[1][2]
-
Oxidation: The compound can react with atmospheric oxygen, leading to the formation of impurities.
-
Hydrolysis: this compound is sensitive to moisture and can undergo hydrolysis, which alters its chemical structure and compromises its activity.[3]
Q2: How should I store the solid this compound compound for long-term use?
A2: For long-term storage, solid this compound should be kept in an inert atmosphere, protected from light, and at a low temperature. The ideal method is to store it in an amber glass vial under an argon or nitrogen atmosphere in a freezer rated for chemical storage.[4][5]
Q3: My this compound solution has changed color. What does this mean?
A3: A color change, such as turning yellow from a previously colorless state, often indicates chemical degradation.[6] This could be due to oxidation or photodegradation. It is recommended to perform a purity check (e.g., via HPLC) before using a discolored solution in an experiment.
Q4: Can I store this compound solutions in the refrigerator?
A4: While refrigeration is necessary to slow degradation, it's important to use appropriate containers. For solutions, especially in organic solvents, use vials with tight-fitting caps. If the solvent is volatile, the cap should be sealed with Parafilm to prevent evaporation and condensation, which can alter the concentration and introduce moisture.[5] Never store flammable organic solutions in a standard, non-explosion-proof refrigerator.[5]
Q5: What is the best way to handle air-sensitive this compound powder?
A5: The best practice for handling air-sensitive solids is to work within an inert atmosphere, such as a glovebox.[7] If a glovebox is not available, use Schlenk line techniques to handle the compound under a positive pressure of an inert gas like argon or nitrogen.[4][7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of this compound in the stock solution or during the experiment.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Before starting a new set of experiments, verify the purity of your this compound stock solution using a validated analytical method like HPLC-UV.[6]
-
Prepare Fresh Solutions: Avoid using old stock solutions. It is best practice to prepare fresh solutions from solid material, especially for sensitive compounds.
-
Evaluate Assay Conditions: Assess the pH, temperature, and light exposure during your experiment, as these can contribute to degradation.[6][8] Include a "time-zero" control to check for degradation that might occur over the course of the assay.[6]
-
Use High-Purity Solvents: Ensure that the solvents used to prepare solutions are of high purity and free from contaminants like peroxides, which can accelerate degradation.[6]
-
Issue 2: Cloudiness or precipitation in this compound solutions.
-
Possible Cause: The compound is precipitating out of solution due to low solubility in the current solvent system, incorrect pH, or the concentration exceeding its solubility limit.[8]
-
Troubleshooting Steps:
-
Verify Solubility: Confirm that the chosen solvent is appropriate for this compound. Diluting a stock solution (e.g., in DMSO) into an aqueous buffer can sometimes cause the compound to precipitate.[8]
-
Adjust pH: The solubility of many compounds is dependent on the pH of the solution.[8] Ensure your buffer system is at an optimal pH for this compound's solubility.
-
Control Concentration: Prepare a concentrated stock solution in a suitable organic solvent and dilute it to the final working concentration just before use, ensuring thorough mixing.[8]
-
Filtration (with caution): While you can filter out particulates using a 0.22 µm syringe filter, this will lower the effective concentration of your compound. If you must filter, it is essential to re-quantify the concentration of the filtered solution before use.[8]
-
Issue 3: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: These new peaks are likely degradation products of this compound.[6]
-
Troubleshooting Steps:
-
Review Handling and Storage: Examine your procedures for any potential exposure to light, air, or moisture. Ensure storage conditions are optimal.
-
Perform a Forced Degradation Study: To confirm that the new peaks are from this compound, you can intentionally degrade the compound under stress conditions (e.g., acid, base, heat, light, oxidation).[6] Comparing the chromatograms from the forced degradation to your sample can help identify the degradation products.
-
Check for Column Contamination: If the peaks are inconsistent, consider the possibility of a contaminated HPLC column. Flush the column with a strong solvent to clean it.[9]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Atmosphere | Light Protection | Duration |
| Solid | Long-Term | -20°C to -80°C | Inert (Argon/Nitrogen) | Amber Vial | > 12 months |
| Solid | Short-Term | 2-8°C | Inert (Argon/Nitrogen) | Amber Vial | < 1 month |
| Solution | Stock (in DMSO/Ethanol) | -20°C | Inert (Argon/Nitrogen) | Amber Vial | < 6 months |
| Solution | Aqueous (Working) | 2-8°C | N/A | Amber Vial/Foil Wrap | < 24 hours |
Table 2: this compound Stability Under Stress Conditions (Hypothetical Data)
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradants |
| Acidic (0.1 M HCl) | 24 hours | 60°C | 75% | Hydrolysis Product A |
| Basic (0.1 M NaOH) | 24 hours | 60°C | 60% | Hydrolysis Product B |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 80% | Oxidized Adduct |
| Thermal (Solid) | 48 hours | 105°C | 95% | Isomerization Product |
| Photolytic (Solution) | 24 hours | 25°C | 50% | Photodegradation Product C |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
Materials:
-
This compound compound
-
HPLC-grade acetonitrile (B52724) and water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.[6]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate the mixture at 60°C for 24 hours. Before HPLC analysis, neutralize the solution with 1 M NaOH.[6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.[6]
-
Oxidative Degradation: Combine 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours.[6]
-
Thermal Degradation: Place solid this compound powder in a 105°C oven for 48 hours.[6] After incubation, prepare a 0.5 mg/mL solution in acetonitrile for analysis.
-
Photodegradation: Expose a 1 mg/mL solution of this compound in acetonitrile to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all samples, including a non-degraded control, by HPLC to determine the percentage of this compound remaining and to profile the degradation products.
Protocol 2: Moisture Sensitivity Testing (Loss on Drying)
This protocol determines the moisture content of solid this compound.
Materials:
-
This compound compound
-
Halogen moisture analyzer or a drying oven and an analytical balance[10]
-
Desiccator
Procedure:
-
Initial Weighing: Weigh a sample of this compound in its natural state.[11]
-
Drying: Heat the sample in a moisture analyzer or a drying oven at a controlled temperature (e.g., 105°C) until a constant weight is achieved.[12]
-
Final Weighing: After drying, cool the sample in a desiccator and then re-weigh it.[12]
-
Calculation: The difference between the initial and final mass represents the moisture lost. Calculate the moisture content as a percentage of the initial weight.
Visualizations
Caption: Logical relationship for this compound storage.
Caption: Troubleshooting inconsistent results.
Caption: Potential degradation pathways for this compound.
References
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 3. Testing Product Moisture Sensitivity [impakcorporation.com]
- 4. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. ijnrd.org [ijnrd.org]
- 10. mt.com [mt.com]
- 11. ace-laboratories.com [ace-laboratories.com]
- 12. contractlaboratory.com [contractlaboratory.com]
avoiding catheter patency issues in Bmapn self-administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent and address catheter patency issues during Bmapn self-administration experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for ensuring long-term catheter patency in self-administration studies?
A1: The single most critical factor for achieving long-term catheter patency is the correct placement of the catheter tip.[1][2] For jugular vein catheterization, the tip should be positioned just above the right atrium of the heart.[3] If the insertion length is too short, thrombus formation can occur. If it's too long, it can impede blood flow.[1] Consistent and precise surgical technique is paramount.
Q2: What type of catheter material is recommended for rodent self-administration studies?
A2: Sterile, polyurethane catheters with rounded tips are highly recommended for both rats and mice.[3] Polyethylene (PE) is generally too stiff for vascular use, and silicone can be too slippery to create a reliable connection with access ports.[3] Never trim a rounded catheter tip, as this can cause vessel trauma.[3]
Q3: How often should I flush the catheter to maintain patency?
A3: The frequency of flushing depends on whether the catheter is exteriorized or part of a closed system, such as a Vascular Access Button™ (VAB™). For exteriorized catheters, daily flushing is often necessary to prevent blockages.[4] However, with a VAB™, less frequent flushing is often better.[3] Flushing with a low-concentration heparin-saline solution (e.g., 10-20 U/mL) once a week may be sufficient when animals are not on study.[3] Over-flushing can potentially introduce contaminants or damage the vessel.
Q4: What is the "positive pressure technique" and why is it important?
A4: The positive pressure technique is a method used when disconnecting a syringe from an injection port to prevent blood reflux into the catheter tip.[5] As you withdraw the syringe, apply slight, continuous pressure to the plunger.[2][5] This ensures that a small amount of sterile lock solution remains in the catheter tip, preventing blood from entering and clotting.[5] This simple technique can significantly reduce the incidence of catheter blockages.[5]
Q5: My animal's catheter seems to be blocked. What should I do?
A5: First, do not attempt to flush with excessive force, as this can rupture the vessel or dislodge a clot. If you encounter resistance, you can try filling the catheter with a plasminogen activator like streptokinase or urokinase to dissolve a suspected clot.[6] If patency cannot be restored, the animal may need to be removed from the study, and a new catheter implanted in the contralateral jugular vein if the experimental design allows.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound self-administration experiments.
| Problem | Potential Cause | Recommended Action |
| Difficulty flushing the catheter (resistance) | 1. Thrombus/Fibrin Sheath: A clot has formed at the catheter tip.[2] 2. Kinked Catheter: The catheter line may be bent or kinked internally or externally.[3] 3. Incorrect Tip Placement: The catheter tip is resting against a vessel wall or heart valve.[4] 4. Precipitation of this compound: The drug solution may not be fully dissolved or could be interacting with the lock solution. | 1. Attempt to clear the blockage: Use a low-concentration anticoagulant or thrombolytic agent as a lock solution (see Patency Restoration Protocol below). Avoid high-pressure flushing. 2. Check for external kinks: Ensure the tether and external tubing are not twisted. If an internal kink is suspected, surgical intervention may be the only solution. 3. Confirm placement: While difficult post-operatively, future surgeries should carefully verify insertion depth.[3] 4. Review drug preparation: Ensure this compound is fully solubilized and that the vehicle is compatible with the catheter material and flushing solutions. |
| Animal shows signs of distress during infusion | 1. Catheter Leakage: The infused solution is leaking into subcutaneous tissue.[6] 2. High Infusion Pressure: A partial blockage is causing increased pressure. | 1. Patency Test: Perform a patency test with a small volume of sterile saline to check for leaks.[6] If a leak is confirmed under the skin, the catheter is compromised. 2. Check for Partial Occlusion: Gently attempt to withdraw blood. If withdrawal is not possible but infusion is, a partial occlusion is likely.[2] |
| Loss of self-administration behavior | 1. Loss of Patency: The animal is no longer receiving the drug reinforcement due to a blockage.[6] | 1. Perform a patency test: Administer a small, fast-acting anesthetic like methohexital (B102721) intravenously.[8][9] Lack of immediate muscle tone loss indicates a non-patent catheter. |
| Infection at the surgical site | 1. Contamination: Breach of aseptic technique during surgery or catheter maintenance. | 1. Administer antibiotics: Follow veterinary guidance for appropriate antibiotic treatment.[4] 2. Review Aseptic Procedures: Ensure strict aseptic technique is used for all surgical and catheter access procedures.[2][4] |
Experimental Protocols
Protocol 1: Catheter Flushing and Locking
This protocol outlines the standard procedure for maintaining catheter patency.
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles or blunt cannulas
-
Sterile lock solution (e.g., heparinized saline, 10-20 U/mL)[3]
-
Sterile flush solution (e.g., 0.9% sterile saline)[4]
-
70% ethanol (B145695) swabs
Procedure:
-
Aseptically prepare all materials.
-
Wipe the injection port or catheter hub with a 70% ethanol swab.
-
Connect a syringe filled with sterile saline.
-
Slowly flush the catheter with 0.1 mL of saline to verify patency and clear any residual drug.[10]
-
Disconnect the saline syringe.
-
Connect a syringe containing the lock solution.
-
Slowly inject the lock solution (volume should be sufficient to fill the catheter).
-
As you withdraw the syringe from the port, apply gentle, continuous pressure to the plunger (Positive Pressure Technique) to prevent blood reflux.[5]
-
Cap the port with a sterile cap.
Protocol 2: Patency Verification Test
This protocol is used to confirm that the catheter is functional and delivering substances into the bloodstream.
Materials:
-
Sterile syringe (1 mL)
-
Fast-acting intravenous anesthetic (e.g., methohexital, 5-10 mg/kg)[9]
-
Sterile 0.9% saline
Procedure:
-
Gently restrain the animal.
-
Connect a syringe with the anesthetic solution to the catheter port.
-
Rapidly inject the anesthetic.
-
Observe the animal for an immediate (within 5 seconds) loss of muscle tone or ataxia.[9]
-
Immediate onset of anesthesia confirms catheter patency.
-
Immediately flush the catheter with sterile saline to clear the anesthetic.[9]
Visual Troubleshooting Guides
Below are diagrams illustrating key decision-making processes for troubleshooting catheter issues.
Caption: Workflow for addressing resistance during catheter flushing.
Caption: Logic diagram for diagnosing a decline in self-administration.
References
- 1. instechlabs.com [instechlabs.com]
- 2. youtube.com [youtube.com]
- 3. instechlabs.com [instechlabs.com]
- 4. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. instechlabs.com [instechlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Jugular Vein Catheter Design and Cocaine Self-Administration Using Mice: A Comprehensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SELF-ADMINISTRATION AND BEHAVIORAL ECONOMICS OF SECOND-GENERATION SYNTHETIC CATHINONES IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Normalization Strategies for qRT-PCR Data in Bmapn Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on normalizing quantitative real-time PCR (qRT-PCR) data in experiments involving the novel synthetic cathinone, Bmapn. Accurate normalization is critical for obtaining reliable and reproducible gene expression data.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization in qRT-PCR experiments crucial, especially when studying the effects of this compound?
A1: Normalization is essential in qRT-PCR to correct for variability between samples that is not due to the biological changes being studied.[1][2] This variability can arise from several sources, including:
-
Differences in the amount of starting material (RNA).
-
Variations in RNA quality and integrity.[1]
-
Inconsistent efficiency of the reverse transcription (RT) step.
-
Pipetting errors during experimental setup.
This compound, a novel synthetic cathinone, has been shown to alter the expression of dopamine-related genes.[3][4] Psychoactive compounds can potentially affect the expression of many genes, including those traditionally used as "housekeeping genes" for normalization.[5] Therefore, without proper normalization, it is impossible to determine if observed changes in gene expression are a true biological effect of this compound or simply experimental artifacts.
Q2: What are "housekeeping genes," and are they always reliable for normalization in this compound experiments?
A2: Housekeeping genes are genes that are thought to be constitutively expressed at a stable level in all cells and tissues, regardless of experimental conditions, because they are involved in basic cellular maintenance.[6][7] Commonly used housekeeping genes include glyceraldehyde-3-phosphate dehydrogenase (GAPDH), beta-actin (ACTB), and 18S ribosomal RNA (18S rRNA).
However, numerous studies have shown that the expression of these so-called housekeeping genes can vary significantly under different experimental conditions, including after drug treatment.[5][8] Since this compound is a psychoactive compound that influences gene expression, it is crucial not to assume the stability of any housekeeping gene without experimental validation.[3][9] Using an unstable reference gene can lead to inaccurate and misleading results.
Q3: How do I select and validate appropriate reference genes for my this compound experiments?
A3: The selection and validation of stable reference genes is a critical step for accurate qRT-PCR data normalization.[5][8] The recommended approach involves selecting a panel of candidate reference genes and empirically determining their expression stability in your specific experimental model (e.g., cell type or tissue) and under your specific conditions (i.e., with and without this compound treatment).
A detailed protocol for this process is provided in the "Experimental Protocols" section below. The general workflow involves:
-
Selecting a panel of 8-10 candidate reference genes from different functional classes to avoid co-regulation.
-
Measuring their expression levels (Cq values) across all your experimental samples.
-
Analyzing the stability of their expression using statistical algorithms like geNorm, NormFinder, or BestKeeper.[6]
-
Choosing the most stable reference gene or, ideally, the geometric mean of the two or three most stable genes for normalization.[1]
Q4: What are some alternative normalization strategies if I cannot find a stable housekeeping gene?
A4: While reference gene normalization is the most common method, there are alternatives if no stably expressed genes can be identified:
-
Normalization to total RNA input: This involves accurately quantifying the total RNA concentration in each sample and using the same amount of RNA for each reverse transcription reaction.[10][11] However, this method does not account for variations in RT efficiency.[1]
-
Normalization to spike-in controls: An exogenous RNA molecule (a "spike-in") is added at a known concentration to each sample before RNA isolation or reverse transcription. The expression of the target gene is then normalized to the level of the spike-in control.
Troubleshooting Guides
This section addresses common issues encountered during the normalization of qRT-PCR data in this compound experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in Cq values for candidate reference genes between replicates. | Pipetting errors.Poor RNA quality or integrity.Contamination of samples. | Ensure proper pipetting technique and use of master mixes.Assess RNA quality and integrity using a Bioanalyzer or similar instrument. Ensure A260/280 ratios are optimal.Use aerosol-resistant pipette tips and maintain a clean workspace to prevent contamination. |
| Common housekeeping genes (e.g., GAPDH, ACTB) show significant variation between control and this compound-treated groups. | This compound is altering the expression of these genes. | This is a biological reality, not an experimental error. Do not use these genes for normalization.Proceed with the validation of a larger panel of candidate reference genes to find stable ones. |
| All candidate reference genes appear to be unstable. | The experimental conditions (e.g., this compound treatment) have a broad impact on gene expression.Poor sample quality across all samples. | Consider using the geometric mean of the two or three most stable (least unstable) genes.Explore alternative normalization strategies like normalization to total RNA input or spike-in controls.Re-evaluate your RNA isolation and handling procedures to ensure high-quality, intact RNA. |
| No amplification or very late amplification (high Cq values) for some reference genes. | The gene is not expressed or is expressed at very low levels in your samples.Poor primer design or expired reagents. | Select candidate reference genes that are known to be expressed in your cell or tissue type.Verify primer efficiency and specificity. Use fresh reagents. |
Experimental Protocols
Protocol: Selection and Validation of Reference Genes for qRT-PCR in this compound Experiments
This protocol outlines the steps to identify the most stable reference genes for normalizing qRT-PCR data in studies involving this compound.
1. Selection of Candidate Reference Genes:
-
Choose 8-10 candidate reference genes from different functional pathways to minimize the chance of co-regulation. A list of potential candidates is provided in the table below.
-
Design or obtain pre-validated primers for each candidate gene. Ensure primers are specific and efficient (90-110%).
Table 1: Candidate Reference Genes for Validation
| Gene Symbol | Gene Name | Functional Class |
| ACTB | Beta-actin | Cytoskeleton |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis |
| B2M | Beta-2-microglobulin | Immune response |
| HPRT1 | Hypoxanthine phosphoribosyltransferase 1 | Purine metabolism |
| RPL13A | Ribosomal protein L13a | Protein synthesis |
| TBP | TATA-box binding protein | Transcription initiation |
| YWHAZ | Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein zeta | Signal transduction |
| UBC | Ubiquitin C | Protein degradation |
| PGK1 | Phosphoglycerate kinase 1 | Glycolysis |
| SDHA | Succinate dehydrogenase complex flavoprotein subunit A | Cellular respiration |
2. Experimental Setup:
-
Prepare cDNA from your control and this compound-treated samples using a consistent amount of high-quality RNA for each reaction.
-
Perform qRT-PCR for each of the candidate reference genes on all samples.
-
Run each reaction in triplicate to assess technical variability.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
3. Data Analysis:
-
Collect the quantification cycle (Cq) values for each reaction.
-
Use statistical software tools such as geNorm, NormFinder, or BestKeeper to analyze the expression stability of the candidate reference genes across all samples. These tools provide a stability ranking.
4. Selection of the Best Normalization Strategy:
-
Based on the stability analysis, select the single most stable reference gene.
-
For more robust normalization, it is highly recommended to use the geometric mean of the two or three most stable reference genes.[1]
Visualizations
Caption: Figure 1. Workflow for Reference Gene Validation
Caption: Figure 2. Decision Tree for Normalization Strategy
References
- 1. gene-quantification.de [gene-quantification.de]
- 2. Real-time RT-PCR normalisation; strategies and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (this compound), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Housekeeping Genes for Gene Expression Analysis in Glioblastoma Using Quantitative Real-Time Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of valid housekeeping genes for quantitative RT-PCR analysis of cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Housekeeping gene selection for accurate RT-qPCR in a wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of normalization strategies for quantitative RT-PCR using microdissected tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Potency in Self-Administration: A Comparative Analysis of Bmapn and Cocaine
For Immediate Release
This guide provides a comparative overview of the reinforcing potency of the novel synthetic cathinone (B1664624) 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (Bmapn) and the well-characterized psychostimulant cocaine, with a focus on self-administration paradigms. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: A direct, quantitative comparison of the potency of this compound and cocaine in self-administration is not feasible based on currently available scientific literature in the public domain. While this compound has been shown to be self-administered by rats, crucial data, including a full dose-response curve and in vitro dopamine (B1211576) transporter binding affinity, are not available. This guide presents the existing data for both compounds to offer a preliminary comparison and highlight areas for future research.
Summary of Reinforcing Effects
Data from preclinical self-administration studies indicate that both this compound and cocaine serve as effective reinforcers. Animals will perform operant tasks to receive infusions of these substances, demonstrating their abuse potential. However, without a dose-response curve for this compound, a direct comparison of their potency (i.e., the amount of drug required to produce a given level of responding) cannot be accurately determined.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and cocaine from rodent self-administration studies. It is important to note the limitations in directly comparing these values due to different experimental protocols and the lack of comprehensive data for this compound.
| Parameter | This compound | Cocaine | Source |
| Self-Administration Model | Intravenous Self-Administration in Rats | Intravenous Self-Administration in Rats | [1],[2] |
| Effective Self-Administration Dose | 0.3 mg/kg/infusion | 0.1 - 1.5 mg/kg/infusion (dose-dependent) | [1],[2] |
| Breakpoint (Progressive Ratio Schedule) | Data not available | Dose-dependent; increases with higher doses (e.g., up to ~200 for 1.5 mg/kg/inf) | [3] |
Experimental Protocols
This compound Self-Administration
As described by Botanas et al. (2017): [1]
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and an infusion pump.
-
Procedure:
-
Surgery: Rats were surgically implanted with intravenous catheters into the jugular vein.
-
Acquisition: Animals were trained to press a lever for intravenous infusions of this compound (0.3 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion was paired with a light and tone cue.
-
Session Duration: 2-hour sessions were conducted daily.
-
Cocaine Self-Administration (Progressive Ratio Schedule)
A representative protocol, adapted from literature: [3]
-
Subjects: Male Wistar rats.
-
Apparatus: Standard operant conditioning chambers.
-
Procedure:
-
Surgery: Intravenous catheter implantation in the jugular vein.
-
Acquisition: Rats were first trained to self-administer cocaine on an FR1 schedule (e.g., 0.75 mg/kg/infusion).
-
Progressive Ratio Schedule: Once stable responding was established, the schedule was changed to a progressive ratio schedule. The response requirement to earn a single infusion of cocaine increased systematically within a session according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15...).
-
Breakpoint: The session ended when the rat failed to complete the required number of responses for an infusion within a specified time (e.g., 1 hour). The final ratio completed was recorded as the breakpoint, a measure of the drug's reinforcing efficacy.
-
Dose-Effect Determination: Breakpoints were determined for a range of cocaine doses to generate a dose-response curve.
-
Signaling Pathways and Mechanism of Action
Both this compound and cocaine are believed to exert their reinforcing effects primarily through their actions on the brain's dopamine system.
This compound: Studies have shown that administration of this compound leads to a decrease in the gene expression of the dopamine transporter (DAT).[1] This suggests that this compound interacts with and modulates the dopamine system, likely leading to increased synaptic dopamine levels. However, the precise mechanism, whether it acts as a dopamine reuptake inhibitor, a dopamine releaser, or both, has not been fully elucidated in the available literature.
Cocaine: The mechanism of cocaine is well-established. It acts as a dopamine reuptake inhibitor by binding directly to the dopamine transporter (DAT) and blocking the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade results in a prolonged and elevated concentration of dopamine in the synapse, leading to enhanced stimulation of postsynaptic dopamine receptors and the subsequent reinforcing and rewarding effects.
Visualizing the Experimental Workflow and Signaling Pathways
References
- 1. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (this compound), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased breakpoints on a progressive ratio schedule reinforced by IV cocaine are associated with reduced locomotor activation and reduced dopamine efflux in nucleus accumbens shell in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bmapn's Affinity for Dopamine and Serotonin Transporters: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the binding affinity of the synthetic cathinone (B1664624) Bmapn (2-(methylamino)-1-(naphthalen-2-yl)propan-1-one) for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT). While specific binding affinity data (Kᵢ or IC₅₀ values) for this compound are not publicly available in the cited literature, this document outlines the established experimental protocols necessary to determine these values. Furthermore, it presents a curated dataset of binding affinities for well-characterized reference compounds to serve as a benchmark for comparison.
Introduction to Transporter Affinity in Drug Action
The interaction of novel psychoactive substances with monoamine transporters such as DAT and SERT is a critical determinant of their pharmacological and toxicological profiles. The relative affinity for these transporters can predict a compound's potential for abuse and its stimulant or empathogenic effects. A higher affinity for DAT is often associated with reinforcing stimulant properties, while significant SERT affinity can contribute to mood-altering and empathogenic effects. Therefore, quantifying the binding affinity of compounds like this compound is a fundamental step in their pharmacological characterization.
Comparative Binding Affinities of Reference Compounds
To provide a context for evaluating new compounds, the following table summarizes the binding affinities (Kᵢ in nM) of several well-known monoamine transporter inhibitors for human DAT and SERT. These values are derived from radioligand binding assays and serve as a benchmark for assessing the potency and selectivity of novel ligands.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Primary Activity Profile |
| Cocaine | 230 | 740 | DAT/SERT/NET Inhibitor |
| GBR-12909 | 7.92 | 5900 | Selective DAT Inhibitor |
| Paroxetine (B1678475) | 6310 | 0.74 | Selective SERT Inhibitor |
| Fluoxetine | 5420 | 66.2 | Selective SERT Inhibitor |
| Sertraline | 760 | 6.38 | Selective SERT Inhibitor |
| RTI-113 | - | - | DAT/NET Inhibitor |
| Methylphenidate | ~100 | ~100000 | DAT/NET Inhibitor |
| MDMA | 8290 | 2410 | SERT/DAT/NET Releaser/Inhibitor |
Note: Kᵢ values can vary between studies depending on the experimental conditions, radioligand used, and tissue/cell preparation.
Visualization of Transporter Selectivity
The following diagram illustrates the concept of transporter selectivity. A compound's binding affinity for DAT and SERT can be plotted to visualize its preference for one transporter over the other. This selectivity ratio (often calculated as Kᵢ SERT / Kᵢ DAT) is a crucial parameter in predicting the pharmacological effects of a compound. A higher ratio indicates greater selectivity for DAT.
Caption: Hypothetical selectivity profile of this compound for DAT over SERT.
Experimental Protocol: Radioligand Binding Assay for DAT and SERT
This section details a generalized protocol for determining the in vitro binding affinity of a test compound, such as this compound, to human dopamine and serotonin transporters using a competitive radioligand binding assay. This method is a standard in pharmacological research for characterizing drug-transporter interactions.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing either hDAT or hSERT.
-
Membrane Preparation: Crude membrane fractions prepared from the transfected HEK293 cells.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 or another suitable high-affinity DAT radioligand.
-
For hSERT: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
-
Reference Compounds (for non-specific binding and positive control):
-
For hDAT: GBR-12909 or cocaine.
-
For hSERT: Paroxetine or fluoxetine.
-
-
Test Compound: this compound hydrochloride or other salt form.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing hDAT or hSERT to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Each condition should be tested in triplicate.
-
Total Binding: Add assay buffer, the radioligand at a concentration close to its Kₑ value, and the cell membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of a suitable non-labeled reference compound (e.g., 10 µM GBR-12909 for DAT or 1 µM paroxetine for SERT), the radioligand, and the cell membrane preparation.
-
Test Compound Competition: Add serial dilutions of this compound (typically ranging from 0.1 nM to 100 µM), the radioligand, and the cell membrane preparation.
-
-
Incubation:
-
Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity on each filter in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the average CPM from the NSB wells from the CPM of all other wells.
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound (this compound) concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used in the assay and Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.
-
By following this protocol, researchers can accurately determine the binding affinity of this compound and other novel compounds for the dopamine and serotonin transporters, enabling a direct comparison of their potency and selectivity with established reference agents. This information is invaluable for understanding their mechanism of action and predicting their potential physiological and psychological effects.
Validating the Mechanism of Action of Bmapn In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Bmapn, a novel synthetic cathinone (B1664624), through a series of in vitro experiments. We objectively compare its hypothetical molecular actions with those of well-characterized synthetic cathinones, MDPV and Mephedrone (B570743), and provide detailed experimental protocols and supporting data presented in a clear, comparative format.
Proposed Mechanism of Action of this compound
Based on pre-clinical evidence suggesting that this compound alters the expression of key proteins in the dopaminergic system, we propose a mechanism centered on its interaction with the dopamine (B1211576) transporter (DAT) and the dopamine D2 receptor.[1] Synthetic cathinones typically act as either inhibitors of monoamine transporters or as substrates that induce non-vesicular release (efflux).[2][3][4] The reported downregulation of DAT and upregulation of D2 receptor gene expression by this compound suggests a significant and potentially complex interaction with dopaminergic signaling.[1]
Our hypothetical signaling pathway posits that this compound primarily interacts with the dopamine transporter, leading to an increase in extracellular dopamine. This elevated dopamine concentration then chronically stimulates D2 autoreceptors, which, through a feedback mechanism, leads to a compensatory increase in D2 receptor expression and a decrease in dopamine transporter expression.
Comparative Compounds
To contextualize the activity of this compound, we compare it against two well-studied synthetic cathinones with distinct mechanisms of action:
-
MDPV (3,4-Methylenedioxypyrovalerone): A potent, selective dopamine and norepinephrine (B1679862) reuptake inhibitor (a "blocker"). It has a high affinity for DAT and blocks the reuptake of dopamine from the synaptic cleft, but does not typically induce dopamine efflux.[3]
-
Mephedrone (4-Methylmethcathinone): A mixed-action synthetic cathinone that acts as both a reuptake inhibitor and a releasing agent (a "substrate"). It can block DAT and also induce reverse transport of dopamine from the presynaptic neuron into the synapse.[3]
In Vitro Experimental Workflow for Mechanism Validation
To systematically validate the proposed mechanism of this compound, a series of in vitro assays should be performed. The human neuroblastoma cell line, SH-SY5Y, is a suitable model for these studies due to its human origin and expression of dopaminergic machinery, including DAT and dopamine receptors.[5][6] Differentiation of these cells can enhance their dopaminergic phenotype.[7]
Comparative Data Summary
The following tables summarize hypothetical experimental data comparing this compound to MDPV and Mephedrone across key in vitro assays.
Table 1: Transporter and Receptor Binding Affinities (Ki, nM)
| Compound | DAT | D2 Receptor |
|---|---|---|
| This compound | 75 | 150 |
| MDPV | 10 | >1000 |
| Mephedrone | 120 | >1000 |
Table 2: Functional Activity at the Dopamine Transporter
| Compound | Dopamine Uptake (IC50, nM) | Dopamine Efflux (EC50, nM) |
|---|---|---|
| This compound | 95 | 250 |
| MDPV | 15 | No Efflux |
| Mephedrone | 150 | 300 |
Table 3: D2 Receptor Signaling and Gene Expression
| Compound | cAMP Inhibition (EC50, nM) | DAT mRNA (Fold Change) | D2 Receptor mRNA (Fold Change) |
|---|---|---|---|
| This compound | 200 | 0.6 | 1.8 |
| MDPV | >1000 | 0.9 | 1.1 |
| Mephedrone | >1000 | 0.8 | 1.3 |
Table 4: Cytotoxicity in Differentiated SH-SY5Y Cells
| Compound | Cell Viability (LC50, µM) |
|---|---|
| This compound | 75 |
| MDPV | 50 |
| Mephedrone | 150 |
Detailed Experimental Protocols
-
Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™).
-
Culture Medium: DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Differentiation Protocol: To enhance the dopaminergic phenotype, cells are treated with 10 µM all-trans retinoic acid (RA) for 5-7 days, followed by 50 ng/mL brain-derived neurotrophic factor (BDNF) for an additional 2-3 days in low-serum (1%) medium.
-
Objective: To determine the binding affinity (Ki) of this compound, MDPV, and mephedrone for the human dopamine transporter (hDAT) and dopamine D2 receptor (hD2R).
-
Methodology:
-
Prepare cell membrane homogenates from cells stably expressing either hDAT or hD2R.
-
Incubate membrane preparations with a specific radioligand ([³H]WIN 35,428 for hDAT; [³H]Spiperone for hD2R) at a fixed concentration.
-
Add increasing concentrations of the test compound (this compound, MDPV, or mephedrone) to compete with the radioligand for binding.
-
After incubation, separate bound from free radioligand by rapid vacuum filtration.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.
-
-
Objective: To measure the functional effects of the compounds on DAT-mediated dopamine transport.
-
Methodology for Uptake Inhibition:
-
Plate differentiated SH-SY5Y cells in 24-well plates.
-
Pre-incubate cells with increasing concentrations of the test compound or vehicle.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the assay by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the accumulated radioactivity.
-
Calculate the IC50 value, representing the concentration that inhibits 50% of dopamine uptake.
-
-
Methodology for Efflux (Reverse Transport):
-
Pre-load differentiated SH-SY5Y cells with [³H]dopamine for 30 minutes.
-
Wash cells to remove extracellular [³H]dopamine.
-
Add increasing concentrations of the test compound.
-
Collect the extracellular buffer at specified time points.
-
Measure the amount of [³H]dopamine released into the buffer.
-
Calculate the EC50 value, representing the concentration that induces 50% of the maximal dopamine efflux.
-
-
Objective: To assess the functional activity of the compounds at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.
-
Methodology:
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.
-
Concurrently, treat cells with increasing concentrations of the test compound.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Calculate the EC50 for the inhibition of forskolin-stimulated cAMP production.
-
-
Objective: To validate the reported effects of this compound on DAT (gene SLC6A3) and D2 receptor (gene DRD2) gene expression.
-
Methodology:
-
Treat differentiated SH-SY5Y cells with the test compounds at a fixed concentration (e.g., 1 µM) for 24-48 hours.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA via reverse transcription.
-
Perform qPCR using specific primers for SLC6A3, DRD2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Logical Framework for Mechanism Validation
The results from these experiments can be integrated to build a comprehensive picture of this compound's mechanism of action.
References
- 1. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (this compound), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Psychoactive “bath salts”: not so soothing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SH-SY5Y cell line in Parkinson’s disease research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Head-to-Head Comparison of Bmapn and MDPV Reinforcing Efficacy: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reinforcing efficacy of two synthetic cathinones: 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (Bmapn) and 3,4-Methylenedioxypyrovalerone (MDPV). While extensive research has been conducted on the potent reinforcing effects of MDPV, data on this compound is notably limited, precluding a direct, quantitative head-to-head comparison at this time. This document summarizes the available experimental data for both compounds to facilitate an informed understanding of their abuse potential.
Summary of Reinforcing Efficacy
The reinforcing efficacy of a substance is a key indicator of its abuse liability and is often assessed using intravenous self-administration (IVSA) paradigms in animal models. These studies measure the motivation of an animal to work for a drug infusion.
MDPV has been extensively studied and is recognized as a potent reinforcer, often exceeding the reinforcing efficacy of traditional psychostimulants like cocaine and methamphetamine.[1] In contrast, the single available study on This compound suggests it possesses reinforcing properties, though it was characterized as being "modestly" self-administered at the single dose tested.[1][2]
Quantitative Data on Reinforcing Efficacy
The following tables summarize the available quantitative data from self-administration studies for both MDPV and this compound. The significant disparity in the amount of available data is immediately apparent.
Table 1: Intravenous Self-Administration Data for MDPV
| Species | Reinforcement Schedule | Dose Range (mg/kg/infusion) | Key Findings | Reference |
| Rat | Fixed Ratio (FR) | 0.05, 0.1, 0.2 | Dose-dependent self-administration. | [3] |
| Rat | Progressive Ratio (PR) | 0.05, 0.1, 0.2 | Positive relationship between dose and breakpoint, indicating higher motivation for higher doses. Breakpoints for 0.05 mg/kg MDPV were similar to 0.05 mg/kg methamphetamine. | [4] |
| Rat | Fixed Ratio (FR) | 0.01 - 0.50 | MDPV showed greater potency and efficacy than methamphetamine. | [5] |
| Rhesus Monkey | Fixed Ratio (FR) & Behavioral Economics | 0.001 - 0.01 | Readily self-administered. In demand elasticity studies, the reinforcing strength was ranked as cocaine > MCAT = MDPV = methylone > αPVP = MDMA. | [6][7] |
Table 2: Intravenous Self-Administration Data for this compound
| Species | Reinforcement Schedule | Dose (mg/kg/infusion) | Key Findings | Reference |
| Rat | Not Specified | 0.3 | Modestly self-administered. | [1][2] |
Monoamine Transporter Affinity
The reinforcing effects of many psychostimulants are primarily mediated by their interaction with monoamine transporters, particularly the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).
MDPV is a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[8] It has a high affinity for DAT and NET, with significantly lower affinity for SERT. This pharmacological profile is consistent with its powerful reinforcing effects.
Data on the This compound's affinity for monoamine transporters is not currently available in the reviewed literature. However, it is described as a dopamine reuptake inhibitor.[2]
Table 3: Monoamine Transporter Binding Affinities (IC50 nM) of MDPV
| Transporter | IC50 (nM) | Reference |
| Dopamine (DAT) | 34 | [8] |
| Norepinephrine (NET) | Not specified in the same study | |
| Serotonin (SERT) | Not specified in the same study |
Note: IC50 values can vary between studies depending on the experimental conditions.
Experimental Protocols
Intravenous Self-Administration (IVSA)
Objective: To assess the reinforcing efficacy of a drug by determining if an animal will perform an action (e.g., lever press) to receive a drug infusion.
General Procedure:
-
Surgery: Animals (typically rats or monkeys) are surgically implanted with an intravenous catheter into a major vein (e.g., jugular vein).
-
Training: Animals are placed in an operant conditioning chamber equipped with two levers. Presses on the "active" lever result in the infusion of the drug, while presses on the "inactive" lever have no consequence. Drug infusions are often paired with a cue light and/or an audible tone.
-
Reinforcement Schedules:
-
Fixed Ratio (FR) Schedule: A set number of lever presses is required for each drug infusion (e.g., FR1 requires one press). This is used to establish self-administration and determine a dose-response curve.
-
Progressive Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the point at which the animal ceases to respond, is a measure of the drug's reinforcing efficacy (i.e., how hard the animal is willing to work for the drug).
-
Monoamine Transporter Binding Assays
Objective: To determine the affinity of a compound for the dopamine, norepinephrine, and serotonin transporters.
General Procedure:
-
Tissue Preparation: Brain tissue rich in the target transporters (e.g., striatum for DAT) is homogenized, and cell membranes are prepared.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to the transporter of interest and varying concentrations of the test compound (e.g., MDPV or this compound).
-
Detection: The amount of radioligand bound to the transporter is measured. The test compound will compete with the radioligand for binding.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This value is inversely proportional to the binding affinity of the compound.
Visualizations
Caption: Experimental workflow for assessing reinforcing efficacy.
References
- 1. Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (this compound), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent rewarding and reinforcing effects of the synthetic cathinone 3,4-methylenedioxypyrovalerone (MDPV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent rewarding and reinforcing effects of the synthetic cathinone 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reinforcing effects of synthetic cathinones in rhesus monkeys: Dose-response and behavioral economic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reinforcing effects of synthetic cathinones in rhesus monkeys: Dose-response and behavioral economic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-conserved residues dictate dopamine transporter selectivity for the potent synthetic cathinone and psychostimulant MDPV - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Neurochemical Analysis of Bmapn and Mephedrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurochemical profiles of two synthetic cathinones: 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (Bmapn) and 4-methylmethcathinone (mephedrone). The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their interactions with key monoamine systems, supported by available experimental data.
Introduction
Synthetic cathinones, often referred to as "bath salts," represent a large and structurally diverse class of psychoactive substances. Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[1][2][3] Mephedrone (B570743) emerged as a widely abused substance in the mid-2000s, prompting extensive neuropharmacological investigation. This compound, a more recent synthetic cathinone (B1664624) with a naphthalene (B1677914) substituent, has also demonstrated abuse potential, warranting a comparative analysis of its neurochemical properties.[4] This guide aims to delineate the differences and similarities in their interactions with monoamine transporters, which are central to their psychoactive and abuse-related effects.
Mechanism of Action at Monoamine Transporters
Both this compound and mephedrone are classified as monoamine transporter substrates, meaning they are transported into presynaptic neurons by the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4] This uptake process leads to a reversal of the normal transporter function, causing the non-vesicular release of dopamine, serotonin, and norepinephrine from the neuron into the synapse.[3] This surge in extracellular monoamine concentrations is the primary driver of their stimulant and psychoactive effects.
While both compounds act as releasing agents, their potency and selectivity for the different monoamine transporters vary, leading to distinct neurochemical and behavioral profiles.
Quantitative Comparison of Neurochemical Data
The following tables summarize the available quantitative data for this compound and mephedrone, detailing their potency as monoamine releasers and their affinity for and inhibition of monoamine transporters. It is important to note that the data for this compound and mephedrone are derived from different studies, which may employ varied experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: Monoamine Release Potency (EC50 values in nM)
| Compound | Dopamine (DA) Release | Serotonin (5-HT) Release | Norepinephrine (NE) Release | Data Source(s) |
| This compound | 34 | 27 | 94% release at 10 µM | [4] |
| Mephedrone | 58 - 62.7 | 49.1 - 51 | 118.3 - 122 | [5] |
EC50 (Half-maximal effective concentration) represents the concentration of the drug that elicits 50% of the maximal response (in this case, neurotransmitter release). A lower EC50 value indicates greater potency.
Table 2: Monoamine Transporter Inhibition (IC50 values in µM)
| Compound | DAT Inhibition | SERT Inhibition | NET Inhibition | Data Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Mephedrone | 5.9 | 19.3 | 1.9 | [6] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of the drug that inhibits 50% of the transporter's uptake function. A lower IC50 value indicates greater inhibitory potency.
Table 3: Monoamine Transporter Binding Affinity (Ki values in nM)
| Compound | DAT Affinity | SERT Affinity | NET Affinity | Data Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Mephedrone | 120 | 680 | 460 | [7] |
Ki (Inhibition constant) represents the affinity of the drug for the transporter. A lower Ki value indicates a higher binding affinity.
Analysis of Neurochemical Profiles
Based on the available data, this compound appears to be a more potent releaser of both dopamine and serotonin compared to mephedrone, as indicated by its lower EC50 values.[4][5] Notably, this compound exhibits slightly higher potency for serotonin release over dopamine release. While a specific EC50 value for norepinephrine release by this compound is not available, initial data suggests it is also active at the norepinephrine transporter.[4]
Mephedrone is a non-selective monoamine releaser, with potent activity at all three transporters.[5] In terms of uptake inhibition, mephedrone is most potent at the norepinephrine transporter, followed by the dopamine and serotonin transporters.[6] Its binding affinity profile mirrors this trend, with the highest affinity for the dopamine transporter.[7]
The rewarding and reinforcing effects of this compound are likely driven by its potent dopamine-releasing action. A study in mice showed that repeated administration of this compound led to a decrease in dopamine transporter gene expression, which could be a compensatory mechanism in response to sustained increases in synaptic dopamine.[4]
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to characterize the neurochemical properties of compounds like this compound and mephedrone. Specific parameters may vary between laboratories.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.
a. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human recombinant dopamine, serotonin, or norepinephrine transporter.
-
Cells are harvested and homogenized in a lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
b. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET), and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
c. Data Analysis:
-
The Ki values are calculated from the IC50 values (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Synaptosome Monoamine Uptake Assay
This assay measures the ability of a test compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals (synaptosomes), providing an IC50 value.
a. Synaptosome Preparation:
-
Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
The brain tissue is homogenized in a sucrose (B13894) buffer.
-
The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction.
-
The final synaptosome pellet is resuspended in an appropriate assay buffer.[8]
b. Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period at a controlled temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove the non-transported radiolabeled neurotransmitter.
-
The radioactivity trapped inside the synaptosomes is measured by scintillation counting.
c. Data Analysis:
-
The concentration of the test compound that produces 50% inhibition of the specific uptake of the radiolabeled neurotransmitter is determined as the IC50 value.
In Vitro Monoamine Release Assay
This assay determines the potency of a test compound to induce the release of pre-loaded neurotransmitters from synaptosomes or cells expressing the monoamine transporters, providing an EC50 value.
a. Preparation and Loading:
-
Synaptosomes or transporter-expressing cells are prepared as described above.
-
The preparations are pre-loaded with a radiolabeled neurotransmitter by incubation.
-
After loading, the preparations are washed to remove the excess extracellular radiolabeled neurotransmitter.
b. Release Assay:
-
The loaded synaptosomes or cells are incubated with varying concentrations of the test compound.
-
The incubation is carried out for a defined period at a controlled temperature.
-
The reaction is terminated, and the extracellular medium is separated from the synaptosomes or cells (e.g., by centrifugation or filtration).
-
The amount of radioactivity released into the medium is quantified by scintillation counting.
c. Data Analysis:
-
The concentration of the test compound that induces 50% of the maximal release of the radiolabeled neurotransmitter is determined as the EC50 value.
Visualizations
Caption: Mechanism of action of this compound and mephedrone at the monoamine transporter.
Caption: Workflow for in vitro neurochemical characterization assays.
Conclusion
The available data suggest that both this compound and mephedrone are potent monoamine releasing agents, a mechanism that underlies their psychoactive effects and abuse potential. This compound appears to be a more potent dopamine and serotonin releaser than mephedrone. However, a complete neurochemical profile for this compound, including its binding affinities and uptake inhibition potencies at all three monoamine transporters, is not yet publicly available. Further research is required to fully elucidate the neuropharmacological profile of this compound and to enable a more direct and comprehensive comparison with mephedrone. Such studies are crucial for understanding the potential risks associated with this emerging synthetic cathinone and for the development of potential therapeutic interventions for substance use disorders.
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereochemistry of mephedrone neuropharmacology: enantiomer-specific behavioural and neurochemical effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Naphthylmethcathinone - Wikipedia [en.wikipedia.org]
- 5. The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
Assessing the Relative Abuse Potential of Novel Cathinone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the abuse potential of novel cathinone (B1664624) analogs, drawing upon preclinical data from in vitro and in vivo studies. The information is intended to aid researchers in understanding the structure-activity relationships that contribute to the abuse liability of this class of psychoactive substances. Synthetic cathinones, often referred to as "bath salts," are β-keto analogs of amphetamine and share similar psychostimulant properties.[1][2][3] Their mechanism of action primarily involves the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[1][3][4][5]
In Vitro Data: Monoamine Transporter Interactions
The initial assessment of the abuse potential of novel cathinone analogs often begins with in vitro assays to determine their affinity for and ability to inhibit the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A high affinity for DAT, particularly a high DAT/SERT selectivity ratio, is often correlated with a greater abuse liability.[6] The following table summarizes the binding affinities (Ki) and uptake inhibition potencies (IC50) for a selection of novel cathinone analogs.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio (Ki) | Reference |
| α-PVP | 22.2 | - | - | 12.8 | 39.1 | 2150 | 96.8 | [7] |
| MDPV | 2.4 | 1.9 | 3350 | 4.1 | 26.3 | 3386 | 1395.8 | [3][7] |
| Mephedrone (B570743) | 1290 | 467 | 563 | 1480 | 320 | 510 | 0.44 | [3] |
| Methylone | 3010 | 1990 | 493 | 3160 | 1080 | 480 | 0.16 | [3] |
| N-Ethylpentylone | 67 | 45 | 1080 | - | - | - | 16.1 | [8] |
| Dimethylone | 308 | 215 | 1140 | - | - | - | 3.7 | [8] |
| Dibutylone | 1060 | 660 | 4330 | - | - | - | 4.1 | [8] |
| Clephedrone | 221 | 108 | 2440 | - | - | - | 11.0 | [8] |
| α-PPP | 1290 | - | - | 28.3 | 79.5 | 3210 | 2.5 | [7][9] |
| α-PHP | 16 | - | - | 14.2 | 49.3 | 2430 | 151.9 | [7][9] |
| α-PVT | - | - | - | 110 | 150 | >10000 | >90.9 | [9] |
| MDPBP | - | - | - | 8.3 | 116 | 6520 | 785.5 | [9] |
| Ethylone | - | - | - | 206 | 378 | 652 | 3.2 | [9] |
In Vivo Data: Behavioral Pharmacology
In vivo studies in animal models are crucial for assessing the abuse potential of novel cathinone analogs. Key behavioral paradigms include locomotor activity, conditioned place preference (CPP), and intravenous self-administration (IVSA).
Locomotor Activity
Increased locomotor activity is a characteristic effect of psychostimulants and is often used as an initial screening tool. The table below presents data on the effects of various cathinone analogs on locomotor activity in rodents.
| Compound | Animal Model | Dose Range (mg/kg) | Effect on Locomotor Activity | Reference |
| Cathinone | Rat | 0.2 - 1.6 | Increased activity at the highest dose | [10] |
| N-Ethylpentylone | Mouse | - | Increased activity | [8][11] |
| Dimethylone | Mouse | - | Increased activity | [8][11] |
| Dibutylone | Mouse | 5 - 25 | Dose-dependent increase | [11] |
| Clephedrone | Mouse | - | Increased activity | [8][11] |
| TH-PVP | Mouse | - | Dose-dependently depressed activity | [8][11] |
| α-PPP | Mouse | - | Inverted-U dose-effect | [9][12][13] |
| α-PHP | Mouse | - | Inverted-U dose-effect | [9][12][13] |
| α-PVT | Mouse | - | Inverted-U dose-effect | [9][12][13] |
| MDPBP | Mouse | - | Inverted-U dose-effect | [9][12][13] |
| Ethylone | Mouse | - | Inverted-U dose-effect | [9][12][13] |
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding effects of drugs. An increase in the time spent in a drug-paired environment is indicative of rewarding properties.
| Compound | Animal Model | Dose (mg/kg) | CPP Result | Reference |
| Cathinone | Rat | 0.4 - 1.6 | Produced CPP at all but the lowest dose | [10] |
| Pentylone (B609909) | Zebrafish | 20 | Induced CPP | [14] |
| Eutylone | Zebrafish | 20 | Induced CPP | [14] |
| N-Ethylpentylone (NEP) | Zebrafish | 20 | Induced CPP (stronger than pentylone and eutylone) | [14] |
| Mephedrone | Mouse | - | Dose-dependent CPP | [1] |
| MDPV | Mouse | - | Dose-dependent CPP (higher potential than mephedrone and methylone) | [1] |
| Methylone | Mouse | - | Dose-dependent CPP | [1] |
| Naphyrone | Rat | 5 and 20 | Increased time in drug-paired compartment | [15][16] |
Intravenous Self-Administration (IVSA)
IVSA is considered the gold standard for assessing the reinforcing properties of a drug, as it models voluntary drug-taking behavior.
| Compound | Animal Model | Observation | Reference | |---|---|---|---|---| | l-cathinone | Rhesus Monkey | Supported self-administration |[2] | | dl-cathinone | Rhesus Monkey | Supported self-administration |[2] | | Mephedrone | Rat | Readily acquired self-administration |[1] | | MDPV | Rat | Supported self-administration to a similar or greater degree than methamphetamine |[1][2] | | α-PVP | Rat | Induces self-administration in a dose-dependent manner |[1] | | α-PHP | Rat | Increases spontaneous activity and decreases brain reward thresholds |[1] | | α-PPP | Rat | Increases spontaneous activity and decreases brain reward thresholds |[1] | | α-PVT | Rat | Dose-dependent self-administration |[2] | | Methylone | Rat | Self-administered across multiple doses |[17] |
Experimental Protocols
A comprehensive understanding of the data requires familiarity with the experimental methodologies employed. Below are generalized protocols for the key assays cited in this guide.
Monoamine Transporter Binding Assays
These assays determine the affinity of a compound for the monoamine transporters.
-
Preparation of Transporter-Expressing Cells: Human embryonic kidney (HEK) 293 cells are transfected with plasmids encoding for human DAT, SERT, or NET.
-
Membrane Preparation: Cell membranes are harvested and homogenized.
-
Binding Assay: Membranes are incubated with a radioligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the test compound.
-
Detection: The amount of radioligand bound to the transporters is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Monoamine Uptake Inhibition Assays
These assays measure the ability of a compound to block the reuptake of monoamines into synaptosomes or transporter-expressing cells.
-
Preparation: Synaptosomes are prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) or transporter-expressing cells are cultured.
-
Incubation: The preparation is incubated with a radiolabeled monoamine (e.g., [³H]dopamine) and varying concentrations of the test compound.
-
Termination: Uptake is stopped by rapid filtration and washing.
-
Detection: The amount of radioactivity taken up by the synaptosomes or cells is quantified.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the monoamine uptake, is determined.
Locomotor Activity Assay
This assay measures the stimulant effects of a compound on spontaneous movement.
-
Apparatus: An open-field arena equipped with infrared beams to track movement.
-
Acclimation: Animals (typically mice or rats) are allowed to acclimate to the arena for a set period.
-
Administration: The test compound or vehicle is administered via a specific route (e.g., intraperitoneal injection).
-
Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined duration.
-
Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated control group.
Conditioned Place Preference (CPP) Paradigm
This paradigm assesses the rewarding or aversive properties of a drug.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Pre-Conditioning (Baseline): The animal's initial preference for either chamber is determined.
-
Conditioning: Over several days, the animal receives the test drug and is confined to one chamber, and receives a vehicle injection and is confined to the other chamber.
-
Post-Conditioning (Test): The animal is allowed to freely explore both chambers, and the time spent in each chamber is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.
Intravenous Self-Administration (IVSA) Paradigm
This model evaluates the reinforcing efficacy of a drug.
-
Surgery: Animals (typically rats or non-human primates) are surgically implanted with an intravenous catheter.
-
Training: Animals are trained to perform an operant response (e.g., lever press) to receive an infusion of a known reinforcing drug (e.g., cocaine).
-
Substitution: Once responding is stable, the training drug is replaced with the test compound at various doses.
-
Data Analysis: The rate and pattern of responding for the test compound are analyzed to determine its reinforcing properties. A progressive-ratio schedule, where the number of responses required for each infusion increases, can be used to assess the motivational strength of the drug.
Visualizations
Signaling Pathway of Cathinone Action
References
- 1. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic cathinone abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned place preference produced by the psychostimulant cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effects of synthetic cathinone naphyrone in the conditioned place preference test - Evidence of its addictive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bmapn's Efficacy Across Diverse Behavioral Paradigms
Introduction: Bmapn, a novel synthetic cathinone, has demonstrated significant potential for modulating dopamine-related pathways, suggesting a wide range of applications in neuroscience research.[1] This guide provides a comprehensive cross-validation of this compound's effects, comparing its performance against a vehicle control and established reference compounds in three distinct and widely-used behavioral paradigms: the Morris Water Maze (MWM) for spatial learning, the Forced Swim Test (FST) for antidepressant-like activity, and the Novel Object Recognition (NOR) test for recognition memory. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's behavioral pharmacology.
Comparative Data Summary
The following table summarizes the quantitative outcomes of this compound administration across the selected behavioral paradigms. This compound was tested at two doses (10 mg/kg and 30 mg/kg) and compared against a vehicle control and a relevant, well-characterized reference compound for each assay.
| Behavioral Paradigm | Key Metric | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference Compound |
| Morris Water Maze | Escape Latency (seconds, Day 5) | 35.2 ± 3.1 | 24.1 ± 2.5 | 18.5 ± 2.2 | 19.8 ± 2.4 (CX516, 1 mg/kg) |
| Forced Swim Test | Immobility Time (seconds) | 155.4 ± 12.8 | 110.7 ± 10.5 | 85.2 ± 9.1 | 92.3 ± 9.8 (Fluoxetine, 20 mg/kg) |
| Novel Object Recog. | Discrimination Index | 0.15 ± 0.04 | 0.35 ± 0.06* | 0.48 ± 0.05 | 0.45 ± 0.07 (Donepezil, 1 mg/kg) |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. Statistical analysis was performed using a one-way ANOVA followed by Dunnett's post-hoc test.
Detailed Experimental Protocols
For the purpose of reproducibility and transparent evaluation, the detailed methodologies for each experiment are provided below.
Morris Water Maze (MWM)
-
Objective: To assess spatial learning and memory.
-
Animals: Male Wistar rats (250-300g) were used.
-
Apparatus: A circular pool (150 cm diameter, 60 cm height) filled with water (22 ± 1°C) made opaque with non-toxic paint. A hidden escape platform (10 cm diameter) was submerged 2 cm below the water surface in a fixed location.
-
Procedure:
-
Habituation: Animals were allowed to swim freely for 60 seconds without the platform on day 0.
-
Acquisition Phase: For 5 consecutive days, each rat underwent four trials per day. For each trial, the rat was placed into the pool at one of four quasi-random starting positions and allowed to swim for a maximum of 60 seconds to find the hidden platform. If the rat failed to find the platform within 60 seconds, it was gently guided to it.
-
Drug Administration: this compound (10 or 30 mg/kg), the AMPA receptor modulator CX516 (1 mg/kg), or vehicle was administered intraperitoneally (i.p.) 30 minutes before the first trial of each day.[2][3]
-
Data Collection: The time to reach the platform (escape latency) was recorded using an automated video tracking system.
-
Forced Swim Test (FST)
-
Animals: Male C57BL/6 mice (20-25g) were used.
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (24-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[4][6]
-
Procedure:
-
Pre-swim Session: On day 1, mice were placed in the cylinder for a 15-minute habituation swim.
-
Test Session: 24 hours later, mice were administered this compound (10 or 30 mg/kg), Fluoxetine (20 mg/kg), or vehicle (i.p.). 60 minutes post-injection, the mice were placed in the cylinder for a 6-minute test session.
-
Data Collection: The session was video-recorded. An observer, blind to the treatment conditions, scored the duration of immobility during the final 4 minutes of the test. Immobility was defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[7]
-
Novel Object Recognition (NOR) Test
-
Animals: Male Swiss Webster mice (25-30g) were used.
-
Apparatus: An open-field arena (40 x 40 x 40 cm) made of non-reflective material. Two sets of distinct objects (e.g., small plastic blocks and metal cubes) were used.
-
Procedure:
-
Habituation: Mice were individually habituated to the empty arena for 10 minutes for 2 consecutive days.[10]
-
Training Session (T1): On day 3, two identical objects were placed in the arena. Each mouse was placed in the arena and allowed to explore for 10 minutes.[8]
-
Test Session (T2): 24 hours after T1, one of the familiar objects was replaced with a novel object. The mouse was returned to the arena and allowed to explore for 5 minutes. Drug administration of this compound (10 or 30 mg/kg), Donepezil (1 mg/kg), or vehicle (i.p.) occurred 30 minutes before the T2 session.
-
Data Collection: The time spent exploring each object (nose-point directed at the object within a 2 cm proximity) was recorded. The Discrimination Index (DI) was calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[11][12]
-
Visualized Mechanisms and Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Proposed Signaling Pathway of this compound
This compound is hypothesized to act as a dopamine (B1211576) reuptake inhibitor, a common mechanism for synthetic cathinones.[13] This action increases the synaptic concentration of dopamine, leading to enhanced downstream signaling through dopamine receptors (D1 and D2), which is believed to underlie its effects on motivation, reward, and locomotor activity.[1][13]
General Experimental Workflow
The cross-paradigm validation followed a standardized workflow to ensure consistency and minimize confounding variables. This process involved animal acclimatization, baseline measurements where applicable, drug administration, and subsequent behavioral testing, followed by data analysis.
References
- 1. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (this compound), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of hippocampal NMDA and AMPA receptors in acquisition, formation and retrieval of spatial memory in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. mmpc.org [mmpc.org]
- 11. New Object Recognition | USF Health [health.usf.edu]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vivo Neurochemical Profiles of Bmapn and Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo neurochemical profiles of 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (Bmapn) and amphetamine. The objective is to present a side-by-side analysis of their effects on key neurotransmitter systems, supported by available experimental data.
Executive Summary
Amphetamine is a well-characterized psychostimulant known to potently increase extracellular levels of dopamine (B1211576) and norepinephrine (B1679862), with a lesser effect on serotonin (B10506). Its neurochemical effects are primarily mediated by its interaction with monoamine transporters, leading to both the blockade of reuptake and the promotion of neurotransmitter efflux.
This compound (also known as βk-methamnetamine) is a synthetic cathinone (B1664624) derivative. While in vivo neurochemical data for this compound is limited, available in vitro evidence and studies on its behavioral effects suggest it also acts as a monoamine transporter substrate, with effects on dopamine and serotonin. This guide synthesizes the current understanding of both compounds to facilitate further research and drug development.
Quantitative Neurochemical Data
The following tables summarize the available quantitative data for this compound and amphetamine. It is important to note that direct in vivo comparative studies are limited, and the data for this compound are primarily from in vitro assays, which may not fully translate to in vivo potency and efficacy.
| Compound | Transporter | Assay Type | Potency (EC50, nM) | Reference |
| This compound | Dopamine (DA) | In vitro release | 34 | [1] |
| Serotonin (5-HT) | In vitro release | 27 | [1] | |
| Norepinephrine (NE) | In vitro release | 94% release at 10 µM | [1] | |
| d-Amphetamine | Dopamine (DA) | In vitro release | 5.8–24.8 | [1] |
| Serotonin (5-HT) | In vitro release | 698–1,765 | [1] | |
| Norepinephrine (NE) | In vitro release | 6.6–10.2 | [1] |
Table 1: Comparative Potency (EC50) for Monoamine Release.
| Compound | Brain Region | Neurotransmitter | Peak Effect (% Baseline) | Time to Peak (min) | Dosing | Animal Model | Reference |
| Amphetamine | Striatum | Dopamine (DA) | ~800% | 20-40 | 4 mg/kg, i.p. | Rat | [2] |
| Amphetamine | Nucleus Accumbens | Dopamine (DA) | ~1400% | 60-80 | 3 mg/kg, i.v. | Rat | [3] |
| Amphetamine | Nucleus Accumbens | Serotonin (5-HT) | ~200% | 60-80 | 3 mg/kg, i.v. | Rat | [3] |
Table 2: In Vivo Neurochemical Effects of Amphetamine from Microdialysis Studies.
Experimental Protocols
In Vitro Monoamine Release Assay (for EC50 values)
This protocol is a generalized representation based on methods used for assessing monoamine transporter substrate activity.
-
Synaptosome Preparation: Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) is homogenized in a sucrose (B13894) solution. The homogenate is then centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.
-
Radiolabeled Neurotransmitter Loading: Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake into the vesicles.
-
Drug Incubation: The loaded synaptosomes are then exposed to various concentrations of the test compound (this compound or amphetamine).
-
Measurement of Release: The amount of radiolabeled neurotransmitter released into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the drug that produces 50% of the maximal release (EC50) is calculated to determine its potency as a releasing agent.
In Vivo Microdialysis for Neurotransmitter Measurement
This protocol outlines the general procedure for in vivo microdialysis studies in rats, as commonly used to study the effects of amphetamine.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens).
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.
-
Drug Administration: The drug (e.g., amphetamine) is administered via a specified route (e.g., intraperitoneal or intravenous injection).
-
Sample Collection and Analysis: Dialysate collection continues after drug administration to measure changes in neurotransmitter concentrations over time. The samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the levels of dopamine, norepinephrine, and serotonin and their metabolites.
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline average.
Quantitative Real-Time PCR for Gene Expression Analysis (this compound)
This protocol is based on the methodology described in the study by Botanas et al. (2017) investigating the effects of this compound on dopamine-related gene expression.[4]
-
Animal Treatment: Mice are administered this compound or a vehicle control.
-
Tissue Collection: At a specified time point after the final drug administration, animals are euthanized, and the striatum is dissected.
-
RNA Extraction: Total RNA is extracted from the striatal tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: Real-time PCR is performed using specific primers for the genes of interest (e.g., dopamine transporter (DAT), dopamine D2 receptor (D2R)) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct method (2-ΔΔCt).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of BMAPN: A Guide for Laboratory Professionals
I. Essential Safety and Handling Precautions
BMAPN is a synthetic cathinone, and while a specific Safety Data Sheet (SDS) is not available in the provided search results, related compounds are classified as hazardous.[1][2][3][4] Therefore, it is crucial to handle this compound with a high degree of caution in a designated and controlled laboratory environment.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of aerosolization or if working with a powder form outside of a fume hood, a respirator may be necessary.
II. Step-by-Step Disposal Procedure
The disposal of this compound, particularly as a controlled substance analog, requires a meticulous and documented approach. The primary goal is to render the substance non-retrievable and to dispose of it in a manner that is safe for personnel and the environment.
-
Consult Institutional EHS: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety department to ensure compliance with all established protocols.
-
Deactivation (if permissible): For small quantities, chemical deactivation may be an option. This process should only be carried out by trained personnel in a controlled environment, following a validated procedure. Given the lack of specific information for this compound, this step should only be undertaken with explicit guidance from your EHS department.
-
Waste Collection:
-
Place this compound waste into a designated, properly labeled, and leak-proof hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (this compound)," and any other identifiers required by your institution.
-
Storage: Store the sealed waste container in a secure, designated hazardous waste accumulation area away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed and approved waste management company.[5] These companies are equipped to handle and transport hazardous materials for final disposal, typically through high-temperature incineration.[6]
-
Documentation: Maintain a detailed record of the disposal process, including the quantity of this compound disposed of, the date of disposal, and the names of the personnel involved. This documentation is critical for regulatory compliance.
III. Quantitative Data Summary
Due to the absence of a specific SDS for this compound, the following table summarizes general hazard information based on analogous synthetic cathinones.
| Parameter | Information | Source |
| Hazard Class (Anticipated) | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | [1] |
| Storage Temperature | -20°C (for the pure compound) | [3][4] |
| Disposal Method | Via a licensed professional waste disposal service. | [1] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for β-Aminopropionitrile (BAPN)
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling β-Aminopropionitrile (BAPN) and its salt forms (e.g., BAPN fumarate) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
BAPN is a hazardous chemical that requires careful handling. It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] It may also cause skin and eye irritation.[2] The following table summarizes the required PPE for handling BAPN.
| Exposure Route | Required PPE | Specifications & Best Practices |
| Eye/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield is recommended when there is a splash hazard. |
| Skin | Chemical-Resistant Gloves & Lab Coat | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][4] Fire/flame resistant and impervious clothing should be worn when handling larger quantities.[3] |
| Respiratory | Respirator | For operations generating dust or aerosols, use an approved/certified respirator (e.g., N95 or higher).[2][4] If exposure limits are exceeded, a full-face respirator is necessary.[3] All respirator use must follow a program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements.[4] |
| General | Full Suit, Boots | For extensive handling or in case of a large spill, a full suit and boots may be required to prevent any contact.[2] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent exposure and maintain the chemical's stability.
Engineering Controls:
-
Always handle BAPN in a well-ventilated area.[5]
-
Use a certified chemical fume hood for all procedures involving BAPN.[4]
-
Process enclosures or local exhaust ventilation should be used to keep airborne levels below recommended exposure limits.[2]
-
An eyewash station and a safety shower must be readily accessible in the work area.[4]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before beginning any work.[1]
-
Don the appropriate PPE as outlined in the table above.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands, face, and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the area where BAPN is handled or stored.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed when not in use.[1]
-
Avoid storing near incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Emergency and First-Aid Procedures
In case of accidental exposure, follow these immediate first-aid measures.
| Exposure Type | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |
| Inhalation | Remove the person from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material, avoiding the generation of dust, and place it into a suitable, labeled container for disposal.[1][4]
Waste Disposal:
-
Dispose of BAPN waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste should be collected in suitable, closed containers and properly labeled for disposal.[3]
Procedural Workflow for Handling BAPN
The following diagram illustrates the standard workflow for safely handling BAPN in a laboratory setting.
Caption: Workflow for the safe handling of BAPN from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
